molecular formula C54H108O27 B8103794 Hydroxy-PEG24-CH2-Boc

Hydroxy-PEG24-CH2-Boc

Numéro de catalogue: B8103794
Poids moléculaire: 1189.4 g/mol
Clé InChI: UEDUZZRHSQQFQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy-PEG24-CH2-Boc is a monodispersed, heterobifunctional polyethylene glycol (PEG) linker with significant applications in bioconjugation and pharmaceutical development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This compound features a hydrophilic 24-unit PEG spacer that dramatically enhances aqueous solubility of conjugated molecules, along with two distinct functional termini: a hydroxyl group (-OH) and a tert-butoxycarbonyl (Boc)-protected amine via a methylene (CH2) spacer . The Boc protecting group is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions to generate a free amine, which is essential for further conjugation with target protein ligands . As a critical component in PROTAC development, this linker connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling the creation of a complex that promotes intracellular ubiquitination and subsequent degradation of the target protein via the proteasome . This mechanism is being extensively investigated for cancer therapy, particularly in the field of cancer-programmed cell death, as it allows researchers to target proteins previously considered "undruggable" . The extended PEG24 chain provides optimal length and flexibility for facilitating the necessary ternary complex formation between the E3 ligase and the target protein. With a molecular formula of C54H108O27 and a molecular weight of 1189.42 g/mol, this high-purity compound is typically supplied as a reference standard and is soluble in DMSO . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUZZRHSQQFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG24-Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of polyethylene (B3416737) glycol (PEG) linkers with 24 ethylene (B1197577) glycol units, a terminal hydroxyl group, and a protected functional group, focusing on structures closely related to "Hydroxy-PEG24-CH2-Boc." While a compound with this exact name was not identified, this document will focus on the most relevant analogs and their applications in research and drug development.

Introduction to Hydroxy-PEG Linkers

Hydroxy-PEG linkers are a class of functional molecules widely used in drug research and development. These linkers consist of a hydroxyl group and a polyethylene glycol chain, which imparts flexibility and water solubility to the molecule.[1] The hydroxyl group can be further modified or conjugated to biomolecules. The other end of the PEG chain typically contains a reactive or protected group for conjugation to drugs, proteins, peptides, or other molecules.[1][2] The use of PEG linkers, such as those with a tert-butyloxycarbonyl (Boc) protected amine, can enhance the solubility and stability of drugs, improve their pharmacokinetic profiles, and reduce toxicity.[3]

Physicochemical Data of Related PEG24 Linkers

The following table summarizes the molecular formula and weight of commercially available PEG24 linkers that are structurally similar to the requested compound. These molecules feature a PEG24 chain with a hydroxyl group or a protected amine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Hydroxy-PEG24-t-butyl esterC55H110O271203.51186025-29-5
Boc-NH-PEG24-CH2CH2COOHC56H111NO281246.472839118-68-0
N-Boc-PEG24-alcoholC53H107NO26Not explicitly found, calculated approx. 1174.4159156-95-3

Note: The molecular weight for N-Boc-PEG24-alcohol is an approximation based on similar compounds and its chemical structure.[4]

Experimental Protocols and Methodologies

The functional groups on these PEG linkers dictate their use in experimental protocols. Below are generalized methodologies for the deprotection and conjugation of these linkers.

1. Deprotection of Boc-Protected Amines:

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. Its removal is typically achieved under acidic conditions to yield a free primary amine.

  • Objective: To deprotect the Boc-protected amine on a PEG linker to make it available for conjugation.

  • Materials:

    • Boc-protected PEG linker (e.g., N-Boc-PEG24-alcohol)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) as a solvent

    • Diisopropylethylamine (DIPEA) for neutralization

    • Diethyl ether for precipitation

  • Protocol:

    • Dissolve the Boc-protected PEG linker in DCM.

    • Add an excess of TFA to the solution (e.g., 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, remove the TFA and DCM under reduced pressure.

    • The resulting amine salt can be neutralized with a base like DIPEA.

    • The deprotected PEG linker can be precipitated and washed with cold diethyl ether.

2. Conjugation of the Deprotected Amine to a Carboxylic Acid:

The newly formed free amine can be conjugated to a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) using standard peptide coupling reagents.

  • Objective: To form a stable amide bond between the PEG linker and a target molecule.

  • Materials:

    • Deprotected amino-PEG linker

    • Carboxylic acid-containing molecule

    • Coupling agents (e.g., EDC/NHS, HATU)

    • Anhydrous aprotic solvent (e.g., DMF or DMSO)

    • Tertiary amine base (e.g., DIPEA)

  • Protocol:

    • Dissolve the carboxylic acid-containing molecule in the chosen solvent.

    • Add the coupling agents (e.g., EDC and NHS) and stir for 15-30 minutes to activate the carboxylic acid.

    • Add the deprotected amino-PEG linker to the reaction mixture.

    • Add a tertiary amine base like DIPEA to maintain a basic pH.

    • Allow the reaction to proceed for several hours to overnight at room temperature.

    • Monitor the reaction by an appropriate method (e.g., HPLC).

    • Purify the resulting conjugate using techniques like size-exclusion chromatography or reverse-phase HPLC.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving these PEG linkers.

G cluster_deprotection Boc Deprotection cluster_conjugation Amide Bond Formation Boc_PEG_Linker Boc-NH-PEG24-OH Add_TFA Add Trifluoroacetic Acid (TFA) Boc_PEG_Linker->Add_TFA Reaction Deprotected_PEG H2N-PEG24-OH Add_TFA->Deprotected_PEG Yields Conjugation Conjugation Reaction Deprotected_PEG->Conjugation Target_Molecule Target Molecule (with -COOH) Activate_Carboxyl Activate with EDC/NHS Target_Molecule->Activate_Carboxyl Activate_Carboxyl->Conjugation Purified_Conjugate Purified PEG-Molecule Conjugate Conjugation->Purified_Conjugate

Caption: Workflow for the deprotection of a Boc-protected PEG linker and subsequent conjugation.

Applications in Drug Development

PEG linkers with a terminal hydroxyl group and a protected amine are valuable tools in several areas of drug development:

  • PROTACs: These linkers can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a protein-of-interest binder to an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.[2]

  • Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides can increase their half-life, reduce immunogenicity, and improve their stability.

  • Drug Delivery and Nanomedicine: These linkers can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted therapy.[5]

References

An In-depth Technical Guide to the Synthesis of Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Hydroxy-PEG24-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. The guide outlines a common synthetic approach, detailed experimental protocols, and relevant data presented in a clear, structured format.

The synthesis of this compound, a molecule featuring a hydroxyl group at one terminus and a Boc-protected amine at the other, is critical for various applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the controlled modification of biomolecules.[1][2][3] The presented pathway focuses on the selective protection of a primary amine in the presence of a hydroxyl group.

Proposed Synthesis Pathway

The most direct and efficient synthesis of this compound involves the selective N-protection of the corresponding amino-alcohol precursor, HO-PEG24-CH2-NH2. This precursor, while not explicitly detailed in the search results, represents a common class of PEG derivatives. The key step in this synthesis is the chemoselective reaction of the amine functionality with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to form a tert-butyloxycarbonyl (Boc) protected amine.[4][5][6] The hydroxyl group generally remains unreactive under these conditions, allowing for a straightforward, one-step protection.

// Nodes Starting_Material [label="HO-PEG24-CH2-NH2\n(Amino-PEG-Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="(Boc)2O, Base\n(e.g., Triethylamine (B128534) or DIPEA)\nDCM or THF", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Starting_Material -> Product [label=" N-Boc Protection ", color="#4285F4", fontcolor="#4285F4"]; Reagents -> Product [arrowhead=none, style=dashed, color="#5F6368"];

} caption: "Proposed synthesis pathway for this compound."

Quantitative Data Summary

The following table summarizes typical reaction conditions for the mono-Boc protection of amines, derived from protocols for similar compounds. These parameters can serve as a starting point for the optimization of the this compound synthesis.

ParameterValueReferences
Reagents Di-tert-butyl dicarbonate ((Boc)2O)[4][7][8]
Base (e.g., Triethylamine, DIPEA, or none)[8][9]
Equivalents of (Boc)2O 1.0 - 2.0 equivalents[8][9]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (B129727) (MeOH)[7][8][10]
Temperature 0 °C to Room Temperature (20-25 °C)[4][6][7]
Reaction Time 2 - 12 hours[8][9]
Typical Yield 65 - 95%[7][11]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from its corresponding amino-alcohol precursor.

Materials:

  • HO-PEG24-CH2-NH2 (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes or DCM/methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve HO-PEG24-CH2-NH2 (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of (Boc)2O: Dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[12]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a larger volume of ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

// Nodes A [label="Dissolve HO-PEG24-CH2-NH2 in Anhydrous Solvent"]; B [label="Add Base (TEA or DIPEA)"]; C [label="Add (Boc)2O Solution Dropwise"]; D [label="Stir at Room Temperature and Monitor Reaction"]; E [label="Concentrate Reaction Mixture"]; F [label="Aqueous Work-up (NaHCO3, Brine)"]; G [label="Dry Organic Layer"]; H [label="Purify by Column Chromatography"]; I [label="Characterize Final Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Experimental workflow for the synthesis of this compound."

References

Key characteristics of monodisperse PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monodisperse PEG Linkers

Introduction to Monodisperse PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect various molecular entities.[1][2] In drug development, particularly in the realm of bioconjugation, the choice of a linker is a critical determinant of a therapeutic's success.[3] Monodisperse PEG linkers represent a significant advancement over traditional polydisperse PEGs.[4] Unlike polydisperse PEGs, which are a heterogeneous mixture of polymer chains with a range of molecular weights, monodisperse PEGs are pure compounds consisting of a single, precisely defined chain length and molecular weight.[5][6][7] This uniformity, characterized by a polydispersity index (PDI) of 1.0, provides unparalleled control over the physicochemical properties of the final conjugate, leading to more homogeneous, stable, and effective bioconjugates.[2][8]

The use of monodisperse PEGs addresses many challenges associated with polydisperse mixtures, such as complexities in synthesis, purification, and characterization, which can lead to batch-to-batch variability and unpredictable pharmacological profiles.[4][8][9] Consequently, monodisperse linkers are becoming essential tools in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and PEGylated small molecules.[10][11]

Core Characteristics and Advantages

The distinct structural purity of monodisperse PEG linkers imparts several key characteristics that are highly advantageous for drug development.

Molecular Homogeneity and Purity The defining feature of monodisperse PEGs is their absolute uniformity; every molecule has the exact same length and molecular weight.[10] This is quantified by a polydispersity index (PDI) of 1.0, which is the ratio of the weight-average molecular weight to the number-average molecular weight.[2][] In contrast, polydisperse PEGs are synthesized by the polymerization of ethylene oxide, resulting in a statistical distribution of chain lengths and a PDI greater than 1.0, often around 2.0 for step polymerization reactions.[2][13] The homogeneity of monodisperse PEGs simplifies analytical characterization, ensures high batch-to-batch reproducibility, and results in a final drug product with a consistent, well-defined structure.[3][9]

Enhanced Pharmacokinetics (PK) PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving a drug's pharmacokinetic profile.[9][14] Monodisperse PEG linkers excel in this regard by:

  • Increasing Solubility and Stability : The hydrophilic nature of the PEG chain can significantly increase the water solubility of hydrophobic drug payloads, mitigating the risk of aggregation which can compromise safety and efficacy.[8][14][15] This shielding effect creates a protective hydration layer, enhancing the stability of the conjugate.[9][13]

  • Extending Circulation Half-Life : By increasing the hydrodynamic volume of the drug conjugate, PEGylation reduces renal clearance, thereby extending its circulation time in the bloodstream.[3][14][16] This prolonged exposure can lead to greater accumulation of the drug at the target site, enhancing therapeutic efficacy.[3]

  • Improving Bioavailability : For small molecule drugs, the addition of a monodisperse PEG linker can increase molecular weight and solubility, extending their half-life in the body and potentially improving oral bioavailability.[5][6][17][18]

Reduced Immunogenicity A significant challenge in bioconjugate development is minimizing immunogenic potential.[3] The PEG chain can act as a "stealth" agent, shielding the drug payload and parts of the antibody or protein from the immune system.[1][14] This can reduce the risk of generating anti-drug or anti-PEG antibodies, which can lead to accelerated clearance and adverse effects.[3] The uniform nature of monodisperse PEGs is believed to further mitigate this risk compared to heterogeneous polydisperse mixtures.[3]

Enabling Higher, Stable Drug-to-Antibody Ratios (DAR) In the context of Antibody-Drug Conjugates (ADCs), the hydrophobicity of cytotoxic payloads often limits the number of drug molecules that can be attached to an antibody before aggregation and rapid clearance become problematic.[14][19] Hydrophilic monodisperse PEG linkers effectively mask the payload's hydrophobicity, allowing for the development of ADCs with higher, more stable DARs without compromising their solubility and pharmacokinetic properties.[3][10][15]

Quantitative Data Summary

The advantages of monodisperse PEG linkers can be quantified through various performance metrics. The following tables summarize key differences between linker technologies and the impact of linker length.

FeatureMonodisperse PEG LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Purity / Composition Single, discrete molecular weight[6]Mixture of various chain lengths[6]Single, discrete molecular weight
Polydispersity Index (PDI) 1.0[8]> 1.1 (typically 1.5 - 20)[2][8]1.0
Reproducibility High batch-to-batch consistency[9]VariableHigh
Aggregation Risk Low[3]ModerateHigh
In Vivo Half-Life Extended[3]Variable ExtensionShorter
Clearance Reduced[3]Variable ReductionFaster
Achievable DAR Can achieve higher, stable DARs[3]Limited by hydrophobicityLimited by hydrophobicity
Immunogenicity Potentially Reduced[3]Potential for anti-PEG antibodiesDependent on linker and payload
Table 1: Comparative characteristics of different linker technologies.
ADC PropertyShort PEG Linker (e.g., PEG2-4)Medium PEG Linker (e.g., PEG8-12)Long PEG Linker (e.g., PEG18-24)
Plasma Half-Life ShorterIntermediateLonger[14][20]
Plasma Clearance HigherIntermediateLower[20]
In Vitro Cytotoxicity Generally HigherIntermediateMay be lower[14]
In Vivo Efficacy Variable, may be lowerOften ImprovedGenerally Enhanced[14][20]
Solubility / Aggregation Less effective at solubilizing payloadGood balanceHighly effective at solubilizing payload[14]
Tolerability May be lower with high DARImprovedGenerally Improved[20]
Table 2: Influence of monodisperse PEG linker length on key properties of Antibody-Drug Conjugates (ADCs). Note that the optimal length is often specific to the antibody, payload, and target.[19]

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the structural differences, mechanisms, and processes involved in working with monodisperse PEG linkers.

Structural comparison of monodisperse and polydisperse PEGs.

ADC_Mechanism General Mechanism of Action of an Antibody-Drug Conjugate (ADC) ADC 1. ADC in Circulation (Antibody-Linker-Drug) TumorCell 2. Target Binding (Tumor Cell with Antigen) ADC->TumorCell Targeting Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Binding Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Cytotoxicity (Cell Death) Release->Apoptosis Drug Action

General mechanism of action of an antibody-drug conjugate (ADC).

ADC_Workflow Representative Workflow for ADC Development cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Functional Assessment Ab_Selection Antibody Selection Linker_Payload Linker-Payload Synthesis (with Monodisperse PEG) Conjugation Conjugation (Antibody + Linker-Payload) Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Aggregation, Purity) Purification->Characterization In_Vitro In Vitro Testing (Binding, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Testing (PK, Efficacy, Toxicity) In_Vitro->In_Vivo

A representative workflow for ADC development.

Monodisperse_Synthesis Generalized Workflow for Monodisperse PEG Synthesis Start Start with PEG Building Block (e.g., tetraethylene glycol) Protect 1. Protect one hydroxyl group Start->Protect Activate 2. Activate the other hydroxyl group (e.g., Tosylation) Protect->Activate Couple 3. Couple activated block with another protected block Activate->Couple Deprotect 4. Deprotect terminal hydroxyl Couple->Deprotect Purify Purification at each step (e.g., Chromatography) Couple->Purify Repeat Repeat Steps 2-4 to achieve desired length (n) Deprotect->Repeat Iterate Deprotect->Purify Final Final Product: Monodisperse PEG Linker Repeat->Final

Generalized workflow for stepwise monodisperse PEG synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of monodisperse PEG linkers.

Protocol 1: Synthesis of a Monodisperse PEG Linker (Generalized) This protocol describes a generalized stepwise approach for synthesizing a discrete PEG linker. This method relies on the iterative addition of a PEG building block with protected and activated ends.[9][]

  • Materials : Tetraethylene glycol, protecting group (e.g., dimethoxytrityl chloride), activating agent (e.g., p-toluenesulfonyl chloride), appropriate solvents (e.g., dichloromethane, pyridine), and purification reagents.

  • Step 1: Monoprotection : React the starting PEG oligomer (e.g., tetraethylene glycol) with a sub-stoichiometric amount of a protecting group agent to selectively protect one hydroxyl group. Purify the mono-protected product via column chromatography.

  • Step 2: Activation : Activate the remaining free hydroxyl group of the mono-protected PEG. For example, react it with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) to form a tosylate, which is a good leaving group. Purify the activated building block.

  • Step 3: Coupling : React the activated PEG building block with another mono-protected PEG oligomer in the presence of a base. This couples the two units, extending the chain length.

  • Step 4: Deprotection : Remove the terminal protecting group under appropriate conditions (e.g., mild acid for a DMT group) to reveal a free hydroxyl group.

  • Step 5: Iteration : Repeat steps 2-4, adding more PEG units one block at a time, until the desired discrete chain length is achieved. Purify the product after each coupling/deprotection cycle.

  • Step 6: Functionalization : Once the desired length is reached, the terminal hydroxyl group can be converted into a variety of reactive functional groups (e.g., amine, azide, maleimide) for conjugation.[9]

Protocol 2: Characterization of Monodisperse PEG Linkers Purity and molecular weight confirmation are critical.

  • Purity Analysis (RP-HPLC) :

    • System : A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV or Charged Aerosol Detector (CAD).[22]

    • Mobile Phase : A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid).

    • Procedure : Dissolve the PEG linker in the mobile phase. Inject the sample and run the gradient. A pure monodisperse PEG will appear as a single, sharp peak. The retention time is characteristic of its specific length.[]

  • Molecular Weight Confirmation (Mass Spectrometry) :

    • System : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).[4][13]

    • Procedure : Prepare the sample according to the instrument's requirements (e.g., co-crystallized with a matrix for MALDI). Acquire the mass spectrum.

    • Analysis : The resulting spectrum for a pure monodisperse PEG will show a single major peak corresponding to the exact molecular weight of the compound, confirming its identity and monodispersity.[13]

Protocol 3: Cysteine-Specific PEGylation of an Antibody (ADC Analogue) This protocol outlines the conjugation of a maleimide-functionalized monodisperse PEG linker to a monoclonal antibody via reduced interchain disulfide bonds.

  • Materials : Monoclonal antibody (e.g., IgG), reducing agent (e.g., TCEP), Maleimide-PEG-Payload linker, quenching agent (e.g., N-acetylcysteine), and purification buffer (e.g., PBS).

  • Step 1: Antibody Reduction : Incubate the antibody with a controlled molar excess of TCEP for 1-2 hours at 37°C to selectively reduce a specific number of interchain disulfide bonds, exposing free thiol groups.

  • Step 2: Conjugation : Add the Maleimide-PEG-Payload linker to the reduced antibody solution. The maleimide (B117702) group reacts specifically with the free thiol groups. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Step 3: Quenching : Add a molar excess of a quenching agent like N-acetylcysteine to react with any remaining unreacted Maleimide-PEG-Payload linker.

  • Step 4: Purification : Purify the resulting ADC from unreacted linker, antibody fragments, and quenching agent using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[4]

  • Step 5: Characterization : Analyze the purified ADC using HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution and UV-Vis spectroscopy to confirm protein and drug concentration. Mass spectrometry can confirm the precise mass of the conjugated species.

Protocol 4: In Vitro Cytotoxicity Assay of an ADC This assay determines the potency of the synthesized ADC against a target cancer cell line.

  • Cell Seeding : Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • ADC Preparation : Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control in cell culture medium.

  • Treatment : Remove the existing medium from the cells and add the prepared dilutions. Include untreated cells as a negative control.

  • Incubation : Incubate the plates for a period of 72-120 hours in a cell culture incubator.

  • Viability Assessment : Measure cell viability using a standard method, such as an MTS or MTT assay, which measures metabolic activity. Read the absorbance on a plate reader.

  • Data Analysis : Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Monodisperse PEG linkers offer a superior alternative to traditional polydisperse PEGs, providing the precision and control required for the development of advanced therapeutics. Their defining characteristic of molecular homogeneity translates directly into tangible benefits, including improved pharmacokinetic profiles, enhanced stability, reduced immunogenicity, and greater manufacturing consistency.[3][9] As the demand for highly specific and effective targeted therapies like ADCs continues to grow, the adoption of monodisperse PEG technology is a critical strategy, enabling the rational design of safer and more potent drugs.[19] The continued exploration of novel monodisperse architectures and conjugation chemistries will further expand their role in shaping the future of drug delivery and bioconjugation.

References

The Strategic Role of the Boc Protecting Group in Advanced PEGylation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG)ylation is a cornerstone of modern drug delivery, enhancing the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. The strategic use of protecting groups is central to achieving controlled and site-specific PEGylation. Among these, the tert-butyloxycarbonyl (Boc) group plays a critical role in temporarily masking amine functionalities, thereby enabling precise, stepwise bioconjugation. This technical guide provides a comprehensive overview of the role of the Boc protecting group in PEGylation, detailing its chemical principles, advantages, and applications. It includes detailed experimental protocols, quantitative data on reaction parameters, and visual representations of workflows and signaling pathways to equip researchers and drug development professionals with the necessary knowledge for the effective implementation of Boc-protected PEGylation strategies.

Introduction to PEGylation and the Imperative for Protecting Groups

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, and small molecules, is a widely adopted strategy to enhance their therapeutic efficacy. The benefits of PEGylation are numerous and well-documented, including:

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, leading to a longer presence in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can shield epitopes on the biomolecule, minimizing recognition by the immune system.

  • Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Enhanced Pharmacokinetics: The altered size and charge of the molecule can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[][2][3]

However, the successful implementation of PEGylation hinges on the ability to control the site and extent of PEG attachment. Uncontrolled PEGylation can lead to a heterogeneous mixture of products with varying degrees of modification, potentially compromising the biological activity of the therapeutic molecule. This is where protecting groups, such as the Boc group, become indispensable.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and bioconjugation.[4][] Its popularity stems from its stability under a range of conditions and its facile removal under specific, mild acidic conditions.

Mechanism of Boc Protection

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) linkage.

Mechanism of Boc Deprotection

The key advantage of the Boc group is its lability to acid. It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][][][7] The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and decarboxylates to release the free amine. The kinetics of Boc deprotection can exhibit a second-order dependence on the acid concentration.[8][9][10]

Role of Boc Protection in PEGylation Strategies

The use of Boc-protected PEG reagents allows for a controlled and stepwise approach to bioconjugation. By temporarily blocking a reactive amine on the PEG linker, other functional groups on the linker can be selectively reacted first. This is particularly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

A typical workflow involves a heterobifunctional PEG linker with a Boc-protected amine at one terminus and another reactive group (e.g., an NHS ester, maleimide, or alkyne) at the other. This allows for:

  • Initial Conjugation: The non-protected reactive group is first conjugated to the biomolecule of interest.

  • Deprotection: The Boc group is then removed under acidic conditions to expose the amine.

  • Secondary Conjugation: The newly deprotected amine is then available for a second conjugation reaction with another molecule, such as a targeting ligand or a cytotoxic drug.

This orthogonal strategy ensures a high degree of control over the final structure of the bioconjugate.

Quantitative Data in Boc-Protected PEGylation

The efficiency and outcome of PEGylation reactions are influenced by several factors, including the choice of protecting group, reaction conditions, and purification methods. The following tables summarize key quantitative parameters.

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Strongly acidic (e.g., 20-50% TFA in DCM)[4][][9]Basic (e.g., 20% piperidine (B6355638) in DMF)[][7]
Side-Chain Protection Typically benzyl-based (Bzl), removed with strong acid (e.g., HF)Typically tert-butyl-based (tBu), removed with TFA
Orthogonality Quasi-orthogonal with Bzl (acid lability differs)Orthogonal with tBu (base vs. acid lability)[7]
Advantages - Less prone to aggregation in hydrophobic sequences- Mature and well-established chemistry- Milder final cleavage conditions- Well-suited for automated synthesis
Disadvantages Requires harsh final cleavage conditions (HF)Base-labile side chains can be problematic

Table 2: Typical Reaction Conditions for Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)Typically used as a 20-50% solution in Dichloromethane (DCM)[4]
Temperature Room temperatureGenerally sufficient for complete deprotection
Reaction Time 30 - 120 minutesDependent on the substrate and scale
Monitoring TLC, LC-MSTo ensure complete removal of the Boc group

Experimental Protocols

The following protocols provide a general framework for the use of Boc-protected PEG linkers in the PEGylation of proteins.

Protocol 1: Synthesis of Boc-NH-PEG-COOH

This protocol describes the synthesis of a heterobifunctional PEG linker with a Boc-protected amine and a carboxylic acid.

Materials:

  • H₂N-PEG-COOH

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve H₂N-PEG-COOH in DCM.

  • Add TEA or DIPEA to the solution and stir.

  • Add a solution of Boc₂O in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG-COOH.

Protocol 2: Conjugation of Boc-NH-PEG-NHS to a Monoclonal Antibody

This protocol outlines the conjugation of an NHS-activated, Boc-protected PEG linker to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-NH-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Prepare a stock solution of Boc-NH-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add the desired molar excess of the Boc-NH-PEG-NHS ester solution to the mAb solution with gentle mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the unreacted PEG linker and byproducts using a desalting column equilibrated with the desired buffer.

  • Characterize the resulting mAb-PEG-NH-Boc conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE and mass spectrometry.[]

Protocol 3: Boc Deprotection of the PEGylated Antibody

This protocol describes the removal of the Boc group from the PEGylated antibody.

Materials:

  • mAb-PEG-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis or buffer exchange system

Procedure:

  • Lyophilize the mAb-PEG-NH-Boc conjugate to remove the aqueous buffer.

  • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.

  • Redissolve the deprotected mAb-PEG-NH₂ in a suitable buffer and immediately proceed to the next step or purify by dialysis/buffer exchange.

Protocol 4: Purification and Characterization of the Final PEGylated Product

Purification is a critical step to obtain a homogeneous product.

Methods:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Effective for removing unreacted PEG and smaller reagents.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their charge. Can be used to separate PEGylated species with different degrees of PEGylation.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight and degree of PEGylation.

  • HPLC (RP-HPLC or SEC-HPLC): To assess purity and quantify the different PEGylated species.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein after PEGylation.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and a relevant signaling pathway involving PEGylated therapeutics.

experimental_workflow cluster_synthesis Boc-Protected PEG Linker Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Characterization start Start with H₂N-PEG-COOH protect Boc Protection (Boc₂O, base) start->protect activate NHS Ester Activation (NHS, EDC) protect->activate linker Boc-NH-PEG-NHS activate->linker conjugate1 Conjugation to Biomolecule linker->conjugate1 protein Biomolecule (e.g., Antibody) protein->conjugate1 deprotect Boc Deprotection (TFA) conjugate1->deprotect conjugate2 Secondary Conjugation (e.g., Drug) deprotect->conjugate2 purify Purification (SEC, IEX) conjugate2->purify characterize Characterization (MS, HPLC, SDS-PAGE) purify->characterize final_product Final Bioconjugate characterize->final_product

General workflow for bioconjugation using a Boc-protected PEG linker.

solid_phase_synthesis resin Solid Support Resin aa1 Couple Boc-Amino Acid 1 resin->aa1 deprotect1 Boc Deprotection (TFA) aa1->deprotect1 aa2 Couple Boc-Amino Acid 2 deprotect1->aa2 deprotect2 Boc Deprotection (TFA) aa2->deprotect2 repeat Repeat Cycles deprotect2->repeat peg Couple Boc-NH-PEG-COOH repeat->peg deprotect_peg Boc Deprotection (TFA) peg->deprotect_peg cleavage Cleavage from Resin (HF) deprotect_peg->cleavage peg_peptide Purified PEGylated Peptide cleavage->peg_peptide

Workflow for solid-phase synthesis of a PEGylated peptide using Boc chemistry.

jak_stat_pathway cluster_cell Hepatocyte peg_ifn PEGylated Interferon-α ifnar IFN-α Receptor (IFNAR) peg_ifn->ifnar Binds jak1 JAK1 ifnar->jak1 Activates tyk2 Tyk2 ifnar->tyk2 Activates stat1 STAT1 jak1->stat1 Phosphorylates stat2 STAT2 jak1->stat2 Phosphorylates tyk2->stat1 Phosphorylates tyk2->stat2 Phosphorylates isgf3 ISGF3 Complex stat1->isgf3 stat2->isgf3 irf9 IRF9 irf9->isgf3 nucleus Nucleus isgf3->nucleus Translocates isre ISRE isgf3->isre Binds isg Interferon-Stimulated Genes (ISGs) isre->isg Induces Transcription antiviral Antiviral State isg->antiviral

References

The Crucial Role of PEG-24 Linkers in Advancing Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise engineering of therapeutic and diagnostic agents is paramount. Among the critical components enabling this precision are chemical linkers, with polyethylene (B3416737) glycol (PEG) linkers emerging as a cornerstone technology. Specifically, monodisperse PEG-24 linkers, comprising 24 ethylene (B1197577) glycol units, have garnered significant attention for their ability to favorably modulate the properties of bioconjugates. This technical guide provides a comprehensive review of PEG-24 linkers, detailing their applications, physicochemical properties, and the experimental methodologies crucial for their successful implementation.

Introduction to PEG-24 Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[1][2] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a well-established strategy to enhance their therapeutic efficacy.[] PEG-24 linkers, with their defined length, offer a precise tool to optimize the pharmacokinetic and pharmacodynamic properties of bioconjugates.[4][5]

The primary advantages of incorporating PEG-24 linkers in bioconjugates include:

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain enhances the overall solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs, mitigating the risk of aggregation.[6][7]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of the molecule, leading to reduced renal clearance and a prolonged circulation half-life.[4][7]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[1]

  • Flexible Spacer: The PEG-24 linker acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.[6]

Physicochemical Properties of PEG-24 Linkers

The defined structure of monodisperse PEG-24 linkers results in consistent and predictable physicochemical properties. These properties are crucial for the rational design of bioconjugates.

PropertyDescription
Molecular Formula Varies depending on the terminal functional groups. For a basic Amino-PEG24-alcohol, the formula is C48H99NO24.[8]
Molecular Weight Approximately 1074.30 g/mol for Amino-PEG24-alcohol.[8] The exact molecular weight depends on the end groups.
Solubility Highly soluble in water and a variety of organic solvents, including DMSO, DMF, and dichloromethane.[6]
Appearance Typically a white to off-white solid or a viscous liquid at room temperature.
Storage Conditions Should be stored at low temperatures (e.g., -20°C) and protected from moisture to prevent hydrolysis of reactive functional groups.[9]

Impact of PEG-24 Linker Architecture on Antibody-Drug Conjugate (ADC) Properties

The architecture of the PEG linker plays a critical role in the performance of ADCs. Studies have compared linear PEG-24 linkers to branched structures, such as those with two 12-unit PEG chains.

ADC PropertyLinear PEG-24 LinkerBranched (2x PEG-12) LinkerReference
Clearance Rate (DAR 8) HighLow[6]
Area Under the Curve (AUC) LowerNearly 3-fold higher[6]
In Vitro Cytotoxicity Can be higher compared to very long PEG chains, but the effect is context-dependent.May exhibit slightly lower in vitro potency in some cases due to increased steric hindrance.[6]
In Vivo Efficacy Generally effective, but may be limited by faster clearance at high drug loading.Often demonstrates superior in vivo efficacy due to improved pharmacokinetics.[4][5]

Experimental Protocols

Synthesis of a Heterobifunctional Maleimide-PEG24-NHS Ester Linker

This protocol describes the synthesis of a common heterobifunctional PEG-24 linker used for conjugating a thiol-containing molecule (via the maleimide (B117702) group) and an amine-containing molecule (via the NHS ester).

Materials:

  • α-Amino-ω-carboxyl-PEG24

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Maleimido-PEG24-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG24 and a 1.2-fold molar excess of maleic anhydride in anhydrous DCM.

    • Add a 1.1-fold molar excess of TEA to the solution and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Maleimido-PEG24-acid.

    • Purify the product by silica gel column chromatography.

  • Synthesis of Maleimide-PEG24-NHS ester:

    • Dissolve the purified Maleimido-PEG24-acid, a 1.2-fold molar excess of DCC, and a 1.2-fold molar excess of NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to yield the Maleimide-PEG24-NHS ester.[10]

Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.[11][12]

Conjugation of a PEG-24 Linker to an Antibody

This protocol outlines a general procedure for conjugating a Maleimide-PEG24-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG24-Payload linker

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[10]

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation:

    • Immediately add the Maleimide-PEG24-Payload linker (dissolved in a small amount of a compatible organic solvent like DMSO, not exceeding 10% of the final reaction volume) to the reduced antibody solution at a desired molar ratio.[13]

    • Incubate the reaction at 4°C for 16 hours or at room temperature for 2 hours with gentle mixing.[14]

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload by SEC.[10]

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.[10]

    • Assess the purity and aggregation of the ADC by SEC.[10]

    • Confirm the identity and integrity of the ADC by mass spectrometry.[15]

Visualizing Workflows and Relationships

Visualizing the experimental workflows and the logical relationships between different linker architectures is crucial for understanding and optimizing the use of PEG-24 linkers.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced Antibody (with free thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation payload Cytotoxic Payload drug_linker Maleimide-PEG24-Payload payload->drug_linker peg_linker Maleimide-PEG24-NHS peg_linker->drug_linker drug_linker->conjugation purification Purification (SEC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc dar DAR Determination (HIC/UV-Vis) adc->dar purity Purity & Aggregation (SEC) adc->purity mass_spec Mass Spectrometry adc->mass_spec Linker_Architecture_Comparison cluster_linear Linear PEG-24 Linker cluster_branched Branched (2x PEG-12) Linker linear_structure Antibody -[PEG24]- Payload linear_props Properties: - Higher Clearance - Lower AUC - Potentially Higher in vitro Potency linear_structure->linear_props branched_structure Antibody -[Lys(PEG12-Payload)]- branched_props Properties: - Lower Clearance - Higher AUC - Improved in vivo Efficacy branched_structure->branched_props comparison Linker Architecture cluster_linear cluster_linear comparison->cluster_linear cluster_branched cluster_branched comparison->cluster_branched

References

Introduction to bioconjugation using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioconjugation Using PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various tools used for this purpose, polyethylene (B3416737) glycol (PEG) linkers have become indispensable.[1] PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs, significantly enhances their therapeutic properties.[2][3] This guide provides a comprehensive technical overview of bioconjugation using PEG linkers, covering their fundamental chemistry, the impact of their physicochemical properties on conjugate performance, key applications in drug development, and detailed experimental protocols. By leveraging the unique advantages of PEG linkers—such as improved solubility, stability, and pharmacokinetics—researchers can design and develop more effective and safer biopharmaceutical products.[1][4][]

Introduction to Bioconjugation and PEGylation

Bioconjugation allows for the precise creation of complex molecules that combine the beneficial properties of their individual components.[1] A prominent application of this technique is in drug development, where a therapeutic agent can be linked to a targeting moiety, such as an antibody, to improve its delivery and efficacy.[6][7]

PEG linkers are chemical compounds that feature a polyethylene glycol chain to connect two or more molecules.[4] They serve as flexible, hydrophilic spacers that are critical in optimizing the characteristics of the final bioconjugate.[1] The process of attaching these PEG chains is known as PEGylation.[3]

Key Benefits of PEGylation:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous solutions.[1][4][]

  • Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation and improve their overall stability under physiological conditions.[1][4][6]

  • Extended Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their clearance by the kidneys, prolonging their time in circulation.[8][9][10] This can lead to a reduced dosing frequency, improving patient compliance.[2]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, making it less likely to be recognized by the immune system.[1][8]

Chemistry of PEG Linkers

The versatility of PEG linkers stems from their unique chemical structure and the ability to modify their terminal ends with various functional groups.

PEG Structure and Properties

PEGs are polymers composed of repeating ethylene (B1197577) oxide units (HO-(CH₂CH₂O)n-H).[11] They are available in various molecular weights and can be linear or branched.[12][13]

  • Linear PEG Linkers: These consist of a straight PEG chain with functional groups at one or both ends. They are predictable in their behavior and offer precise control over linker length.[13]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core, which can offer superior shielding effects and a higher capacity for drug loading compared to linear PEGs.[9][13][] Multi-arm PEGs are particularly useful in creating hydrogels and other biomaterials.[]

PEG linkers can be monodispersed, having a single, defined molecular weight, or polydispersed, representing a mixture with an average molecular weight.[15] Monodispersity is often critical in therapeutic applications where batch-to-batch consistency is required.[16]

Functional Groups and Reaction Chemistries

PEG linkers are classified based on the functional groups at their termini.

  • Homobifunctional Linkers: These possess identical reactive groups at both ends (X-PEG-X) and are used for symmetric coupling or cross-linking applications.[17]

  • Heterobifunctional Linkers: These have two different reactive groups at their ends (X-PEG-Y), allowing for the controlled, sequential conjugation of two distinct molecules.[7][16] This specificity is crucial for creating complex constructs like antibody-drug conjugates (ADCs).[][7][16]

Common PEGylation Chemistries

The choice of conjugation chemistry depends on the available functional groups on the biomolecule of interest.

  • Amine-Reactive PEGylation (via NHS Esters): This is the most common method for modifying proteins, as primary amines are abundant on lysine (B10760008) residues and the N-terminus.[18][19] N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at a neutral to slightly basic pH (7-9) to form stable amide bonds.[20][21][22]

  • Thiol-Reactive PEGylation (via Maleimides): This approach targets free sulfhydryl (-SH) groups found in cysteine residues.[3] Maleimide groups react specifically with thiols at a pH of 6.5-7.5 to form a stable thioether bond.[][24] This method is highly specific and ideal for site-selective modification.[25] However, the resulting conjugate's stability can be a concern due to the possibility of retro-Michael reactions, leading to thiol exchange with molecules like glutathione (B108866) in vivo.[26]

  • Click Chemistry PEGylation: This term encompasses a set of highly efficient and specific reactions. A common approach involves the copper-catalyzed or strain-promoted cycloaddition between an alkyne and an azide (B81097).[27] For instance, a biomolecule can be modified with an alkyne, which is then "clicked" onto a PEG linker containing a complementary azide group.[27][28] This method offers high fidelity and flexibility, separating the labeling step from the PEG conjugation itself.[27][28]

Impact of PEG Linker Properties on Bioconjugates

The physicochemical properties of the PEG linker, particularly its length and molecular weight, have a profound impact on the final bioconjugate's performance.[29]

Influence of Molecular Weight and Length

The length of the PEG chain is a critical design parameter.[29]

  • Short PEG Linkers (e.g., PEG2-PEG12): These are often used for compact labeling where minimal spacing is required.[13] In some contexts, shorter linkers can lead to higher binding affinity.[30]

  • Long PEG Linkers (e.g., PEG2000 and above): Longer chains are preferred for improving the solubility and pharmacokinetic profile of a bioconjugate.[13][29] They can mitigate aggregation issues caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) in ADCs.[9][29]

Choosing the optimal linker length often involves a trade-off between enhancing pharmacokinetics and maintaining the biological activity of the conjugated molecule.[29]

Quantitative Data Analysis

The selection of a PEG linker must be supported by empirical data. The following tables summarize quantitative results from studies comparing the effects of different PEG linker lengths on key bioconjugate properties.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.00.59x
PEG8~3.50.41x
PEG12~2.50.29x
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.[30]

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

CompoundPEG Linker LengthIC50 (nM)
Ligand-PEG-NOTAPEG41.8 ± 0.2
Ligand-PEG-NOTAPEG82.5 ± 0.3
Ligand-PEG-NOTAPEG123.1 ± 0.4
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.[30]

Key Applications in Drug Development

PEG linkers are integral to advancing numerous therapeutic and diagnostic technologies.[6]

Protein and Peptide Drug PEGylation

PEGylation is widely used to improve the therapeutic profile of protein and peptide drugs.[31] By increasing the drug's half-life, PEGylation reduces the need for frequent injections, enhancing patient quality of life.[2][6] Notable examples of FDA-approved PEGylated protein drugs include Pegfilgrastim (Neulasta®), Peginterferon alfa-2a (Pegasys®), and Adagen®.[12][][31][32]

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[6] Heterobifunctional PEG linkers are pivotal in ADC design, as they improve the solubility and stability of the conjugate and allow for controlled drug release at the target site, thereby reducing systemic toxicity.[][6][7]

Nanoparticle and Surface Modification

PEG linkers are used to functionalize the surface of nanoparticles and liposomes for drug delivery.[6][15] The PEG layer creates a protective "stealth" coating that helps the nanoparticles evade the immune system, prolonging their circulation and improving their accumulation at the target tissue.[33]

Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions. The following are generalized protocols for common PEGylation chemistries.

Protocol for Amine PEGylation using PEG-NHS Ester

This protocol describes the conjugation of an amine-containing protein with a PEG-NHS ester.[20][34]

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • PEG-NHS Ester

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)[20]

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[21][34]

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[20][34] Do not store the reconstituted reagent, as the NHS ester is susceptible to hydrolysis.[21][34]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[20] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[20][34]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[20][34] Optimal incubation time may vary depending on the protein.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis to obtain the purified PEGylated protein.[1][20]

Protocol for Thiol PEGylation using PEG-Maleimide

This protocol details the conjugation of a thiol-containing biomolecule with a PEG-Maleimide.[35][36]

Materials:

  • Thiol-containing molecule in a thiol-free buffer (e.g., PBS, pH 7.0)

  • PEG-Maleimide

  • Solvent for PEG-Maleimide (e.g., conjugation buffer)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Molecule Preparation: Dissolve the target material in the conjugation buffer. If the protein does not have free thiols, it may need to be reduced first using an agent like DTT, which must then be removed before adding the PEG-Maleimide.

  • Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[35][36]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the target molecule solution.[35][36]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[35][36]

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted reagents.[35][36]

General Protocol for Characterization by SDS-PAGE

Confirming successful PEGylation is a critical step.[8]

Procedure:

  • Sample Preparation: Prepare samples of the un-PEGylated biomolecule, the crude reaction mixture, and the purified PEGylated conjugate.

  • Gel Electrophoresis: Load the samples onto an appropriate SDS-PAGE gel (e.g., a 4-12% gradient gel).

  • Run and Visualize: Run the gel according to standard procedures and visualize the bands using a suitable stain (e.g., Coomassie). A successful PEGylation will result in a distinct band shift to a higher molecular weight for the PEGylated molecule compared to the native one.[8]

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated bioconjugate.[37] Due to the heterogeneity that can be introduced by the PEG polymer, a multi-faceted analytical approach is often required.[12][37]

Common Analytical Methods:

  • SDS-PAGE: As described above, this provides a qualitative assessment of the molecular weight increase.[8]

  • Size-Exclusion Chromatography (SEC): Used for both purification and to analyze the size distribution of the conjugate.[1][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for determining the precise molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached per molecule).[11][37][38]

  • High-Performance Liquid Chromatography (HPLC): Methods such as reversed-phase (RP-HPLC) can be used to assess purity and resolve different PEGylated species.[11]

Visualizations: Workflows and Chemistries

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization Mol Biomolecule Selection (Protein, Ab, Peptide) Buffer Buffer Exchange & Optimization Mol->Buffer Linker PEG Linker Selection (Chemistry, Length) Linker->Buffer React PEGylation Reaction (e.g., NHS, Maleimide) Buffer->React Purify Purification (SEC, Dialysis) React->Purify Char Analysis (SDS-PAGE, MS, HPLC) Purify->Char Final Final Bioconjugate Char->Final

Caption: General experimental workflow for protein PEGylation.

PEGylation_Chemistries cluster_amine Amine-Reactive (NHS Ester) cluster_thiol Thiol-Reactive (Maleimide) cluster_click Click Chemistry (Alkyne-Azide) ProtA Protein-NH₂ ConjA Protein-NH-CO-PEG (Stable Amide Bond) ProtA->ConjA PEGNHS PEG-NHS PEGNHS->ConjA ProtT Protein-SH ConjT Protein-S-PEG (Stable Thioether Bond) ProtT->ConjT PEGMAL PEG-Maleimide PEGMAL->ConjT ProtAlk Protein-Alkyne ConjC Protein-Triazole-PEG (Stable Triazole Linkage) ProtAlk->ConjC PEGAz PEG-Azide PEGAz->ConjC Catalyst Cu(I) Catalyst ConjC->Catalyst

Caption: Common bioconjugation chemistries using PEG linkers.

References

Hydroxy-PEG24-CH2-Boc CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as Hydroxy-PEG24-CH2-Boc, focusing on its identification, key physicochemical properties, and associated safety data. This information is critical for its safe handling and application in research and development settings.

Chemical Identification and Properties

This compound is a complex molecule characterized by a hydroxyl (-OH) group at one terminus of a 24-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine group attached via a methylene (B1212753) (-CH2-) bridge at the other end. The presence of the hydrophilic PEG chain and the protected amine makes it a valuable building block in bioconjugation, drug delivery, and surface modification applications.

Table 1: Chemical Identifiers for Hydroxy-PEG24-Boc

IdentifierValue
Chemical Name Hydroxy-PEG24-Boc
CAS Number 2490419-62-8[1][2]
Alternative CAS 1186025-29-5 (for a structurally related compound)[3][4]

Table 2: Physicochemical Data for Hydroxy-PEG24-Boc and Related Compounds

PropertyValueSource Compound
Molecular Formula C55H110O27Hydroxy-PEG24-acid tert-butyl ester[3]
Molecular Weight 1203.45 g/mol Hydroxy-PEG24-acid tert-butyl ester[3]
Appearance White solidHydroxy-PEG24-acid tert-butyl ester[3]
Purity ≥ 97%Hydroxy-PEG24-acid tert-butyl ester[3]
Storage Conditions Store at ≤ -20 °CHydroxy-PEG24-acid tert-butyl ester[3]

Safety and Handling

The safe handling of any chemical reagent is paramount in a laboratory setting. The following sections summarize the known safety information for Hydroxy-PEG24-Boc.

A Safety Data Sheet (SDS) is available for Hydroxy-PEG24-Boc, which provides foundational safety information[1]. General safety precautions for related chemical structures, such as tert-Butyl carbamate, recommend handling in accordance with good industrial hygiene and safety practices. This includes avoiding dust formation and ensuring adequate ventilation.

Table 3: Summary of Safety Information

Hazard CategoryRecommendation
First Aid: Eyes Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
First Aid: Skin Wash off immediately with plenty of water. Remove contaminated clothing.
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.
First Aid: Inhalation Move to fresh air.
Personal Protective Equipment Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are proprietary and application-dependent, its structure lends itself to a variety of bioconjugation techniques. The terminal hydroxyl group can be activated or modified for conjugation to carboxylic acids, while the Boc-protected amine can be deprotected to allow reaction with activated esters, isothiocyanates, or other amine-reactive functionalities.

A general workflow for a bioconjugation experiment involving the deprotection of the Boc group is outlined below.

G General Workflow: Boc Deprotection and Conjugation A Dissolve this compound in an appropriate organic solvent B Add a strong acid (e.g., TFA) to initiate Boc deprotection A->B Deprotection C Incubate at room temperature (monitor reaction progress by TLC or LC-MS) B->C D Quench the reaction and neutralize C->D E Purify the deprotected product (e.g., by chromatography) D->E Purification F Characterize the purified product (e.g., NMR, MS) E->F Analysis G Perform conjugation to the target molecule via the newly available primary amine E->G Conjugation Step G Safe Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh the required amount carefully (Avoid creating dust) C->D E Dissolve in a suitable solvent D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers (Follow institutional guidelines) F->G

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to enhance the therapeutic and biotechnological potential of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic properties by increasing its in vivo half-life, enhancing solubility and stability, and reducing immunogenicity.[1][2][3][4]

The reagent Hydroxy-PEG24-CH2-Boc is a heterobifunctional PEG linker, possessing a terminal hydroxyl (-OH) group and a tert-Butyloxycarbonyl (Boc) protected amine. In its commercially available form, this reagent is not directly reactive with proteins. To achieve conjugation, one of the terminal groups must be chemically modified to create a reactive functional group. This application note provides detailed protocols for two primary strategies for conjugating this linker to proteins:

  • Strategy A: Activation of the Terminal Hydroxyl Group for reaction with primary amines on the protein (e.g., lysine (B10760008) residues).

  • Strategy B: Deprotection of the Boc-Protected Amine and subsequent conjugation to carboxyl groups on the protein (e.g., aspartic or glutamic acid residues).

These protocols are intended for researchers, scientists, and drug development professionals familiar with basic protein handling and chemical modification techniques.

Strategy A: Activation of the Hydroxyl Group and Conjugation to Protein Amines

This strategy converts the inert terminal hydroxyl group into a reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a protein in a pH-dependent manner.[1][2] The process is a two-stage procedure involving the activation of the PEG linker followed by the conjugation reaction.

Experimental Workflow: Strategy A

G cluster_0 Stage 1: PEG Activation cluster_1 Stage 2: Protein Conjugation A0 This compound A1 Step 1.1: Carboxylation (Succinic Anhydride (B1165640), Pyridine) A0->A1 A2 HOOC-PEG24-CH2-Boc A1->A2 A3 Step 1.2: NHS Ester Formation (NHS, EDC/DCC in DCM/DMF) A2->A3 A4 NHS-Ester-PEG24-CH2-Boc (Activated PEG Linker) A3->A4 B1 Step 2.1: Conjugation Reaction (Amine-free buffer, pH 7.0-8.5) A4->B1 B0 Target Protein (with accessible Lysine residues) B0->B1 B2 Purification (SEC/IEX Chromatography) B1->B2 B3 PEGylated Protein B2->B3

Workflow for hydroxyl group activation and protein conjugation.
Protocol: Stage 1 - Activation of this compound

This stage converts the terminal hydroxyl group to a carboxylic acid, which is then activated to an NHS ester.

1.1: Carboxylation of the Terminal Hydroxyl Group

  • Materials:

  • Procedure:

    • Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash with 1 M HCl, followed by water.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Precipitate the carboxylated product (HOOC-PEG24-CH2-Boc) by adding the concentrated solution to cold diethyl ether.[1]

    • Verify the product structure using NMR or Mass Spectrometry.

1.2: Formation of the NHS Ester

  • Materials:

    • HOOC-PEG24-CH2-Boc (from step 1.1)

    • N-Hydroxysuccinimide (NHS) (2.5-fold molar excess)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (2.5-fold molar excess)

    • Anhydrous DCM or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylated PEG linker in anhydrous DCM or DMF.[5]

    • Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC or DCC to the solution.[1]

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • The resulting solution containing the activated NHS-Ester-PEG24-CH2-Boc can be used directly or after purification. For storage, evaporate the solvent and store the activated PEG desiccated at -20°C.[1]

Protocol: Stage 2 - Conjugation of Activated PEG to Protein
  • Materials:

    • Target protein in an amine-free buffer (e.g., PBS or borate (B1201080) buffer, pH 7.0-8.5)

    • Activated NHS-Ester-PEG24-CH2-Boc (from Stage 1)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

    • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Procedure:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

    • Calculate the required amount of activated PEG linker. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[6]

    • Dissolve the activated PEG in the reaction buffer and add it to the protein solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

    • Purify the PEGylated protein from excess PEG and reaction byproducts using SEC or Ion-Exchange Chromatography (IEX).

Strategy B: Boc Deprotection and Conjugation to Protein Carboxyl Groups

This approach involves the deprotection of the Boc-protected amine to yield a free primary amine on the PEG linker. This amine-functionalized PEG is then conjugated to the carboxyl groups of aspartic or glutamic acid residues on the protein using EDC/NHS chemistry.[7][8][9]

Experimental Workflow: Strategy B

G cluster_0 Stage 1: PEG Deprotection cluster_1 Stage 2: Protein Conjugation A0 This compound A1 Step 1.1: Boc Deprotection (TFA in DCM) A0->A1 A2 Hydroxy-PEG24-CH2-NH2 (Amine-PEG Linker) A1->A2 B2 Step 2.2: Amine Coupling (Add Amine-PEG, adjust pH to 7.2-7.5) A2->B2 B0 Target Protein (with accessible Asp/Glu residues) B1 Step 2.1: Carboxyl Activation (EDC/NHS in MES Buffer, pH 4.7-6.0) B0->B1 B1->B2 B3 Purification (SEC/IEX Chromatography) B2->B3 B4 PEGylated Protein B3->B4

Workflow for Boc deprotection and protein conjugation.
Protocol: Stage 1 - Boc Deprotection of the PEG Linker

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)[10][11]

    • Toluene (B28343)

    • Saturated sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve the Boc-protected PEG linker in DCM (e.g., at a concentration of 0.1-0.2 M).[10]

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).[10][11]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[10]

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA.[10]

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in an organic solvent, washing with saturated NaHCO3, drying the organic layer, and concentrating to yield the free amine.[10]

Protocol: Stage 2 - Conjugation of Amine-PEG to Protein Carboxyl Groups

This protocol uses a two-step EDC/NHS reaction to minimize protein cross-linking.[8]

  • Materials:

    • Target protein

    • Amine-PEG linker (from Stage 1)

    • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

    • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[5]

    • Quenching Solution (e.g., 1 M hydroxylamine (B1172632) or Tris)

    • Purification system (e.g., SEC)

  • Procedure:

    • Dissolve the target protein in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer. Add them to the protein solution. A 10-fold molar excess of EDC/NHS over the protein is a typical starting point.

    • Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.[8]

    • Remove excess EDC and NHS by buffer exchange into the Coupling Buffer (pH 7.2-7.5) using a desalting column.

    • Immediately add the Amine-PEG linker to the activated protein solution. Use a molar excess of the PEG linker relative to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching solution.[5]

    • Purify the PEGylated protein conjugate using SEC or IEX chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions
ParameterStrategy A (to Protein Amines)Strategy B (to Protein Carboxyls)
Target Residue Lysine, N-terminusAspartic Acid, Glutamic Acid
PEG Activation Carboxylation followed by NHS ester formationBoc deprotection with TFA
Coupling Chemistry NHS ester acylationEDC/NHS carbodiimide (B86325) coupling
Optimal pH 7.0 - 8.5[1]Activation: 4.7-6.0; Coupling: 7.2-7.5[7]
PEG:Protein Ratio 5:1 to 20:1 (molar excess)10:1 to 50:1 (molar excess)
Reaction Time 1-2 hours at RT or overnight at 4°C2 hours at RT or overnight at 4°C
Quenching Agent Tris, GlycineHydroxylamine, Tris
Table 2: Characterization of PEGylated Proteins
TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weight and purityA shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[12] The extent of the shift corresponds to the number of PEG chains attached.
Mass Spectrometry (MALDI-TOF, ESI-MS) Determine the precise molecular weight and degree of PEGylation.[13][14][15][16]A mass spectrum showing a distribution of species, with each peak corresponding to the protein conjugated with a specific number of PEG chains.
Size-Exclusion Chromatography (SEC) Separate PEGylated species and assess aggregation.[17]PEGylated proteins elute earlier than their unmodified counterparts due to a larger hydrodynamic radius.[17]
Proton NMR (¹H NMR) Quantify the degree of PEGylation.[18][19]The ratio of the integral of the PEG methylene (B1212753) protons (~3.6 ppm) to a specific protein proton signal can be used to calculate the average number of PEG chains per protein.[19]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Inactive activated PEG (Strategy A)Ensure proper storage of activated PEG (-20°C, desiccated). Prepare fresh solutions immediately before use.[1]
Incomplete Boc deprotection (Strategy B)Increase TFA concentration or reaction time.[10] Verify deprotection by LC-MS.
Low reactivity of target residuesFor Strategy A, increase the pH of the reaction buffer to 8.0-8.5.[1] For Strategy B, ensure efficient carboxyl activation with fresh EDC/NHS.
Presence of competing nucleophilesUse amine-free buffers (e.g., PBS, borate, MES) for the conjugation reaction.[1][7]
Protein Precipitation High protein or PEG concentrationReduce the concentration of reactants. Optimize buffer conditions (pH, ionic strength).
Intermolecular cross-linkingDecrease the molar ratio of PEG to protein. For Strategy B, ensure removal of excess EDC/NHS before adding the amine-PEG linker.[8]
Loss of Protein Activity PEG attachment at or near the active siteTry site-directed mutagenesis to remove reactive residues from critical regions. Use a different conjugation strategy (e.g., target carboxyls instead of amines).
Denaturation during reactionPerform the reaction at a lower temperature (4°C). Ensure the pH and buffer conditions are optimal for protein stability.

References

Application Notes and Protocols for Hydroxy-PEG24-CH2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hydroxy-PEG24-CH2-Boc as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4]

The this compound linker, a long-chain polyethylene (B3416737) glycol (PEG) derivative, offers several advantages in PROTAC design. The 24-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.[5] Its length provides significant flexibility, which can be crucial for optimizing the orientation of the warhead and the E3 ligase ligand to form a productive ternary complex for efficient ubiquitination and subsequent protein degradation.

Core Principles and Advantages of this compound in PROTACs

The structure of this compound features a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other. This bifunctional nature allows for the sequential and controlled conjugation of a warhead (targeting the protein of interest) and an E3 ligase ligand.

Key Advantages:

  • Enhanced Solubility: The hydrophilic nature of the long PEG chain can significantly improve the solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[5]

  • Optimized Ternary Complex Formation: The extended length and flexibility of the PEG24 linker can facilitate the proper spatial arrangement of the target protein and the E3 ligase, which is essential for efficient ubiquitin transfer.

  • Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and other cellular components, potentially leading to improved selectivity and reduced off-target effects.

  • Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the PROTAC, which may lead to reduced renal clearance and an extended in vivo half-life.

Representative PROTAC Synthesis Protocol

This section details a representative protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase, using this compound as the linker. The selected warhead is a derivative of the known BRD4 inhibitor, JQ1, and the E3 ligase ligand is pomalidomide (B1683931).

Overall Synthetic Scheme:

The synthesis involves a multi-step process:

  • Activation of the carboxylic acid on the JQ1 derivative.

  • Coupling of the activated JQ1 derivative with the hydroxyl group of this compound.

  • Deprotection of the Boc group on the PEG linker to reveal a free carboxylic acid.

  • Activation of the newly deprotected carboxylic acid.

  • Coupling of the activated JQ1-PEG24 linker intermediate with the amine group on pomalidomide to yield the final PROTAC.

dot

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound JQ1 JQ1 Derivative (Warhead) Intermediate1 JQ1-PEG24-CH2-Boc JQ1->Intermediate1 1. Esterification Pomalidomide Pomalidomide (E3 Ligase Ligand) Final_PROTAC BRD4-Targeting PROTAC Pomalidomide->Final_PROTAC Linker This compound Linker->Intermediate1 Intermediate2 JQ1-PEG24-CH2-COOH Intermediate1->Intermediate2 2. Boc Deprotection Intermediate2->Final_PROTAC 3. Amide Coupling

Caption: A simplified workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Step 1: Coupling of JQ1 Derivative to this compound

  • Materials:

    • JQ1-acid (1.0 eq)

    • This compound (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve JQ1-acid and this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP, followed by the slow addition of a solution of DCC in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (JQ1-PEG24-CH2-Boc) by flash column chromatography.

Step 2: Boc Deprotection

  • Materials:

    • JQ1-PEG24-CH2-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve JQ1-PEG24-CH2-Boc in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Monitor the reaction by LC-MS until the starting material is fully consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting product, JQ1-PEG24-CH2-COOH, is used in the next step without further purification.

Step 3: Coupling of JQ1-PEG24-COOH to Pomalidomide

  • Materials:

    • JQ1-PEG24-CH2-COOH (1.0 eq)

    • 4-amino-pomalidomide (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve JQ1-PEG24-CH2-COOH and 4-amino-pomalidomide in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA, followed by HATU.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Illustrative Performance of a PEG24-Linked PROTAC

The following table provides illustrative data for a hypothetical BRD4-targeting PROTAC synthesized with the this compound linker. This data is based on trends observed in the literature for PROTACs with varying PEG linker lengths and is intended for comparative purposes. Actual experimental values will be target and cell-line dependent.

ParameterIllustrative ValueDescription
Binding Affinity (Warhead to BRD4) 50 nMDissociation constant (Kd) of the warhead portion of the PROTAC to the target protein.
Binding Affinity (E3 Ligand to CRBN) 1 µMDissociation constant (Kd) of the E3 ligase ligand portion of the PROTAC to Cereblon.
DC50 (Degradation) 10 nMThe concentration of the PROTAC required to degrade 50% of the target protein.
Dmax (Degradation) >95%The maximum percentage of target protein degradation achieved.
Cellular Permeability (Papp) ModerateApparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes.
Aqueous Solubility HighThe ability of the PROTAC to dissolve in aqueous solutions.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

dot

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Representative Signaling Pathway: BRD4 in Cancer

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. It is often implicated in cancer development and progression. A PROTAC targeting BRD4 can lead to its degradation, thereby downregulating the expression of oncogenes like c-Myc.

dot

BRD4_Signaling_Pathway Simplified BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes Activates Transcription Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Targets PROTAC->Degradation

Caption: PROTAC-induced degradation of BRD4 disrupts oncogenic signaling.

Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC involves a series of in vitro experiments to confirm its activity and mechanism of action.

dot

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis & Purification Cell_Culture Cell Culture (Target-Expressing Cell Line) Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot qRT_PCR qRT-PCR (mRNA Levels) Treatment->qRT_PCR Proteomics Mass Spectrometry-based Proteomics (Selectivity) Treatment->Proteomics Functional_Assay Functional Assays (e.g., Cell Viability, Apoptosis) Treatment->Functional_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Caption: A typical workflow for the biological evaluation of a novel PROTAC.

References

Application Note and Protocol for Boc Deprotection of Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][3][4] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][7][8]

This document provides a detailed protocol for the Boc deprotection of Hydroxy-PEG24-CH2-Boc, a linear polyethylene (B3416737) glycol (PEG) derivative. PEGylation is a common strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The terminal Boc-protected amine allows for further conjugation after deprotection. This protocol outlines the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for efficient removal of the Boc group.[9][10]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation of the carbonyl oxygen of the Boc group by the acid (TFA).[8]

  • Cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][8]

  • The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[1][8]

  • The liberated amine is protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).[8]

G cluster_0 Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tert_Butyl tert-Butyl Cation Protonated_Boc->tert_Butyl Free_Amine Deprotected Amine (TFA Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific batch of the starting material and desired scale.

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.2 M.[10]

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common concentration for the deprotection reaction is a 20-50% (v/v) solution of TFA in DCM.[6][10] For example, for a 25% TFA solution, add one-third of the volume of DCM as TFA. The addition is typically performed at room temperature.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[6][10] The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting Boc-protected compound.[10]

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[10] The product at this stage is the trifluoroacetate salt of the amine.

  • Work-up (Neutralization): If the free amine is required, dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6] Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6][10] This should be done carefully, as effervescence (release of CO₂) will occur.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Hydroxy-PEG24-CH2-NH₂.[6][10]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Boc deprotection of this compound.

ParameterValueReference
Substrate Concentration 0.1 - 0.2 M in DCM[10]
TFA Concentration 20 - 50% (v/v) in DCM[6][10]
Reaction Temperature Room Temperature[5][6]
Reaction Time 30 minutes - 2 hours[6]
Typical Yield > 95% (as TFA salt)General expectation

Experimental Workflow

G Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_TFA Add TFA (20-50% v/v) Dissolve->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Evaporate Evaporate DCM and excess TFA Monitor->Evaporate Reaction Complete Co_evaporate Co-evaporate with Toluene (3x) Evaporate->Co_evaporate Product_Salt Product: Amine TFA Salt Co_evaporate->Product_Salt Workup Optional: Neutralization Work-up Product_Salt->Workup Dissolve_Workup Dissolve in organic solvent Workup->Dissolve_Workup Wash Wash with sat. NaHCO3 (aq) Dissolve_Workup->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product Final Product: Free Amine Concentrate->Final_Product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[10] Ensure the starting material is fully dissolved in the DCM.

  • Side Products: The tert-butyl cation formed during the reaction can potentially alkylate sensitive functional groups. While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger like triisopropylsilane (B1312306) (TIS) can be beneficial.[10]

  • Product Isolation: The PEGylated amine may have some water solubility. During the aqueous work-up, ensure thorough extraction with the organic solvent. If the product is highly water-soluble, alternative work-up procedures, such as using a basic ion-exchange resin, may be necessary.[11]

Characterization of the Deprotected Product

The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: Monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[10]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the mass of the deprotected product.[12]

  • Thin Layer Chromatography (TLC): As mentioned, the product will have a lower Rf value than the starting material.

By following this detailed protocol, researchers can confidently and efficiently perform the Boc deprotection of this compound for subsequent applications in bioconjugation and drug delivery.

References

Application Note: Amine Coupling to Hydroxy-PEG24-CH2-Boc via a Two-Step Activation and Conjugation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of Polyethylene Glycol (PEG) linkers to biomolecules is a cornerstone of modern bioconjugation. This application note provides a detailed protocol for coupling an amine-containing molecule to a heterobifunctional PEG linker, Hydroxy-PEG24-CH2-Boc .

Direct coupling of a hydroxyl group to an amine is chemically inefficient. Therefore, this protocol employs a robust, two-stage process. First, the terminal hydroxyl group of the PEG linker is oxidized to a carboxylic acid. Second, this newly formed acid is activated using carbodiimide (B86325) chemistry to facilitate an efficient amide bond formation with the target primary amine. The Boc (tert-butoxycarbonyl) protecting group on the other end of the linker remains stable throughout this process, preserving it for subsequent deprotection and further modification if required.

Principle of the Reaction

The overall strategy involves two key chemical transformations:

  • Oxidation: The terminal primary alcohol (-CH₂-OH) of the PEG linker is selectively oxidized to a carboxylic acid (-COOH) using a mild oxidizing agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant. This step is crucial for creating an amine-reactive functional group.

  • Amide Coupling: The resulting Carboxy-PEG linker is then coupled to a primary amine-containing molecule. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[1] This ester efficiently reacts with the primary amine of the target molecule to form a stable amide bond.[1]

Experimental Workflow

The diagram below outlines the complete workflow from the starting PEG linker to the final amine-conjugated product.

G cluster_main Main Conjugation Pathway cluster_optional Optional Pathway A Start: this compound B Step 1: Oxidation (e.g., TEMPO/NaOCl) A->B Reagents C Intermediate: Carboxy-PEG24-CH2-Boc B->C Product D Step 2: EDC/NHS Activation + Amine-Molecule (R-NH2) C->D Reagents E Final Product: R-NH-CO-PEG24-CH2-Boc D->E Product F Optional: Boc Deprotection (e.g., TFA) E->F Optional Step H Purification (SEC / Dialysis) E->H G Final Deprotected Product: R-NH-CO-PEG24-CH2-NH2 F->G Product G->H

Caption: Experimental workflow for activation and conjugation.

Protocols

Protocol 1: Oxidation of Terminal Hydroxyl Group

This protocol describes the conversion of the terminal -OH group to a -COOH group.

Materials and Reagents:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., commercial bleach)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (10% w/v)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM.

  • Add catalytic amounts of TEMPO (approx. 0.01 equivalents) and NaBr (approx. 0.1 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add the NaOCl solution dropwise while vigorously stirring. Maintain the pH between 9-10 by adding 0.5 M NaOH if necessary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a few drops of sodium sulfite solution to destroy excess oxidant.

  • Transfer the mixture to a separatory funnel and wash with deionized water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Carboxy-PEG24-CH2-Boc product.

  • Confirm the structure via NMR or Mass Spectrometry before proceeding.

Protocol 2: EDC/NHS Coupling to Primary Amines

This protocol details the conjugation of the Carboxy-PEG linker to a target molecule containing a primary amine.

Materials and Reagents:

  • Carboxy-PEG24-CH2-Boc (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • Reaction Buffer: For aqueous reactions, use a non-amine, non-carboxylate buffer such as 0.1 M MES buffer, pH 4.7-6.0.[1] For organic reactions, use anhydrous DMF or DCM.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another non-amine buffer.[2]

  • Quenching Solution: Hydroxylamine (B1172632) or Tris buffer.

  • Purification equipment (e.g., Size Exclusion Chromatography columns or dialysis tubing).[][4]

Procedure (Aqueous Two-Step Method):

  • Activation:

    • Dissolve the Carboxy-PEG24-CH2-Boc in the Reaction Buffer (e.g., MES buffer, pH 6.0).

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess is typically used (see Table 1).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[2][5]

  • Conjugation:

    • Dissolve the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.4).

    • Immediately add the activated PEG-NHS ester solution to the amine solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM.[5] This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate to remove unreacted PEG linker, excess reagents, and byproducts. Size exclusion chromatography (SEC) is highly effective for separating the larger PEGylated product from smaller reactants.[][4] Dialysis can also be used to remove low molecular weight impurities.[4]

Data Presentation: Reaction Parameters

The efficiency of the EDC/NHS coupling reaction depends on several factors. The following table provides typical starting parameters that can be optimized for specific applications.

ParameterRecommended ConditionRationale / Notes
Molar Ratio
(PEG-COOH : EDC : NHS)1 : 1.5 : 1.2A slight excess of EDC and NHS ensures efficient activation of the carboxylic acid.
(PEG-NHS : Amine)5:1 to 20:1A molar excess of the activated PEG linker drives the reaction towards completion, especially with dilute protein solutions.[6]
pH
Activation SteppH 4.5 - 6.0EDC activation is most efficient in this acidic pH range.[2] MES buffer is commonly used.[1]
Conjugation SteppH 7.2 - 8.0The reaction between the NHS-ester and primary amines is most efficient at a slightly alkaline pH.[2][6]
Solvent MES/PBS (aqueous) or DMF/DCM (organic)Choice depends on the solubility of the target molecule. Avoid buffers with primary amines (e.g., Tris, Glycine) during conjugation.[5][6]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of reagents/biomolecules.
Reaction Time Activation: 15-30 min; Conjugation: 2-4 hoursReaction times can be extended (e.g., overnight at 4°C) to improve yield. Monitor reaction progress if possible.
Optional Protocol: Boc Group Deprotection

To expose the primary amine at the other end of the PEG linker for further conjugation, the Boc protecting group can be removed under acidic conditions.

Procedure:

  • Dissolve the purified Boc-protected PEG conjugate in a suitable solvent like Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (e.g., 25% TFA in DCM).[7]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

  • The deprotected product can be purified by precipitation in cold diethyl ether or by HPLC.

References

Surface Modification of Nanoparticles with Hydroxy-PEG24-CH2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles, thereby improving their performance in biological systems. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional linker, Hydroxy-PEG24-CH2-Boc.

This linker features a terminal hydroxyl group for potential activation and subsequent conjugation, a 24-unit polyethylene glycol chain to impart "stealth" characteristics, and a Boc-protected amine. The PEG chain enhances stability in biological fluids and prolongs circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system. The Boc-protected amine provides a latent functional group that, upon deprotection, allows for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes. These protocols are designed to be adaptable for various nanoparticle types, such as gold, iron oxide, or polymeric nanoparticles, that have been surface-functionalized with appropriate reactive groups.

Applications

The functionalization of nanoparticles with this compound opens up a wide range of possibilities in nanomedicine.

  • Targeted Drug Delivery: The terminal Boc-protected amine, once deprotected, serves as a reactive handle for the conjugation of targeting moieties such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

  • Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the deprotected amine terminus. The PEG linker helps to improve the biocompatibility and circulation time of the imaging probe, leading to enhanced signal-to-noise ratios and better diagnostic capabilities.

  • Theranostics: This platform allows for the development of theranostic nanoparticles by co-conjugating both a therapeutic agent and an imaging molecule to the PEGylated surface. This enables simultaneous diagnosis, treatment, and monitoring of therapeutic response.

Experimental Protocols

Protocol for Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups via the activation of the terminal hydroxyl group.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or surface-modified iron oxide nanoparticles)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

  • Add a 2-fold molar excess of TEA to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the N-hydroxysuccinimidyl (NHS) activated PEG linker.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the activated PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point for optimization.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Collect the functionalized nanoparticles by centrifugation or magnetic separation (for magnetic nanoparticles).

Step 3: Purification of PEGylated Nanoparticles

  • Wash the nanoparticles three times with DMF to remove unreacted PEG linker and byproducts.

  • Wash the nanoparticles three times with DI water.

  • Resuspend the purified PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Centrifugal filter units

Procedure:

  • Lyophilize the purified Boc-protected PEGylated nanoparticles to obtain a dry powder.

  • Prepare a deprotection solution of 50% TFA in DCM (v/v).

  • Resuspend the lyophilized nanoparticles in the deprotection solution.

  • Incubate the mixture at room temperature for 30-60 minutes with gentle stirring.

  • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

  • Resuspend the nanoparticles in DI water.

  • Purify the deprotected nanoparticles using centrifugal filtration to remove residual TFA and byproducts. Perform at least three wash cycles with DI water.

  • Resuspend the final deprotected, amine-functionalized PEGylated nanoparticles in the desired buffer.

Characterization Protocols

3.3.1 Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

  • Prepare the nanoparticle suspension in an appropriate, pre-filtered (0.2 µm filter) solvent (e.g., 10 mM NaCl or PBS).

  • Gently vortex the nanoparticle stock solution and dilute to an appropriate concentration (typically resulting in a count rate between 100 and 500 kcps).

  • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean cuvette.

  • Perform at least three consecutive measurements to ensure reproducibility.

  • Report the Z-average diameter as the mean hydrodynamic diameter and the Polydispersity Index (PDI) to indicate the width of the size distribution.

3.3.2 Zeta Potential Measurement

  • Prepare the sample as described for DLS, typically in a low ionic strength buffer (e.g., 10 mM NaCl).

  • Use a dedicated folded capillary cell for zeta potential measurements.

  • Perform at least three measurements.

  • Report the average zeta potential value in millivolts (mV).

3.3.3 Quantitative ¹H-NMR for PEG Grafting Density

  • Lyophilize a known mass of the PEGylated nanoparticles.

  • Resuspend the nanoparticles in a known volume of D₂O.

  • Add a known concentration of an internal standard (e.g., maleic acid).

  • Acquire the ¹H-NMR spectrum.

  • Integrate the characteristic peak of the PEG repeating units (-O-CH₂-CH₂-) around 3.6 ppm and the peak of the internal standard.

  • Calculate the amount of PEG per nanoparticle and subsequently the grafting density (PEG chains per nm²) based on the nanoparticle size and concentration.

Data Presentation

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound and subsequent deprotection. The values are representative and may vary depending on the core nanoparticle material, size, and initial surface chemistry.

Table 1: Expected Physicochemical Properties of Modified Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 5< 0.15+30 ± 5
After PEGylation (Boc-protected)120 ± 10< 0.20+5 ± 3
After Boc Deprotection (Amine-terminated)122 ± 10< 0.20+15 ± 5

Table 2: Quantitative Analysis of PEG Grafting Density

Characterization TechniqueParameter MeasuredTypical Values
Quantitative ¹H-NMRPEG Grafting Density0.5 - 2.5 PEG chains/nm²
Thermogravimetric Analysis (TGA)Weight Loss (%) due to PEG10 - 40%

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Surface Modification cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_deprotection Step 4: Boc Deprotection cluster_final_purification Step 5: Final Purification A This compound C Activated NHS-PEG24-CH2-Boc A->C 4-6 hrs, RT B Activating Agent (e.g., DSC) + Base (e.g., TEA) in Anhydrous DMF B->C E Boc-Protected PEGylated Nanoparticles C->E 12-24 hrs, RT D Amine-Functionalized Nanoparticles in DMF D->E F Washing with DMF and DI Water E->F G Purified Boc-Protected PEGylated Nanoparticles F->G I Amine-Terminated PEGylated Nanoparticles G->I H TFA/DCM H->I 30-60 min, RT J Washing with DI Water I->J K Final Functionalized Nanoparticles J->K

Caption: Workflow for surface modification of nanoparticles.

logical_relationship Functional Consequences of Surface Modification cluster_initial Initial State cluster_modification Surface Modification cluster_properties Enhanced Properties cluster_applications Biomedical Applications NP Core Nanoparticle (e.g., Iron Oxide, Gold, Polymer) Mod This compound NP->Mod Functionalization P1 Increased Hydrophilicity Mod->P1 P2 Steric Hindrance Mod->P2 P5 Latent Functional Group (-NH-Boc) Mod->P5 P3 Reduced Opsonization P2->P3 leads to P4 Prolonged Circulation P3->P4 results in App1 Targeted Drug Delivery P4->App1 App2 Bio-imaging P4->App2 P5->App1 enables P5->App2 enables App3 Theranostics App1->App3 App2->App3

Caption: Logic diagram of surface modification benefits.

Application Notes and Protocols: Enhancing Compound Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in the development of many promising therapeutic compounds, limiting their bioavailability and clinical efficacy.[1] One effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation.[2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a hydrophobic molecule, can dramatically increase its water solubility.[1][] This modification can also improve a drug's pharmacokinetic properties, such as extending its circulation half-life and reducing enzymatic degradation.[2]

These application notes provide a comprehensive overview of the experimental use of PEG linkers for improving compound solubility. We will delve into the quantitative effects of PEGylation on various small molecule drugs, provide detailed experimental protocols for PEG conjugation and solubility assessment, and visualize key experimental workflows.

Data Presentation: Quantitative Impact of PEGylation on Solubility

The following tables summarize the significant improvements in aqueous solubility observed for several poorly soluble small molecule drugs after conjugation with PEG linkers.

CompoundPEG LinkerSolubility EnhancementReference
Paclitaxel (B517696)PEG 5000> 20 mg/mL (equivalent paclitaxel)[4]
Paclitaxel ProdrugPEG-VC-PABC~1000-fold increase[5]
CurcuminPEG 6000~180 to 220-fold increase[6]
CurcuminPEG 4000~150 to 180-fold increase[6]

Note: The specific solubility enhancement can vary depending on the parent molecule, the PEG linker length and chemistry, the conjugation method, and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Small Molecule Drug (Esterification)

This protocol describes a common method for conjugating a PEG linker to a small molecule drug containing a hydroxyl group via an ester linkage.

Materials:

  • Small molecule drug with a hydroxyl group

  • Methoxy PEG with a terminal carboxylic acid (mPEG-COOH) of desired molecular weight

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/methanol mixture)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask under an inert atmosphere (nitrogen or argon), dissolve the small molecule drug and mPEG-COOH in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add DMAP followed by DCC. The molar ratio of Drug:mPEG-COOH:DCC:DMAP is typically 1:1.1:1.2:0.1, but may require optimization.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the PEGylated drug conjugate.

  • Characterization: Characterize the purified PEG-drug conjugate to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Aqueous Solubility Determination of PEGylated Compounds

This protocol outlines a method to determine the aqueous solubility of a PEGylated compound.

Materials:

  • PEGylated compound

  • Deionized water or buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the PEGylated compound to a known volume of water or buffer in a vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the clear filtrate by a validated HPLC method to determine the concentration of the dissolved PEGylated compound.

  • Calculation: The determined concentration represents the aqueous solubility of the PEGylated compound under the tested conditions.

Mandatory Visualization

The following diagrams illustrate the general workflows for the synthesis and solubility assessment of PEGylated compounds.

experimental_workflow_synthesis start Start: Small Molecule & mPEG-COOH dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Coupling Agents (DCC, DMAP) dissolve->add_reagents react Stir at Room Temp (12-24h) add_reagents->react workup Filter to Remove Byproduct react->workup purify Column Chromatography workup->purify characterize Characterize (NMR, MS) purify->characterize end End: Purified PEG-Drug Conjugate characterize->end

Caption: General workflow for the synthesis of a PEG-drug conjugate.

experimental_workflow_solubility start Start: PEGylated Compound add_excess Add Excess to Aqueous Medium start->add_excess equilibrate Equilibrate with Shaking (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter Supernatant collect_supernatant->filter quantify Quantify by HPLC filter->quantify end End: Determine Aqueous Solubility quantify->end

Caption: Workflow for determining the aqueous solubility of a PEGylated compound.

References

Application Notes and Protocols for the Purification of Hydroxy-PEG24-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG24-CH2-Boc is a heterobifunctional linker commonly employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) chain enhances solubility and optimizes pharmacokinetic properties, while the terminal hydroxy and Boc-protected amine groups allow for sequential conjugation to different moieties. Achieving high purity of this linker conjugate is critical for the successful synthesis of the final therapeutic or research compound and for ensuring reproducible biological activity.

This document provides detailed application notes and protocols for the purification of this compound conjugates, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted and effective technique for such molecules.

Purification Strategies

The purification of PEGylated small molecules like this compound primarily relies on chromatographic techniques that separate the target molecule from unreacted starting materials, byproducts, and impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Primary Purification Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most effective and widely used method for purifying PEGylated molecules.[] The separation is based on the hydrophobicity of the molecules. The tert-butyl (Boc) group in the this compound conjugate provides significant hydrophobicity, enabling strong retention and effective separation on a non-polar stationary phase, such as C18 or C8.[2]

Alternative and Complementary Techniques

While RP-HPLC is the primary method, other techniques can be employed, particularly for initial cleanup or for specific types of impurities:

  • Normal-Phase Chromatography: Can be useful for separating polar compounds. However, the highly polar nature of PEG chains can lead to strong retention and peak tailing on silica (B1680970) gel.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is effective for removing low molecular weight byproducts from larger PEGylated conjugates.[]

  • Aqueous Workup/Extraction: A simple and effective initial purification step to remove water-soluble impurities. This can involve partitioning the crude product between an organic solvent and an aqueous phase.

  • Precipitation: In some cases, the desired PEGylated conjugate can be precipitated from the reaction mixture by adding a non-polar solvent, such as diethyl ether.

Data Presentation: Purification of a Model Hydroxy-PEG-CH2-Boc Conjugate

The following table summarizes representative quantitative data for the purification of a model Hydroxy-PEG-CH2-Boc conjugate using preparative RP-HPLC. The data is illustrative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Purification StepSample Loading (mg)Purity before Step (%)Purity after Step (%)Recovery (%)Yield (mg)
Crude Product 1000~65--1000
Aqueous Workup 100065~75~95950
RP-HPLC 95075>98~80760
Overall 100065>98~76760

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of this compound Conjugate

This protocol provides a starting point for the purification of this compound conjugates. Optimization may be necessary based on the specific crude sample and HPLC system.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump and a UV or universal detector (e.g., ELSD, CAD).

  • C18 reverse-phase preparative column (e.g., 20-50 mm internal diameter).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample solvent: A mixture of Mobile Phase A and B or another suitable solvent like DMSO.

  • Rotary evaporator or lyophilizer for solvent removal.

2. Sample Preparation:

  • Dissolve the crude this compound conjugate in a minimal amount of the sample solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: C18, 5-10 µm particle size.

  • Flow Rate: Dependent on column diameter (e.g., 10-50 mL/min).

  • Detection: UV at 214/280 nm (if the conjugate has a chromophore) or a universal detector like ELSD or CAD. Since PEG itself lacks a strong UV chromophore, universal detection methods are highly recommended.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B (return to initial conditions)

    • 45-50 min: 20% B (equilibration)

4. Purification and Post-Processing:

  • Inject the prepared sample onto the equilibrated column.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.

Protocol 2: Boc Deprotection of the Purified Conjugate

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for subsequent conjugation.

1. Materials:

  • Purified this compound conjugate.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • Saturated aqueous sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

2. Deprotection Procedure:

  • Dissolve the purified this compound conjugate in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Workup:

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound conjugates.

G Purification Workflow for this compound Conjugates A Crude Reaction Mixture B Aqueous Workup / Extraction A->B C Concentration B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Pooling of Pure Fractions F->G Fractions >98% pure H Solvent Removal (Rotary Evaporation) G->H I Lyophilization H->I J Pure this compound Conjugate I->J

Caption: A general workflow for the purification of this compound conjugates.

Logical Relationship of Purification Techniques

This diagram shows the relationship between different purification techniques and their applicability.

G Relationship of Purification Techniques cluster_0 cluster_1 A Purification of This compound B Chromatographic Methods A->B C Non-Chromatographic Methods A->C D RP-HPLC (Primary) B->D E Normal-Phase B->E F SEC B->F G Aqueous Workup C->G H Precipitation C->H

Caption: Overview of purification techniques for this compound.

References

Analytical Methods for the Characterization of PEGylated Biomolecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a biomolecule present significant analytical challenges.[1][4] Comprehensive characterization of PEGylated biomolecules is therefore a critical aspect of drug development and quality control to ensure product consistency, efficacy, and safety.[3]

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize PEGylated biomolecules, including Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for the absolute determination of molar mass and size of macromolecules in solution, making it ideal for characterizing the heterogeneity of PEGylated proteins.[5][6] Unlike conventional SEC, which relies on column calibration with standards that may not accurately represent the conformation of PEGylated molecules, SEC-MALS provides an absolute measurement of molecular weight.[5][7]

Application Note:

SEC-MALS is employed to determine the degree of PEGylation, identify the presence of aggregates, and quantify the extent of the PEGylation reaction.[5][8] By combining MALS with UV and differential refractive index (dRI) detectors, it is possible to determine the molar mass of the protein and the attached PEG moiety separately within the conjugate.[7][9] This is crucial for understanding the stoichiometry of the PEGylation and for process optimization.[8]

Experimental Workflow: SEC-MALS Analysis

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS System cluster_data Data Analysis Sample PEGylated Biomolecule Sample Filtration Filter sample (e.g., 0.1 µm) Sample->Filtration HPLC HPLC System (Pump, Autosampler) Filtration->HPLC Inject SEC_Column SEC Column HPLC->SEC_Column UV UV Detector SEC_Column->UV MALS MALS Detector dRI dRI Detector MALS->dRI UV->MALS Software ASTRA Software Analysis dRI->Software Results Molar Mass (Protein, PEG, Conjugate) Degree of PEGylation Aggregation Profile Software->Results

Caption: Workflow for SEC-MALS analysis of PEGylated biomolecules.

Protocol: SEC-MALS Analysis of a PEGylated Protein

Materials:

  • PEGylated protein sample

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Syringe filters (0.1 µm)

  • HPLC system with an isocratic pump and autosampler

  • SEC column (e.g., TSKgel G3000SWXL)[10]

  • Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN or miniDAWN)[5]

  • UV/Vis detector

  • Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab)[5]

  • Data acquisition and analysis software (e.g., Wyatt ASTRA)[5]

Procedure:

  • System Preparation:

    • Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until baselines for all detectors are stable.

    • Perform detector calibration and normalization according to the manufacturer's instructions.[8]

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a 0.1 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject an appropriate volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Data Analysis:

    • Import the collected data into the analysis software (e.g., ASTRA).

    • Define the elution peaks of interest (e.g., aggregate, PEGylated monomer, unconjugated protein, free PEG).

    • Perform protein conjugate analysis using the software, inputting the known dn/dc values and extinction coefficients for the protein and PEG.[9]

    • The software will calculate the molar mass of the entire conjugate, as well as the individual molar masses of the protein and PEG components for each eluting species.[5]

Quantitative Data Presentation
ParameterUnconjugated ProteinMono-PEGylated ProteinDi-PEGylated ProteinAggregate
Elution Volume (mL) 12.510.89.58.0
Molar Mass (kDa) - Protein 50.050.250.5201.8
Molar Mass (kDa) - PEG N/A20.140.585.3
Total Molar Mass (kDa) 50.070.391.0287.1
Degree of PEGylation 01.02.0Variable
Hydrodynamic Radius (nm) 3.55.87.2>10

Note: The values presented in this table are representative and will vary depending on the specific protein and PEG used.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and its high-pressure counterpart, UPLC, are versatile techniques for the separation and quantification of PEGylated biomolecules and related impurities.[11] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) modes are commonly used.

Size-Exclusion Chromatography (SEC)

Application Note:

HPLC-SEC separates molecules based on their hydrodynamic radius.[12] It is a valuable tool for monitoring the progress of a PEGylation reaction by separating the PEGylated conjugate from the smaller, unconjugated protein and excess PEG reagent.[12] While it can provide information on the relative amounts of these species, it is often not sufficient for resolving species with similar hydrodynamic radii, such as a large PEG molecule and a PEGylated protein.[12]

Protocol: HPLC-SEC Analysis

Materials:

  • PEGylated protein reaction mixture

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC or UPLC system with UV detector

  • SEC column (e.g., ACQUITY UPLC BEH200 SEC, 1.7 µm)[12]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.3 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 2-10 µL of the reaction mixture.

  • Chromatographic Separation: Run the separation isocratically for a sufficient time to allow all components to elute (e.g., 10-15 minutes).

  • Detection: Monitor the elution profile at 280 nm for protein-containing species.

  • Data Analysis: Integrate the peak areas to determine the relative amounts of PEGylated conjugate, unconjugated protein, and any aggregates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note:

RP-HPLC separates molecules based on their hydrophobicity.[13] It is a high-resolution technique that can often separate different PEGylated isoforms (e.g., mono-, di-, and tri-PEGylated species) and even positional isomers.[13][14] This method is particularly useful for assessing the heterogeneity of the PEGylated product and for purification purposes.[13]

Experimental Workflow: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC System cluster_data Data Analysis Sample PEGylated Biomolecule Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench HPLC HPLC System (Gradient Pump, Autosampler) Quench->HPLC Inject RP_Column Reversed-Phase Column (e.g., C4, C18) HPLC->RP_Column Detector UV or MS Detector RP_Column->Detector Chromatogram Chromatogram Processing Detector->Chromatogram Results Separation of Isoforms Quantification of Species Impurity Profiling Chromatogram->Results

Caption: Workflow for RP-HPLC analysis of PEGylated biomolecules.

Protocol: RP-HPLC Analysis of PEGylated Species

Materials:

  • PEGylated protein sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC or UPLC system with a gradient pump and UV detector

  • Reversed-phase column (e.g., Jupiter 300 C4, 5 µm)[13]

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the sample.

  • Gradient Elution: Apply a linear gradient of mobile phase B (e.g., 5% to 65% B over 30 minutes).

  • Column Wash and Re-equilibration: After elution, wash the column with a high concentration of mobile phase B (e.g., 95% B) and then re-equilibrate at the initial conditions.

  • Detection: Monitor the eluate at 220 or 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the unmodified protein and the different PEGylated species to assess the product distribution.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of PEGylated biomolecules, providing precise information on molecular weight, degree of PEGylation, and the location of PEG attachment sites.[11][15] The two most common ionization techniques used are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[15]

MALDI-TOF Mass Spectrometry

Application Note:

MALDI-Time-of-Flight (TOF) MS is well-suited for determining the average molecular weight and the degree of PEGylation of intact proteins.[15][16] It provides a distribution of PEGylated species, reflecting the heterogeneity of the sample.[17] For identifying PEGylation sites, a "bottom-up" approach involving proteolytic digestion followed by peptide mapping is often employed.[14] A "top-down" approach using in-source decay (ISD) can also be used to fragment the intact PEGylated protein and localize the modification.[18]

Protocol: MALDI-TOF MS of an Intact PEGylated Protein

Materials:

  • Purified PEGylated protein sample

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)[17]

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample and Matrix Preparation:

    • Dissolve the PEGylated protein in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 10 pmol/µL.

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Spotting the Sample:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.

    • Alternatively, the dried-droplet method can be used where the matrix is spotted and allowed to dry before adding the sample.[19]

    • Allow the spot to air dry completely, forming co-crystals of the sample and matrix.

  • Mass Spectrometric Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range. The broad distribution of peaks, separated by the mass of the PEG monomer (44 Da), represents the different PEGylated species.

  • Data Analysis:

    • Process the raw spectrum to determine the average molecular weight and the polydispersity of the PEGylated protein.

Electrospray Ionization (ESI) Mass Spectrometry

Application Note:

ESI-MS, often coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of intact PEGylated proteins and for identifying PEGylation sites through peptide mapping.[20][21] ESI generates multiply charged ions, which can lead to complex spectra for heterogeneous PEGylated samples.[22] To simplify the spectra, charge-reducing agents like triethylamine (B128534) (TEA) can be added post-column.[1]

Protocol: LC-ESI-MS for Intact PEGylated Protein Analysis

Materials:

  • Purified PEGylated protein sample

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)[1][20]

  • Reversed-phase column suitable for proteins (e.g., C4)

Procedure:

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and perform a gradient elution to separate the PEGylated species from impurities.

  • MS Detection:

    • Introduce the column eluate into the ESI source.

    • Acquire mass spectra across the elution profile.

    • If spectra are overly complex, a charge-stripping agent can be introduced post-column before the ESI source.[1]

  • Data Analysis:

    • Deconvolute the multiply charged spectra to obtain the zero-charge mass spectrum.

    • This will reveal the mass distribution of the PEGylated protein species.

Protocol: Peptide Mapping for PEGylation Site Identification
  • Protein Digestion:

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using RP-HPLC.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Compare the peptide map of the PEGylated protein to that of the unconjugated protein.

    • Peptides containing a PEGylation site will show a characteristic mass shift and will be absent or reduced in intensity in the PEGylated sample's chromatogram.[14]

    • The MS/MS fragmentation pattern of the PEGylated peptide can confirm the exact site of modification.

Quantitative Data Presentation
ProteinPEG Size (kDa)MethodDetermined Average Mass (Da)Degree of PEGylationReference
Interferon α-2a12MALDI-TOF MS~31,0001[15]
rhG-CSF20ESI-Orbitrap MS40,074.641[22]
scFv10SEC-MALS~37,0001[8]
Fab20SEC-MALS~66,000 (mono), ~87,000 (di)1 and 2[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

¹H NMR spectroscopy is a quantitative method for determining the degree of PEGylation without the need for reference standards.[23][24] The method relies on the distinct and strong signal from the ethylene (B1197577) glycol protons of the PEG chain, which can be integrated and compared to the integral of a signal from the protein to calculate the average number of PEG chains per protein molecule.[24][25] This technique is particularly useful for analyzing the bulk material.

Experimental Workflow: NMR for Degree of PEGylation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Analysis Sample Purified PEGylated Protein Solvent Dissolve in D₂O Sample->Solvent NMR_Spec NMR Spectrometer Solvent->NMR_Spec Transfer to NMR tube Acquisition Acquire ¹H NMR Spectrum NMR_Spec->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Protein and PEG Signals Processing->Integration Calculation Calculate Degree of PEGylation Integration->Calculation Results Average Number of PEG Chains per Protein Calculation->Results

Caption: Workflow for determining the degree of PEGylation by NMR.

Protocol: ¹H NMR for Determining the Degree of PEGylation

Materials:

  • Lyophilized, purified PEGylated protein

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 300 MHz or higher)[24]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized PEGylated protein.

    • Dissolve the sample in a known volume of D₂O to achieve a final concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use appropriate parameters for water suppression if necessary.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signal for the PEG methylene (B1212753) protons (typically a sharp singlet around 3.6-3.7 ppm).[24]

    • Identify a well-resolved signal corresponding to a known number of protons on the protein (e.g., aromatic protons or methyl groups).

    • Integrate the area of the PEG signal and the selected protein signal.

    • Calculate the degree of PEGylation using the following formula:

    Degree of PEGylation = (Area_PEG / N_PEG_protons) / (Area_protein / N_protein_protons)

    Where:

    • Area_PEG is the integral of the PEG signal.

    • N_PEG_protons is the number of protons per PEG molecule.

    • Area_protein is the integral of the chosen protein signal.

    • N_protein_protons is the number of protons giving rise to the chosen protein signal.

Conclusion

The comprehensive characterization of PEGylated biomolecules requires an orthogonal approach, utilizing a combination of the analytical techniques described herein. SEC-MALS provides absolute molecular weight and aggregation data, while HPLC methods offer high-resolution separation of different PEGylated species. Mass spectrometry delivers precise mass information and is crucial for identifying PEGylation sites. NMR spectroscopy offers a robust method for quantifying the overall degree of PEGylation. The selection of appropriate analytical methods will depend on the specific characteristics of the biomolecule and the PEG reagent, as well as the information required for process development, quality control, and regulatory submission.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of protein aggregation during PEGylation. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for resolving specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can result in unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages:

  • Size Exclusion Chromatography (SEC): This is a widely used technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][2]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1][3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

  • Extrinsic Dye-Binding Fluorescence Assays: These assays utilize fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins, resulting in a measurable increase in fluorescence.[2]

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. Small-scale screening experiments are highly recommended to identify the optimal parameters before proceeding to larger batches.[1]

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Screening Matrix:

    • Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.

    • Vary one parameter at a time while keeping others constant.

  • Incubate:

    • Incubate the reactions for a predetermined time (e.g., 2 hours) under the specified temperature conditions.

  • Analyze:

    • Visually inspect for precipitation.

    • Analyze the samples using one of the techniques mentioned in Q2 (e.g., SEC or turbidity measurement) to quantify the extent of aggregation.

Table 1: Recommended Ranges for Reaction Condition Optimization

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase the likelihood of intermolecular interactions.[1][4]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A high molar excess of PEG can sometimes lead to increased aggregation.
pH 6.0, 7.0, 7.4, 8.0Protein stability is highly dependent on pH. Avoid the protein's isoelectric point (pI).[4]
Temperature 4°C, Room TemperatureLower temperatures slow down the reaction rate, which can reduce aggregation.[1]

Troubleshooting Workflow for Optimizing PEGylation Reaction Conditions

Troubleshooting_Workflow A Start: Aggregation Observed B Optimize Reaction Conditions (Small-Scale Screening) A->B C Vary Protein Concentration (0.5-5 mg/mL) B->C D Vary PEG:Protein Ratio (1:1 to 20:1) B->D E Vary pH (e.g., 6.0-8.0) B->E F Vary Temperature (e.g., 4°C, RT) B->F G Analyze for Aggregation (SEC, DLS, Turbidity) C->G D->G E->G F->G H Aggregation Minimized? G->H I Proceed with Optimized Conditions H->I Yes J Proceed to Step 2: Incorporate Stabilizing Excipients H->J No

Caption: A logical workflow for troubleshooting aggregation by optimizing reaction conditions.

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

Table 2: Common Stabilizing Excipients for PEGylation Reactions

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugarsPreferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Experimental Protocol: Screening for Stabilizing Excipients

Objective: To identify an effective stabilizing excipient to minimize aggregation.

Methodology:

  • Use Optimized Conditions: Start with the best conditions identified in Step 1.

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of the excipients listed in Table 2.

  • Set up Reactions:

    • Prepare a series of small-scale reactions.

    • To each reaction, add a different excipient at the recommended concentration.

    • Include a control reaction with no excipient.

  • Incubate and Analyze: Incubate the reactions and analyze for aggregation as described in Step 1.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative strategies:

  • Site-Specific PEGylation: If your current strategy involves random conjugation to multiple sites (e.g., lysine (B10760008) residues), consider a site-specific approach. Targeting a single, specific site can reduce the chances of cross-linking.[5] This may involve engineering a specific cysteine residue for thiol-directed PEGylation.[5]

  • Change PEG Chemistry: The reactivity of the activated PEG can influence the reaction rate and specificity. Consider using a different activating group on your PEG reagent.[6]

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Start Problem: Protein Aggregation Step1 Step 1: Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) Start->Step1 Step2 Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) Step1->Step2 If aggregation persists End Solution: Aggregation Minimized Step1->End If successful Step3 Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) Step2->Step3 If aggregation persists Step2->End If successful Step4 Step 4: Alternative PEGylation Strategy (Site-Specific, Different Chemistry) Step3->Step4 If aggregation persists Step3->End If successful Step4->End If successful

Caption: A diagram illustrating the logical progression of troubleshooting steps for PEGylation-induced aggregation.

References

Technical Support Center: Hydroxy-PEG24-CH2-Boc Conjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydroxy-PEG24-CH2-Boc in their conjugation experiments. The content is structured to address specific challenges through troubleshooting guides and frequently asked questions, ensuring you have the necessary information for successful outcomes.

The heterobifunctional linker this compound offers two distinct avenues for conjugation:

  • Conjugation via the terminal hydroxyl (-OH) group: This approach involves activating the hydroxyl group to make it reactive towards a functional group on the target molecule.

  • Conjugation via the primary amine (-NH2) group: This strategy requires the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive primary amine for subsequent conjugation.

This guide is divided into these two primary strategies, providing detailed protocols, troubleshooting advice, and data to support your experimental design.

Strategy 1: Conjugation via the Hydroxyl Group

This section focuses on the activation of the terminal hydroxyl group of the PEG linker for covalent attachment to a target molecule.

Frequently Asked Questions (FAQs)

Q1: How can I activate the terminal hydroxyl group of this compound for conjugation?

The terminal hydroxyl group of a PEG linker is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be "activated" by converting it into a more reactive functional group or a good leaving group.[1][2] Common activation strategies include:

  • Conversion to a sulfonate ester (tosylate or mesylate): This creates a good leaving group that can then be displaced by a nucleophile, such as an amine or thiol on your target molecule.[2]

  • Activation with N,N'-Disuccinimidyl carbonate (DSC): This reaction forms an NHS ester-activated carbonate, which can then react with primary amines to form a stable carbamate (B1207046) linkage.[1]

  • Activation with carbonyldiimidazole: This forms an imidazole (B134444) carbamate intermediate that is reactive towards amines.[3]

  • Conversion to an epoxide: PEG-epoxides can react with hydroxyl, amine, or thiol groups, typically at a pH of 8.5-9.5.[4][5]

Q2: What are some common crosslinkers used for hydroxyl group conjugation?

Heterobifunctional crosslinkers are often employed to bridge the activated hydroxyl group and the target molecule.[1] For instance, after activating the hydroxyl group, you can use a crosslinker that reacts with the newly formed group on one end and has a different reactive group (e.g., maleimide, NHS ester) on the other end to target a specific functional group on your biomolecule. p-Maleimidophenyl isocyanate (PMPI) is an example of a crosslinker that can react with a hydroxyl group and then with a thiol.[1]

Q3: What are the general reaction conditions for hydroxyl group activation?

Activation reactions for hydroxyl groups are often performed under anhydrous (nonaqueous) conditions to prevent the hydrolysis of the activating agents and the reactive intermediates.[1] Solvents like dry acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1] The specific temperature and reaction time will depend on the chosen activation chemistry. For example, DCC-mediated esterification can be completed in about 2 hours at room temperature when catalyzed by DMAP.[6]

Troubleshooting Guide: Hydroxyl Group Conjugation
Problem Possible Causes Solutions
Low or no activation of the hydroxyl group Presence of moisture in reagents or solvents.Ensure all reagents, solvents, and glassware are thoroughly dried. Use anhydrous solvents.
Inefficient activating reagent.Use a fresh batch of the activating reagent. Consider a different activation chemistry (e.g., DSC, tosyl chloride).
Suboptimal reaction temperature or time.Optimize the reaction conditions. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).
Side reactions or degradation of the PEG linker Harsh reaction conditions (e.g., very high temperature, extreme pH).Use milder activation conditions. Ensure the chosen chemistry is compatible with the stability of your PEG linker and target molecule.[7]
Presence of impurities in the starting material.Purify the this compound linker before activation.
Low yield of the final conjugate Steric hindrance from the target molecule.Consider using a longer spacer arm or a different crosslinker to overcome steric hindrance.
Inefficient coupling of the activated PEG to the target molecule.Optimize the pH and buffer conditions for the final coupling step. For example, coupling an NHS-activated PEG to an amine is most efficient at a pH of 8.2-8.5.[1]
Experimental Protocol: Activation of Hydroxyl Group with DSC

This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to form an NHS-activated carbonate, which can subsequently react with a primary amine.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile or similar dry solvent

  • Pyridine (B92270) or another suitable base

  • Reaction vessel and magnetic stirrer

  • Ice bath

  • Purification system (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Dry the this compound under vacuum to remove any residual water.

  • Dissolve the dried this compound and a molar excess (e.g., 1.5 equivalents) of DSC in anhydrous acetonitrile in a dry reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add a base, such as pyridine (e.g., 2 equivalents), to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for several hours (e.g., 2-4 hours), monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting DSC-activated PEG linker using silica gel chromatography to remove excess reagents and byproducts.

  • The purified, activated PEG linker is now ready for conjugation to a molecule containing a primary amine.

Visualization of Hydroxyl Activation Workflow

hydroxyl_activation_workflow start Start: Hydroxy-PEG-Boc activation Activation Step: + DSC + Anhydrous Solvent + Base start->activation Reagents purification Purification: Silica Gel Chromatography activation->purification Reaction Mixture activated_peg Activated PEG: DSC-PEG-Boc purification->activated_peg Purified Product conjugation Conjugation: + Amine-containing molecule (R-NH2) @ pH 8.2-8.5 activated_peg->conjugation Coupling final_product Final Conjugate conjugation->final_product

Caption: Workflow for hydroxyl group activation and subsequent conjugation.

Strategy 2: Conjugation via the Amine Group (after Boc-Deprotection)

This common strategy involves the removal of the acid-labile Boc protecting group to expose a primary amine, which is then readily available for conjugation, most commonly with an N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: How do I remove the Boc protecting group to reveal the primary amine?

The Boc (tert-butyloxycarbonyl) group is reliably cleaved under acidic conditions.[8][9] A common and effective method is to treat the Boc-protected compound with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[9] The reaction is typically fast and occurs at room temperature.[9] Another option is using hydrochloric acid (HCl) in an aqueous or organic solvent.[9]

Q2: What is the optimal pH for conjugating the deprotected amine with an NHS ester?

The optimal pH for NHS ester conjugation is a compromise between maximizing amine reactivity and minimizing hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[7][10] A slightly alkaline pH (e.g., 8.3-8.5) is often preferred to ensure a sufficient concentration of the deprotonated, nucleophilic primary amine, which is the reactive species.[1]

Q3: Why is pH control so critical for this reaction?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The primary amine group (with a pKa typically around 10.5 for lysine (B10760008) side chains) needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester.[1] As the pH increases above the pKa, the concentration of the reactive amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH values.[1][7] Therefore, maintaining the optimal pH balance is crucial for achieving high conjugation efficiency.[1]

Q4: What are common buffers for this conjugation reaction?

Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers are commonly used for NHS ester conjugations within the pH range of 7.2-8.5.[3][7] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[7]

Q5: How can I quench the reaction?

To stop the conjugation reaction, a quenching buffer containing a high concentration of a primary amine is added.[1] Common quenching reagents include Tris or glycine at a final concentration of 50-100 mM.[1] These reagents react with any remaining NHS esters, preventing further conjugation.

Troubleshooting Guide: Amine-NHS Ester Conjugation
Problem Possible Causes Solutions
Low Conjugation Efficiency Incorrect pH: The buffer pH is too low, resulting in a protonated, non-reactive amine.Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5, with 8.3-8.5 often being ideal.[1][7]
Hydrolysis of NHS Ester: The pH is too high, or the reaction was left for too long in an aqueous buffer.Prepare the NHS ester solution immediately before use. Work quickly and consider performing the reaction at 4°C to slow down hydrolysis.[7]
Presence of competing nucleophiles: The buffer (e.g., Tris) or other components contain primary amines.Use an amine-free buffer like PBS, HEPES, or Borate.[11] If the target molecule is in an amine-containing buffer, perform a buffer exchange before the reaction.
Insufficient molar excess of NHS-ester PEG. Increase the molar ratio of the NHS-ester PEG linker to the target molecule. A 5- to 20-fold molar excess is a common starting point.[1]
Precipitation of protein/molecule during conjugation High concentration of reagents. Reduce the concentration of the protein or the PEG linker.
Change in solubility upon conjugation. Add solubility-enhancing agents that do not interfere with the reaction (e.g., a small percentage of a co-solvent like DMSO).
Incorrect buffer conditions. Ensure the buffer composition and ionic strength are suitable for maintaining the solubility of your target molecule.
Data Presentation: pH Effects on NHS Ester Conjugation

The following tables summarize the quantitative impact of pH on the stability of NHS esters and the efficiency of the conjugation reaction.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[3][7]
8.04~1 hour (estimated)[1]
8.5Room TemperatureMinutes[10]
8.6410 minutes[3][7]

Table 2: Relative Efficiency of Amidation vs. Hydrolysis at Different pH Values This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield at the optimal pH.

pHAmine Reactivity (-NH2 form)NHS Ester Hydrolysis RateOverall Conjugation Efficiency
6.0 Very LowVery LowVery Poor
7.0 LowLowModerate
7.5 ModerateModerateGood
8.3 HighHighOptimal
9.0 Very HighVery HighDecreased due to rapid hydrolysis
Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Nitrogen or argon gas stream

Procedure:

  • Dissolve the this compound in DCM.

  • Add an excess of TFA to the solution (e.g., a 25-50% TFA/DCM solution).[9]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, Hydroxy-PEG24-CH2-NH2 (often as a TFA salt), can be used directly in the next step or after purification/neutralization.

Protocol 2: NHS Ester Conjugation to Deprotected Amine

Materials:

  • Deprotected Hydroxy-PEG24-CH2-NH2 linker

  • Target molecule with an NHS ester group (Molecule-NHS)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents if needed

  • Purification system (e.g., desalting column, dialysis, HPLC)

Procedure:

  • Prepare the Amine Solution: Dissolve the deprotected Hydroxy-PEG24-CH2-NH2 linker in the Reaction Buffer. If it is a TFA salt, the buffer will neutralize it in situ.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the Molecule-NHS in the Reaction Buffer or a small amount of anhydrous DMSO/DMF if necessary.

  • Reaction: Add the dissolved Molecule-NHS to the amine solution. A common starting point is a 1.5- to 5-fold molar excess of the amine-PEG linker over the NHS-ester molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

  • Purification: Purify the final conjugate using a desalting column, dialysis, or chromatography to remove unreacted materials and quenching buffer.

Visualizations of Amine Conjugation Workflow and pH Effects

amine_conjugation_workflow start Start: Hydroxy-PEG-Boc deprotection Boc Deprotection: + TFA/DCM start->deprotection amine_peg Deprotected PEG: Hydroxy-PEG-NH2 deprotection->amine_peg conjugation Conjugation: + Molecule-NHS @ pH 7.2-8.5 amine_peg->conjugation quenching Quenching: + Tris or Glycine conjugation->quenching purification Purification: (e.g., Dialysis) quenching->purification final_product Final Conjugate purification->final_product

Caption: Workflow for Boc deprotection and subsequent amine conjugation.

ph_effects cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (> 9.0) title The Critical Role of pH in NHS Ester Conjugation low_amine Amine is Protonated (-NH3+) Non-Nucleophilic low_result Result: Poor Conjugation Efficiency low_amine->low_result low_hydrolysis NHS Ester is Stable (Slow Hydrolysis) low_hydrolysis->low_result opt_amine Sufficient Deprotonated Amine (-NH2) Nucleophilic opt_result Result: High Conjugation Efficiency opt_amine->opt_result opt_hydrolysis Manageable Rate of NHS Ester Hydrolysis opt_hydrolysis->opt_result high_amine Amine is Fully Deprotonated (-NH2) Highly Nucleophilic high_result Result: Poor Conjugation Efficiency high_amine->high_result high_hydrolysis Rapid NHS Ester Hydrolysis high_hydrolysis->high_result

Caption: Balancing amine reactivity and NHS ester stability with pH.

References

Technical Support Center: Enhancing the Stability of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of PEGylated compounds. Our goal is to equip you with the knowledge and tools to improve the stability of your molecules and ensure the integrity of your experimental results.

Troubleshooting Guide: Common Stability Issues with PEGylated Compounds

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Loss of biological activity over time Hydrolysis of the linker: Ester-based linkers are susceptible to hydrolysis, leading to de-PEGylation.[1][2] • Oxidation of PEG or the conjugated molecule: The polyether backbone of PEG can be susceptible to oxidation.[3][4] • Aggregation: Changes in protein conformation upon PEGylation or exposure to stress can lead to aggregation.[5][6] • N-terminal degradation: Non-enzymatic cyclization of N-terminal amino acids can occur.[7]Use a more stable linker: Employ amide or carbamate (B1207046) linkages which are more resistant to hydrolysis.[2] • Optimize formulation: Add antioxidants (e.g., methionine, ascorbic acid) to the formulation. Store under an inert atmosphere (e.g., nitrogen or argon). • Control storage conditions: Store at recommended low temperatures and protect from light.[1] • Screen excipients: Include stabilizers like sugars (e.g., sucrose, trehalose) or polyols in the formulation. • Site-specific PEGylation: Covalently attach PEG to a site that does not impact the protein's active site or conformation.[5] • N-terminal modification: PEGylation at the N-terminus can prevent this degradation pathway.[7]
Unexpected peaks in HPLC analysis De-PEGylation: Cleavage of the PEG chain from the molecule.[1] • Formation of aggregates: High molecular weight species are observed. • PEG degradation products: Formation of smaller PEG fragments or oxidized species.[8] • Isomer formation: Heterogeneity in the PEGylation reaction can lead to different positional isomers.Characterize the new peaks: Use mass spectrometry (MS) to identify the species.[8] • Perform forced degradation studies: Subject the compound to stress conditions (pH, temperature, oxidation, light) to intentionally generate degradation products and confirm their identity.[9][10] • Optimize purification process: Improve chromatographic methods to separate isomers and aggregates.[11] • Refine PEGylation chemistry: Use site-specific conjugation methods to reduce heterogeneity.[12]
Increased viscosity of the formulation High concentration of PEGylated compound: PEGylation increases the hydrodynamic volume of molecules, leading to higher viscosity at high concentrations.[13]Optimize PEG size and structure: Use smaller PEG chains or branched PEGs, which may have a lower impact on viscosity compared to high molecular weight linear PEGs.[6] • Formulation optimization: Screen for viscosity-reducing excipients (e.g., salts, amino acids). • Consider alternative delivery strategies: For highly viscous formulations, explore alternative administration routes or devices.
Reduced in vivo efficacy Accelerated Blood Clearance (ABC) phenomenon: The presence of anti-PEG antibodies can lead to rapid clearance of the PEGylated compound upon repeated administration.[6] • Steric hindrance: The PEG chain may block the active site of the molecule, reducing its binding affinity.[14][15]Investigate anti-PEG antibody formation: Conduct immunogenicity testing. • Modify PEG structure: Use branched PEGs or alternative polymers to reduce immunogenicity.[16] • Implement cleavable linkers: Design the PEG conjugate with a linker that cleaves at the target site, releasing the active molecule.[17] • Site-specific PEGylation: Attach PEG at a location distant from the active site.[5]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for PEGylated compounds?

The main degradation pathways for PEGylated compounds include:

  • Hydrolysis: This is a common issue, particularly for conjugates synthesized with ester-based linkers. The ester bond can be cleaved, leading to the release of the PEG moiety from the protein or peptide, a process known as de-PEGylation.[1] The rate of hydrolysis is often dependent on pH and temperature.[18][19]

  • Oxidation: The polyether backbone of PEG is susceptible to oxidation, which can be initiated by factors like exposure to light, heat, or transition metal ions.[3] This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[8][20]

  • Enzymatic Degradation: While PEG itself is generally considered resistant to enzymatic degradation in mammals, some microorganisms possess enzymes like PEG acetaldehyde (B116499) lyase that can degrade PEG.[21][22] Furthermore, if the PEG is conjugated to a biodegradable polymer block, enzymes like lipases can accelerate degradation.[18][19] For PEGylated proteins, the protein component remains susceptible to proteolytic degradation, although PEGylation generally provides a protective shield.[23]

dot

cluster_degradation Degradation Pathways cluster_products Degradation Products PEG_Compound PEGylated Compound Hydrolysis Hydrolysis (e.g., ester linker cleavage) PEG_Compound->Hydrolysis pH, Temp Oxidation Oxidation (e.g., polyether chain scission) PEG_Compound->Oxidation Light, Heat, Metal Ions Enzymatic Enzymatic Degradation (e.g., proteolysis of protein) PEG_Compound->Enzymatic Proteases DePEG De-PEGylated Molecule Hydrolysis->DePEG Fragments PEG Fragments & Oxidized Species Oxidation->Fragments Protein_Fragments Protein/Peptide Fragments Enzymatic->Protein_Fragments

Caption: Major degradation pathways of PEGylated compounds.

How can I choose the right PEGylation strategy to enhance stability?

Selecting an appropriate PEGylation strategy is crucial for maximizing stability. Key considerations include:

  • Site-Specific vs. Random PEGylation:

    • Random PEGylation (First Generation): This method often targets primary amines (e.g., lysine (B10760008) residues) and can result in a heterogeneous mixture of positional isomers, some of which may have reduced activity or stability.[12]

    • Site-Specific PEGylation (Second Generation): This approach offers precise control over the PEG attachment site, leading to a homogeneous product with consistent properties.[5][12] By avoiding modification of residues in or near the active site, biological activity can be preserved.[5] Common strategies include targeting N-terminal amines, cysteine residues, or incorporating unnatural amino acids.[5]

  • PEG Architecture:

    • Linear PEG: The most common type of PEG used.

    • Branched PEG: These PEGs have two or more chains linked to a single point of attachment. They can offer a greater shielding effect on the protein surface compared to linear PEGs of the same molecular weight, which can enhance proteolytic stability.[6]

  • Linker Chemistry:

    • Stable Linkers: For applications requiring long circulation times, stable linkages such as amide or carbamate bonds are preferred due to their resistance to hydrolysis.

    • Cleavable Linkers: In some cases, it is desirable for the PEG to be released at the target site to unleash the full activity of the drug.[6] Cleavable linkers can be designed to be sensitive to specific physiological conditions, such as pH (e.g., in acidic tumor microenvironments) or the presence of certain enzymes.[17]

dot

cluster_strategy PEGylation Strategy Selection Start Start: Need for Stable PEGylated Compound Attachment Attachment Site? Start->Attachment Random Random (e.g., Lysine) Attachment->Random Heterogeneous Product SiteSpecific Site-Specific (e.g., N-terminus, Cysteine) Attachment->SiteSpecific Homogeneous Product Architecture PEG Architecture? Linear Linear PEG Architecture->Linear Branched Branched PEG Architecture->Branched Linker Linker Type? Stable Stable Linker (e.g., Amide) Linker->Stable Long Circulation Cleavable Cleavable Linker (e.g., pH-sensitive) Linker->Cleavable Pro-drug Strategy End Optimized Stable Conjugate Random->Architecture SiteSpecific->Architecture Linear->Linker Branched->Linker Stable->End Cleavable->End

Caption: Decision workflow for selecting a PEGylation strategy.

What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting a PEGylated compound to harsh conditions that are more severe than those it would encounter during normal storage and handling.[9][10] These conditions typically include:

  • Elevated temperatures

  • Freeze-thaw cycles[1]

  • Mechanical stress (e.g., shaking, stirring)[24]

  • Exposure to light (photostability)

  • Extreme pH (acidic and basic)

  • Oxidizing agents (e.g., hydrogen peroxide)[24]

The primary objectives of forced degradation studies are to:

  • Identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[25]

  • Establish the intrinsic stability of the molecule: It provides insights into the compound's susceptibility to various stressors.[25]

  • Develop and validate stability-indicating analytical methods: The studies generate a complex mixture of the parent molecule and its degradation products, which is then used to demonstrate that the analytical methods (e.g., HPLC) can accurately separate and quantify these species.[10]

This information is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of the final product.[9][25]

Experimental Protocols

Protocol 1: Forced Oxidation Study

Objective: To assess the oxidative stability of a PEGylated protein.

Materials:

  • PEGylated protein solution (e.g., 1 mg/mL in a buffer such as phosphate-buffered saline, pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Catalase solution (to quench the reaction)

  • Appropriate analytical instruments (e.g., SEC-HPLC, RP-HPLC, SDS-PAGE)

Methodology:

  • Prepare samples of the PEGylated protein at a known concentration.

  • Add H₂O₂ to the samples to final concentrations ranging from 0.01% to 1.0%. A control sample with no added H₂O₂ should be included.

  • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect samples from light.

  • At each time point, take an aliquot of the sample and quench the oxidation reaction by adding catalase.

  • Analyze the stressed and control samples using appropriate analytical techniques:

    • SEC-HPLC: To detect aggregation or fragmentation.

    • RP-HPLC: To separate oxidized forms of the protein.

    • SDS-PAGE: To visualize high molecular weight aggregates or fragments.

  • Compare the chromatograms and electrophoretic patterns of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of a PEGylated protein compared to its unmodified counterpart.

Materials:

  • PEGylated protein solution

  • Unmodified protein solution (at the same concentration and in the same buffer)

  • Buffer solution (for reference cell)

  • Differential Scanning Calorimeter

Methodology:

  • Prepare samples of the PEGylated and unmodified protein at a concentration of approximately 1 mg/mL in the desired buffer.

  • Degas the samples and the reference buffer to prevent bubble formation during the scan.

  • Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

  • Set the experimental parameters:

    • Temperature Range: Typically from 20°C to 100°C.

    • Scan Rate: A common scan rate is 60°C/hour (1°C/min).

  • Perform the scan, recording the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Analyze the resulting thermogram. The peak of the endothermic transition corresponds to the melting temperature (Tm), which is an indicator of the protein's conformational stability.

  • Compare the Tm of the PEGylated protein to that of the unmodified protein. An increase in Tm indicates enhanced thermal stability upon PEGylation.[6]

dot

cluster_workflow Forced Degradation Experimental Workflow Start Start: PEGylated Compound Sample Stressing Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stressing Control Control Sample (No Stress) Start->Control Analysis Analytical Testing (HPLC, MS, SDS-PAGE) Stressing->Analysis Control->Analysis Comparison Compare Stressed vs. Control Analysis->Comparison End Identify Degradation Products & Assess Stability Comparison->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Challenges in Boc Deprotection of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of Boc deprotection in the context of PEGylated molecules?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the synthesis of PEGylated molecules, a Boc group is often used to temporarily block a reactive amine functionality on the PEG linker or the molecule to be PEGylated. This allows for controlled, specific reactions at other sites of the molecule. The final step is the removal (deprotection) of the Boc group to yield the free amine, which is often necessary for subsequent conjugation steps or for the final biological activity of the molecule.

Q2: What are the most common challenges observed during the Boc deprotection of PEGylated molecules?

The most frequently encountered challenges include:

  • Incomplete Deprotection: The Boc group is not fully removed, leading to a mixture of protected and deprotected products.[1][2][3]

  • Side Product Formation: The reactive intermediates generated during deprotection can lead to undesired modifications of the PEGylated molecule.[1][4][5]

  • PEG Chain Degradation: Although generally stable, harsh deprotection conditions can potentially lead to the degradation of the polyethylene (B3416737) glycol chain.

  • Difficult Purification: Separating the desired deprotected product from starting material, byproducts, and reagents can be challenging.[6]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Analysis by TLC, LC-MS, or NMR shows the presence of the starting Boc-protected material after the reaction is complete.[1][7]

  • Lower than expected yield of the deprotected product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis, and insufficient acid strength or concentration can lead to an incomplete reaction.[1] Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1][8]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient.[1] Extend the reaction time and monitor the progress closely. Gentle heating may be required for some substrates, but be cautious of potential side reactions.[1]
Steric Hindrance The bulky PEG chain can physically block the acid from reaching the Boc-protected amine, slowing down the reaction.[1][2][3] This is more pronounced with high molecular weight PEGs. Increase the reaction time and/or acid concentration.
Poor Solubility The PEGylated molecule and the acid must be fully solvated for the reaction to proceed efficiently.[1] Ensure the chosen solvent (e.g., DCM) provides good solubility for your specific PEGylated compound.[1]
Issue 2: Observation of Side Products After Deprotection

Symptoms:

  • Unexpected peaks are observed in HPLC or LC-MS analysis of the crude product.[5]

  • The purified product has a lower purity than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Alkylation by the tert-butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues on the molecule (e.g., tryptophan, methionine).[4][5][9]
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][4] A common cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).[1]
Acid-Labile Functional Groups Other functional groups in the molecule, such as esters or other protecting groups, may be sensitive to the acidic conditions used for Boc deprotection.[1][10]
Solution: If acid-sensitive groups are present, consider milder deprotection methods. These can include using a lower concentration of TFA for a shorter time, or exploring alternative methods like thermal deprotection or using Lewis acids (e.g., zinc bromide).[1][10]
PEG Degradation Prolonged exposure to very strong acids or high temperatures can potentially cause cleavage of the ether linkages in the PEG backbone.
Solution: Use the mildest conditions possible that still achieve complete deprotection. Monitor reaction times carefully and avoid excessive heating.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1-2 hours
4M Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-4 hours

Table 2: Common Scavengers for Boc Deprotection [1][4]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Standard Protocol for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected PEGylated molecule in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][7]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If necessary, add the appropriate scavenger (e.g., TIS to 2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] On TLC, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.[7] LC-MS can be used to monitor the disappearance of the starting material's mass and the appearance of the product's mass.[7]

  • Work-up:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1] Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1][3]

    • Precipitation: The deprotected product, often as a TFA salt, can be precipitated by adding cold diethyl ether.[1][2][11]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]

Visualizations

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-PEG-Molecule in DCM cool Cool to 0°C start->cool add_reagents Add TFA & Scavengers cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate neutralize Neutralize with NaHCO3 (aq) precipitate->neutralize end Purified Deprotected PEG-Molecule neutralize->end

Caption: A typical experimental workflow for the Boc deprotection of a PEGylated molecule.

Troubleshooting Logic for Incomplete Deprotection

Incomplete_Deprotection_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Observed cause1 Insufficient Acid Inadequate Time/Temp start->cause1:f0 start->cause1:f1 cause2 Steric Hindrance Poor Solubility start->cause2:f0 start->cause2:f1 solution1a Increase [TFA] or use 4M HCl/Dioxane cause1:f0->solution1a solution1b Extend Reaction Time or Gently Heat cause1:f1->solution1b solution2a Increase Reaction Time and/or [Acid] cause2:f0->solution2a solution2b Ensure Good Solvent Choice cause2:f1->solution2b end Complete Deprotection solution1a->end solution1b->end solution2a->end solution2b->end

Caption: A troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Purification of Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Hydroxy-PEG24-CH2-Boc following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after a reaction with this compound?

A1: Post-reaction, the mixture typically contains the desired product, unreacted this compound, byproducts from the coupling reagents, and potentially side-products from the reaction itself. The key challenge is the removal of the excess PEG linker.

Q2: Which purification techniques are most effective for removing unreacted this compound?

A2: The choice of purification method depends on the properties of the desired product. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective if there is a significant size difference between your product and the PEG linker.[][2]

  • Reverse-Phase Chromatography (RPC): Separates molecules based on hydrophobicity. The Boc group on the PEG linker imparts some hydrophobic character, which can be exploited for separation.

  • Ion-Exchange Chromatography (IEX): Useful if your target molecule has a charge that is significantly different from the neutral PEG linker.[][2]

  • Dialysis/Ultrafiltration: Can be used to remove the smaller PEG linker from a much larger protein or macromolecule product.[][2]

  • Precipitation: In some cases, the product can be selectively precipitated, leaving the more soluble PEG linker in the supernatant.[3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unreacted PEG linker co-elutes with the product in SEC. The hydrodynamic radius of the product and the PEG linker are too similar for effective separation.Consider using a resin with a smaller pore size for better resolution of smaller molecules. Alternatively, switch to a separation technique based on a different principle, such as reverse-phase chromatography.
Poor recovery of the product after purification. The product may be adsorbing to the chromatography resin or membrane. The product might be precipitating under the purification conditions.For chromatography, try adding a small amount of an organic modifier or changing the pH of the mobile phase. For membrane-based methods, check the compatibility of your product with the membrane material. Adjust buffer conditions to ensure your product remains soluble.
Presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O) or its byproducts. Incomplete quenching or removal during initial work-up.Before extensive chromatography, perform a liquid-liquid extraction. The Boc-related impurities are typically more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. A wash with a mild base like sodium bicarbonate can also help remove acidic byproducts.[5]
The Boc group is prematurely cleaved during purification. Exposure to acidic conditions. The Boc protecting group is labile in strong acids.[5][6]Ensure all buffers and solvents used during purification are neutral or slightly basic. Avoid using strong acids like TFA unless Boc-deprotection is intended.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for separating a larger product (e.g., a protein or large molecule) from the smaller, unreacted this compound.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size difference between your product and the PEG linker (MW of this compound is ~1200 g/mol ).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase in which your product is soluble and stable (e.g., phosphate-buffered saline). Degas the buffer before use.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Collect fractions as the sample elutes. The larger product will elute first, followed by the smaller, unreacted PEG linker.

    • Monitor the elution profile using a UV detector (if your product has a chromophore) or by analyzing fractions using techniques like SDS-PAGE or mass spectrometry.

  • Analysis: Pool the fractions containing the purified product and confirm purity.

Protocol 2: Purification by Reverse-Phase Chromatography (RPC)

This method is suitable for products that have a different hydrophobicity compared to the PEG linker.

  • Column Selection: Use a C18 or C8 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% TFA or Formic Acid.

    • Caution: If your product is acid-sensitive, consider using a neutral pH mobile phase system.

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase composition.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Elute the bound components using a gradient of increasing Mobile Phase B. The more hydrophobic species will elute later.

    • Collect fractions and monitor the elution with a UV detector.

  • Analysis: Analyze the collected fractions to identify those containing the pure product. Pool the desired fractions and remove the solvent, typically by lyophilization.

Diagrams

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_end Final Product Crude_Mixture Crude Reaction Mixture (Product + Unreacted PEG) SEC Size Exclusion Chromatography Crude_Mixture->SEC Size Difference? RPC Reverse-Phase Chromatography Crude_Mixture->RPC Hydrophobicity Difference? IEX Ion-Exchange Chromatography Crude_Mixture->IEX Charge Difference? Dialysis Dialysis/ Ultrafiltration Crude_Mixture->Dialysis Large Size Difference? Pure_Product Purified Product SEC->Pure_Product Waste Unreacted PEG Linker SEC->Waste RPC->Pure_Product RPC->Waste IEX->Pure_Product IEX->Waste Dialysis->Pure_Product Dialysis->Waste

Caption: Purification workflow for separating product from unreacted PEG linker.

TroubleshootingLogic Start Impure Product After Initial Purification Check_Method Is the separation principle (size, charge, hydrophobicity) appropriate? Start->Check_Method Change_Method Select an alternative purification method (e.g., RPC instead of SEC) Check_Method->Change_Method No Optimize_Method Optimize current method (e.g., change gradient, resin, pH) Check_Method->Optimize_Method Yes Check_Stability Is the product stable under purification conditions? (e.g., pH, solvent) Change_Method->Check_Stability Optimize_Method->Check_Stability Adjust_Conditions Modify buffer/solvent to ensure product stability Check_Stability->Adjust_Conditions No Final_Purity Assess Final Purity Check_Stability->Final_Purity Yes Adjust_Conditions->Final_Purity

Caption: Troubleshooting logic for purification of PEGylated compounds.

References

Resolving solubility issues of Hydroxy-PEG24-CH2-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG24-CH2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in resolving solubility issues and effectively utilizing this PEG linker in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features influencing solubility?

A1: this compound is a polyethylene (B3416737) glycol (PEG) linker with three key components that dictate its solubility:

  • Polyethylene Glycol (PEG24) Chain: This long, hydrophilic chain is the primary contributor to its aqueous solubility. The repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, making the molecule generally water-soluble.[1][2][3]

  • Terminal Hydroxyl (-OH) Group: This polar group further enhances hydrophilicity and provides a reactive site for further derivatization.

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is relatively nonpolar and can decrease the overall aqueous solubility of the molecule.[4] This protecting group is designed to be removed under acidic conditions to reveal a reactive amine.[1][2]

Q2: Is this compound expected to be soluble in aqueous buffers?

A2: Yes, due to the long PEG chain, it is expected to have good solubility in aqueous media.[1][2] However, the Boc group can impart some hydrophobic character, which may lead to solubility challenges under certain conditions, such as high concentrations or in specific buffer systems.

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: Several factors can contribute to poor solubility:

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the specific buffer.

  • Buffer Composition: The type of buffer and the presence of certain salts can influence solubility. For instance, some salts can "salt out" PEGylated compounds.

  • pH: The pH of the buffer can affect the overall charge and conformation of the molecule, which in turn can impact its solubility.[5][6]

  • Temperature: While gentle warming can sometimes aid dissolution, temperature can also have complex effects on the solubility of PEG compounds.

  • Purity of the Compound: Impurities from synthesis could be less soluble and cause the appearance of insolubility.

Q4: Can I use organic co-solvents to dissolve this compound before adding it to my aqueous reaction?

A4: Yes, this is a common and recommended practice, especially when dealing with potential solubility issues. Water-miscible organic solvents like DMSO or DMF are often used to create a concentrated stock solution.[7] This stock solution can then be added to the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the reaction mixture is low enough to not negatively impact your experiment (e.g., by denaturing proteins).[7]

Troubleshooting Guide

Issue 1: The compound appears as an oil or waxy solid and is difficult to weigh and dissolve.
  • Cause: Low-melting point of the PEG compound.

  • Solution:

    • Warm the vial gently to melt the compound.

    • Prepare a stock solution in a compatible organic solvent such as DMSO or DMF. This allows for easier and more accurate dispensing.

Issue 2: The compound precipitates out of the aqueous buffer upon addition.
  • Cause: The concentration in the aqueous buffer exceeds its solubility limit.

  • Solution:

    • Decrease the final concentration: Try preparing a more dilute solution.

    • Use a co-solvent: Prepare a concentrated stock solution in DMSO or DMF and add it dropwise to the stirred aqueous buffer. Ensure the final organic solvent concentration is minimal.[7]

    • Optimize buffer conditions: Experiment with different buffers and pH values.[5] Sometimes, a slight change in pH can significantly improve solubility.[6]

Issue 3: The solution is cloudy or hazy after dissolving the compound.
  • Cause: Formation of aggregates or micelles, or the presence of insoluble impurities.

  • Solution:

    • Sonication: Briefly sonicate the solution to break up aggregates.

    • Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or aggregates.

    • Buffer Screening: Test solubility in a range of buffers to find the optimal conditions.

Data Presentation

Table 1: Qualitative Solubility of Boc-Protected PEG Compounds in Various Solvents

Solvent TypeExamplesExpected Solubility of this compound
Polar Aprotic Solvents DMSO, DMF, Acetonitrile, THFHigh
Chlorinated Solvents Dichloromethane (DCM)High
Aqueous Buffers PBS, Tris, HEPESModerate to High (concentration-dependent)
Alcohols Methanol, EthanolHigh
Nonpolar Solvents Hexanes, TolueneLow

Table 2: Factors Influencing Aqueous Solubility of this compound

FactorEffect on SolubilityRecommendations
Concentration Higher concentrations can lead to precipitation.Start with lower concentrations and gradually increase.
pH Can affect the charge and conformation.[5][6]Screen a range of pH values (e.g., 6.0-8.0) to find the optimum.
Buffer Salts Type and concentration of salts can impact solubility.[5]Test different common biological buffers (e.g., phosphate, borate, HEPES).
Co-solvents (e.g., DMSO, DMF) Can significantly increase solubility.[7]Use a minimal amount to create a stock solution.
Temperature Gentle warming may aid dissolution.Avoid excessive heat which can cause degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for easy addition to aqueous buffers.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of this compound to come to room temperature.

  • Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 100 mg/mL or 10 mM).

  • Vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C, protected from moisture.

Protocol 2: General Procedure for Dissolving this compound in Aqueous Buffer

Objective: To prepare a solution of this compound in an aqueous buffer for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Place the desired volume of aqueous buffer in a clean container with a stir bar.

  • Begin stirring the buffer at a moderate speed.

  • Slowly, add the required volume of the this compound stock solution dropwise to the vortex of the stirring buffer.

  • Continue stirring for 5-10 minutes at room temperature.

  • Visually inspect the solution for any precipitation or cloudiness. If the solution is not clear, refer to the Troubleshooting Guide.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Troubleshooting Steps start Start: Dissolve this compound in Aqueous Buffer is_soluble Is the solution clear? start->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Initiate Troubleshooting is_soluble->troubleshoot No step1 1. Lower the Concentration troubleshoot->step1 step2 2. Use a Co-solvent (DMSO/DMF) to Prepare a Stock Solution step1->step2 step3 3. Optimize Buffer Conditions (pH, Salt Type) step2->step3 step4 4. Gentle Warming / Sonication step3->step4 is_soluble2 Is the solution clear now? step4->is_soluble2 Re-attempt Dissolution is_soluble2->success Yes contact Contact Technical Support is_soluble2->contact No

Caption: A troubleshooting workflow for resolving solubility issues with this compound.

G cluster_0 Factors Influencing Solubility cluster_1 Intrinsic Molecular Properties cluster_2 Extrinsic Experimental Conditions solubility Solubility of This compound peg_chain Hydrophilic PEG24 Chain (Increases Solubility) peg_chain->solubility oh_group Hydroxyl Group (Increases Solubility) oh_group->solubility boc_group Hydrophobic Boc Group (Decreases Solubility) boc_group->solubility concentration Concentration concentration->solubility ph Buffer pH ph->solubility salts Buffer Salts salts->solubility cosolvent Co-solvents cosolvent->solubility temperature Temperature temperature->solubility

Caption: Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Scaling Up Bioconjugation Reactions with Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals scaling up bioconjugation reactions involving the Hydroxy-PEG24-CH2-Boc linker.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a 24-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides a flexible spacer.[1][2][3] One end of the linker has a hydroxyl (-OH) group, and the other end has a Boc-protected amine (-NH-Boc). This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5]

Q2: What are the main challenges when scaling up bioconjugation reactions with this linker?

Scaling up bioconjugation reactions presents several challenges, including:

  • Maintaining reaction efficiency and yield: What works on a small scale may not translate directly to a larger scale.

  • Ensuring consistent product quality and purity: Impurities and byproducts can become more significant at larger scales.

  • Managing reaction parameters: Temperature control, mixing, and reagent addition rates are more critical in large-scale reactions.

  • Purification of the final conjugate: Separating the desired product from unreacted starting materials and byproducts can be more complex.[6]

Q3: Why is the Boc protecting group used, and how is it removed at scale?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[7] It is stable under many reaction conditions but can be removed under acidic conditions, making it ideal for multi-step syntheses.[8] For large-scale removal, common methods include treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8][9] Careful control of temperature and reaction time is crucial to prevent side reactions.[7]

Q4: How does the PEG24 linker length affect the properties of the bioconjugate?

The length of the PEG linker can significantly impact the properties of the final bioconjugate. A longer PEG chain like PEG24 generally:

  • Increases the hydrodynamic radius of the molecule, which can prolong its circulation half-life in vivo.[10]

  • Enhances the solubility of hydrophobic molecules.[10][11]

  • May introduce steric hindrance, which could potentially affect the binding affinity of the ligands.[10] The optimal linker length often needs to be determined empirically for each specific application.[11]

Q5: What analytical techniques are recommended for characterizing the final PEGylated bioconjugate?

A variety of analytical methods are used to characterize PEGylated proteins, including:

  • Size-Exclusion Chromatography (SEC): To separate and quantify different PEGylated species and aggregates.[12][13]

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the conjugate.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and determine the degree of PEGylation.[15]

  • Dynamic Light Scattering (DLS): To measure the size and size distribution of the PEGylated molecules.[12][13][14]

II. Troubleshooting Guides

This section provides guidance on common issues encountered during the scale-up of bioconjugation reactions with this compound.

A. Boc Deprotection Step
Issue Potential Causes Recommended Solutions
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.[9]Increase the equivalents of acid (e.g., TFA or HCl) or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS.[9]
Presence of basic functional groups in the substrate consuming the acid.[9]Add a larger excess of acid to compensate for any basic sites on the molecule.
Poor quality of the acidic reagent (e.g., TFA can be hygroscopic).[9]Use a fresh, high-purity bottle of the deprotecting acid.
Degradation of Acid-Sensitive Functional Groups Harsh acidic conditions.Use milder deprotection conditions. Consider using HCl in dioxane at 0°C instead of TFA at room temperature.[16]
Prolonged exposure to acid.Carefully monitor the reaction and quench it as soon as the deprotection is complete.
Formation of t-butylated Byproducts The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[8]Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the t-butyl cation.[8]
B. Bioconjugation Step
Issue Potential Causes Recommended Solutions
Low Conjugation Efficiency Inefficient mixing in a large reactor leading to localized concentration gradients.[7]Optimize the agitation speed and impeller design to ensure a homogeneous reaction mixture.
Steric hindrance from the PEG chain.[10]Consider optimizing the linker attachment site on the protein or using a longer reaction time.
Incorrect pH of the reaction buffer.Ensure the pH of the buffer is optimal for the specific conjugation chemistry being used (e.g., pH 7.2-8.0 for NHS ester reactions).[10]
Protein Aggregation Increased hydrophobicity of the conjugate.[11]The hydrophilic PEG linker should help mitigate this, but if aggregation is still an issue, consider optimizing the protein concentration, buffer composition, or adding stabilizing excipients.
Inefficient removal of heat in a large-scale reaction.Ensure the reactor has adequate cooling capacity and control the rate of reagent addition to manage any exothermic processes.[7]
Heterogeneous Product Mixture Multiple reactive sites on the protein.If site-specific conjugation is desired, consider protein engineering to introduce a unique reactive handle (e.g., a cysteine residue).
Inconsistent reaction conditions.Maintain tight control over reaction parameters such as temperature, pH, and reagent addition rates.

III. Quantitative Data

The following tables summarize the impact of PEG linker length on key bioconjugate properties. This data can serve as a reference when designing and scaling up your bioconjugation reactions.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~4.00.47
PEG12~2.50.29
PEG24 ~2.5 0.29
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[17]

Table 2: Impact of PEG Linker Length on ADC In Vivo Efficacy

PEG Linker LengthTumor Growth Inhibition (%)
PEG4~60
PEG8~80
PEG24 >90
Data from a mouse xenograft model with an anti-Her2 ADC.[11]

IV. Experimental Protocols

The following are detailed methodologies for the key steps in a bioconjugation reaction using this compound.

A. Protocol for Large-Scale Boc Deprotection

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or 1,4-dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Nitrogen or Argon supply

  • Reaction vessel with overhead stirring and temperature control

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the this compound in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acid Addition: Slowly add the deprotecting acid (e.g., 5-10 equivalents of TFA or an equal volume of 4M HCl in dioxane) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

B. Protocol for Two-Step Bioconjugation to a Protein

This protocol describes the conjugation of the deprotected Hydroxy-PEG24-CH2-NH2 linker to a protein via its hydroxyl group and a subsequent conjugation.

Step 1: Activation of the Hydroxyl Group and Conjugation to the Protein

Materials:

  • Deprotected Hydroxy-PEG24-CH2-NH2 linker

  • Protein to be conjugated in an appropriate buffer (e.g., PBS, pH 7.4)

  • Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of the Linker: In a separate reaction, activate the hydroxyl group of the deprotected linker. For example, react the linker with p-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534) in an anhydrous solvent.

  • Protein Preparation: Ensure the protein is in a suitable buffer that does not contain primary amines (e.g., Tris). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated PEG linker to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted PEG linker and byproducts using a desalting column or dialysis.

Step 2: Conjugation of a Second Molecule to the Amine Group

Materials:

  • PEGylated protein from Step 1

  • Molecule to be conjugated (e.g., a small molecule drug with an NHS ester functional group)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Second Conjugation Reaction: Add the second molecule (with a reactive group for amines, such as an NHS ester) to the solution of the PEGylated protein.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted molecules and byproducts.

V. Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism Target Target Ternary_Complex Ternary_Complex E3_Ligase E3_Ligase Ubiquitinated_Target Ubiquitinated_Target Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Recycled_PROTAC Recycled_PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome Proteasome Ubiquitinated_Target->Proteasome Enters Degraded_Protein Degraded_Protein Proteasome->Degraded_Protein Degrades PROTAC PROTAC Recycled_PROTAC->PROTAC Recycles

Caption: The mechanism of action for a PROTAC, which utilizes a linker like this compound.

Troubleshooting Logic for Low Bioconjugation Yield

Troubleshooting_Yield Start Low Bioconjugation Yield Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Mixing Assess Mixing Efficiency (Scale-Up) Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Check_Purification Evaluate Purification Method Purification_OK Purification Efficient? Check_Purification->Purification_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Optimize Reagent Concentrations Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Mixing Yes Optimize_Conditions Optimize pH, Temperature, or Reaction Time Conditions_OK->Optimize_Conditions No Mixing_OK->Check_Purification Yes Improve_Mixing Improve Agitation or Use Baffled Reactor Mixing_OK->Improve_Mixing No Optimize_Purification Optimize Chromatography or Filtration Method Purification_OK->Optimize_Purification No End Yield Improved Purification_OK->End Yes Optimize_Reagents->End Optimize_Conditions->End Improve_Mixing->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in scaled-up bioconjugation reactions.

References

Technical Support Center: Characterization of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of PEGylated products.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Incomplete PEGylation Reaction

Question: My analysis shows a significant amount of unreacted protein after the PEGylation reaction. How can I improve the reaction efficiency?

Potential Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation process.[1]

  • Reagent Quality: The PEGylating reagent may have lost activity due to improper storage or handling.

  • Stoichiometry: The molar ratio of the PEGylating reagent to the protein may be too low.[2]

  • Protein Structure: The target functional groups on the protein may be inaccessible.[3]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH: Ensure the pH of the reaction buffer is optimal for the specific PEGylating reagent used. For example, NHS esters react efficiently with primary amines at a pH of 7-9.[2]

    • Temperature and Time: Systematically vary the reaction temperature and incubation time to find the optimal conditions for your specific protein and PEG reagent.

  • Verify Reagent Activity:

    • Use a fresh batch of the PEGylating reagent.

    • Perform a small-scale control reaction with a model protein (e.g., Lysozyme) to confirm the reagent's activity.[4]

  • Adjust Stoichiometry:

    • Increase the molar excess of the PEGylating reagent in increments. Be aware that a large excess can sometimes lead to higher instances of di- or multi-PEGylated products.[5]

  • Enhance Accessibility of Target Sites:

    • Consider using denaturants in a controlled manner if the target sites are buried within the protein structure. This should be done cautiously to avoid irreversible protein denaturation.

    • Explore different PEGylating reagents with longer linkers to improve accessibility.

Issue 2: Product Heterogeneity and Polydispersity

Question: My PEGylated product shows multiple peaks on SEC/HPLC, indicating a heterogeneous mixture. How can I characterize and control this heterogeneity?

Potential Causes:

  • Multiple PEGylation Sites: The protein may have several potential sites for PEG attachment, leading to a mixture of positional isomers.[6][7]

  • Variable Number of PEGs: The reaction can produce a mix of mono-, di-, and multi-PEGylated species.[4]

  • Polydispersity of the PEG Reagent: The starting PEG material itself is often a mixture of molecules with different chain lengths, contributing to the heterogeneity of the final product.[8][9][10]

Troubleshooting and Characterization:

  • Characterize the Heterogeneity:

    • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools to determine the molecular weight distribution and identify the different PEGylated species present.[6][11]

    • Chromatography: High-performance liquid chromatography (HPLC) techniques like ion-exchange (IEX) and reversed-phase (RP-HPLC) can separate different PEGylated forms.[3][4] Size-exclusion chromatography (SEC) is useful for separating species based on size.[4][12]

    • Peptide Mapping: After enzymatic digestion of the PEGylated protein, peptide mapping can help identify the specific sites of PEG attachment.[11]

  • Control the PEGylation Reaction:

    • Site-Specific PEGylation: Employ strategies to target specific amino acid residues (e.g., N-terminal PEGylation or targeting cysteine residues) to achieve a more homogeneous product.[3][13][14]

    • Optimize Reaction Stoichiometry: Carefully control the molar ratio of PEG reagent to protein to favor the formation of mono-PEGylated species.[2]

    • Use Monodisperse PEG Reagents: Whenever possible, use monodisperse (or discrete) PEG reagents, which have a precise molecular weight and reduce the polydispersity of the final product.[9][15][16]

Table 1: Comparison of Analytical Techniques for Heterogeneity Analysis

TechniquePrincipleInformation ObtainedAdvantagesLimitations
MALDI-TOF MS Measures mass-to-charge ratio of ionized moleculesAverage molecular weight, degree of PEGylation, polydispersityFast, high sensitivity, good for qualitative analysisMay have limited resolution for high molecular weight species
ESI-MS Generates multiply charged ions from solutionAccurate molecular weight, can be coupled with LC for complex mixturesHigh resolution and accuracy, suitable for quantitative analysisComplex spectra for heterogeneous samples
SEC-HPLC Separates molecules based on hydrodynamic volumePurity, presence of aggregates, estimation of molecular weightGood for separating aggregates and different PEGylated formsLimited resolution for positional isomers
IEX-HPLC Separates molecules based on chargeSeparation of isomers with different numbers of attached PEGsHigh resolution for charge variantsMay not separate neutral isomers
RP-HPLC Separates molecules based on hydrophobicitySeparation of positional isomers and different degrees of PEGylationHigh resolutionCan be denaturing for some proteins
Issue 3: Aggregation of PEGylated Product

Question: I am observing aggregation and precipitation of my PEGylated protein during purification or storage. What could be the cause and how can I prevent it?

Potential Causes:

  • Conformational Changes: PEGylation can sometimes induce structural changes in the protein that expose hydrophobic patches, leading to aggregation.[17]

  • Cross-linking: If the PEG reagent is not purely monofunctional, the difunctional impurity can cause cross-linking between protein molecules.[18]

  • Buffer Conditions: Inappropriate pH, ionic strength, or the presence of certain excipients can promote aggregation.

  • Physical Stress: Freeze-thaw cycles, agitation, or exposure to interfaces can induce aggregation.

Troubleshooting and Prevention:

  • Characterize the Aggregates:

    • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for detecting and quantifying soluble aggregates.

    • Dynamic Light Scattering (DLS): A sensitive technique to detect the presence of aggregates and determine their size distribution.[19]

  • Optimize Formulation:

    • Buffer Screening: Systematically screen different buffers, pH values, and ionic strengths to find conditions that minimize aggregation.

    • Excipient Screening: Evaluate the effect of various stabilizing excipients, such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 80).

  • Control the PEGylation Process:

    • Use High-Purity PEG Reagents: Ensure the PEGylating reagent has a low percentage of difunctional impurities.[18]

    • Site-Specific PEGylation: Targeting PEGylation to sites that are not critical for protein stability can help prevent conformational changes that lead to aggregation.

  • Optimize Handling and Storage:

    • Avoid repeated freeze-thaw cycles.

    • Minimize agitation and exposure to air-liquid interfaces.

    • Store the product at the optimal temperature determined from stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for a PEGylated therapeutic protein?

A1: The CQAs for a PEGylated protein typically include:

  • Identity: Confirmation of the correct protein and PEG moiety.

  • Purity and Impurities: Quantification of product-related impurities (e.g., aggregates, fragments, deamidation, oxidation) and process-related impurities (e.g., host cell proteins, residual PEG).[20]

  • Degree of PEGylation: The average number of PEG molecules conjugated to each protein molecule.[6]

  • PEGylation Site(s): Identification of the amino acid residues where the PEG is attached.[11]

  • Potency: The biological activity of the PEGylated protein.

  • Structure: Higher-order structure and conformational integrity.

  • Polydispersity: The distribution of PEG chain lengths in the final product.[8]

Q2: How does the size and structure (linear vs. branched) of the attached PEG affect the final product?

A2: The size and structure of the PEG chain significantly impact the properties of the PEGylated product:

  • Size (Molecular Weight): Larger PEGs generally lead to a longer plasma half-life and greater protection from proteolysis.[21] However, very large PEGs can also lead to a greater reduction in biological activity due to steric hindrance.[22]

  • Structure (Linear vs. Branched): Branched PEGs can offer a greater shielding effect on the protein surface compared to linear PEGs of the same molecular weight. This can lead to enhanced stability and a more pronounced increase in hydrodynamic size. Y-shaped PEGs are a common type of branched PEG used to improve in vivo stability.[23]

Q3: What are the common challenges in the bioanalysis of PEGylated drugs in preclinical and clinical studies?

A3: Bioanalysis of PEGylated drugs presents several challenges:

  • Low Sensitivity of Detection Methods: PEG itself lacks a strong chromophore, making UV-based detection challenging.[2]

  • Matrix Effects: The complex biological matrix (e.g., serum, plasma) can interfere with the analysis.[]

  • Immunogenicity: The development of anti-PEG antibodies in subjects can affect the pharmacokinetics and efficacy of the drug.[25]

  • Heterogeneity: The inherent heterogeneity of PEGylated products makes it difficult to develop a single analytical method that can accurately quantify all species.[]

  • Method Selection: Choosing the appropriate analytical method (e.g., ELISA, LC-MS) depends on the specific drug and the information required.[][26]

Q4: Can PEGylation affect the immunogenicity of a protein?

A4: Yes, one of the primary goals of PEGylation is to reduce the immunogenicity of therapeutic proteins.[27] The attached PEG chains can mask immunogenic epitopes on the protein surface, preventing their recognition by the immune system. However, in some cases, the PEG molecule itself can elicit an immune response, leading to the formation of anti-PEG antibodies.[25]

Experimental Protocols

Protocol 1: Determination of PEGylation Degree by MALDI-TOF MS
  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, size-exclusion spin columns) to remove interfering salts and unreacted PEG.

    • Dilute the desalted sample to a final concentration of approximately 1-10 pmol/µL in a solution compatible with MALDI-TOF MS (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile (B52724)/water).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture like 50% acetonitrile and 0.1% trifluoroacetic acid.

  • Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

    • Acquire a mass spectrum over an appropriate mass range to cover the unmodified protein and the different PEGylated species.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the different PEGylated species from the mass spectrum.

    • The mass difference between the peaks corresponds to the mass of the attached PEG chains.

    • Calculate the degree of PEGylation by dividing the total mass added by the molecular weight of a single PEG chain.

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
  • System Setup:

    • Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the size range of your protein and its potential aggregates) with the mobile phase.

    • The mobile phase should be a non-denaturing buffer that minimizes non-specific interactions between the analyte and the stationary phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter.

    • Dilute the sample to a concentration within the linear range of the detector.

  • Data Acquisition:

    • Inject a defined volume of the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm. For more detailed characterization, use a multi-angle light scattering (MALS) detector and a refractive index (RI) detector in line with the UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, aggregates, and any fragments. Aggregates will elute earlier than the monomer.

    • Calculate the percentage of aggregates by integrating the peak areas.

    • If using MALS, determine the absolute molecular weight of each species to confirm the nature of the aggregates (e.g., dimer, trimer).

Visualizations

PEGylation_Characterization_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent PEG Reagent PEG_Reagent->Reaction Purification Purification (e.g., IEX, SEC) Reaction->Purification Degree Degree of PEGylation (MALDI-TOF, ESI-MS) Purification->Degree Site PEGylation Site (Peptide Mapping, MS/MS) Purification->Site Heterogeneity Heterogeneity/Purity (SEC, IEX, RP-HPLC) Purification->Heterogeneity Aggregation Aggregation (SEC-MALS, DLS) Purification->Aggregation Structure Higher-Order Structure (CD, NMR) Purification->Structure Potency Biological Activity Assay Purification->Potency

Caption: Workflow for the characterization of PEGylated products.

Heterogeneity_Troubleshooting cluster_analysis Analysis cluster_identification Identification of Cause cluster_solution Solution Start Heterogeneous Product Observed in SEC/HPLC MS_Analysis Mass Spectrometry (MALDI-TOF, ESI-MS) Start->MS_Analysis Chrom_Separation Chromatographic Separation (IEX, RP-HPLC) Start->Chrom_Separation Identify_Species Identify Different PEGylated Species MS_Analysis->Identify_Species Chrom_Separation->Identify_Species Peptide_Mapping Peptide Mapping Identify_Sites Identify PEGylation Sites Peptide_Mapping->Identify_Sites Identify_Species->Peptide_Mapping Optimize_Reaction Optimize Reaction Stoichiometry Identify_Sites->Optimize_Reaction Site_Specific Use Site-Specific PEGylation Identify_Sites->Site_Specific Monodisperse_PEG Use Monodisperse PEG Reagent Identify_Sites->Monodisperse_PEG

Caption: Troubleshooting workflow for heterogeneity analysis.

Aggregation_Pathway cluster_pegylation_effect Effect of PEGylation Native_Protein Native Protein Partially_Unfolded Partially Unfolded Intermediate Native_Protein->Partially_Unfolded PEG_Conformational_Change Conformational Change (Promotes Aggregation) Native_Protein->PEG_Conformational_Change Aggregates Aggregates Partially_Unfolded->Aggregates PEG_Steric_Hindrance Steric Hindrance (Inhibits Aggregation) PEG_Steric_Hindrance->Aggregates Inhibits PEG_Conformational_Change->Partially_Unfolded Promotes

Caption: Influence of PEGylation on protein aggregation pathways.

References

Validation & Comparative

A Comparative Guide to Hydroxy-PEG24-CH2-Boc and Other PEG Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the field due to their unique physicochemical properties. This guide provides an in-depth, objective comparison of Hydroxy-PEG24-CH2-Boc, a long-chain PEG linker, with other commonly employed PEG linkers of varying lengths and functionalities. The comparison is supported by a synthesis of experimental data from multiple studies, detailed experimental protocols, and visualizations to aid in the rational design of next-generation drug conjugates.

The Role and Impact of PEG Linkers in Drug Conjugates

PEG linkers are bifunctional molecules that connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload. The incorporation of a PEG chain, composed of repeating ethylene (B1197577) glycol units, offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the drug conjugate, poor solubility, and rapid clearance from circulation. The hydrophilic nature of PEG linkers helps to mitigate these issues, improving the overall physicochemical properties of the conjugate.[1][2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[4][5] This extended exposure can lead to greater accumulation of the therapeutic agent in the target tissue.[6]

  • Reduced Immunogenicity: The PEG chain can act as a steric shield, masking potential epitopes on the payload or the linker itself, thereby reducing the likelihood of an immune response.[7]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, discrete PEG linkers allows for more precise control over the number of drug molecules conjugated to each antibody, leading to a more homogeneous product with a consistent DAR.[8]

The length of the PEG chain is a crucial parameter that can be tailored to optimize the performance of a specific drug conjugate. This guide will focus on comparing a long-chain PEG linker, this compound, with its shorter-chain counterparts and other relevant PEG linkers.

Structural Overview of Hydroxy-PEG-CH2-Boc Linkers

Hydroxy-PEG-CH2-Boc linkers are heterobifunctional linkers featuring a hydroxyl (-OH) group at one terminus and a Boc-protected amine on a methylene (B1212753) group at the other, separated by a discrete PEG chain. The hydroxyl group can be activated for conjugation to a payload, while the Boc-protected amine, once deprotected, can be reacted with a suitable functional group on the antibody. The "24" in this compound denotes a chain of 24 ethylene glycol units.

Performance Comparison of PEG Linkers

The selection of the optimal PEG linker length involves a trade-off between various performance parameters. The following tables summarize the general trends observed when comparing long-chain PEG linkers, such as this compound, with shorter-chain alternatives. The data presented is a synthesis of findings from multiple preclinical studies and should be considered as illustrative of general principles.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Pharmacokinetics
PropertyShort-Chain PEG (e.g., PEG4)Medium-Chain PEG (e.g., PEG8, PEG12)Long-Chain PEG (e.g., PEG24)Rationale
Hydrophilicity Moderate IncreaseSignificant IncreaseHigh IncreaseLonger PEG chains have more ethylene glycol units, leading to greater water solubility.[1][2]
Aggregation Moderate ReductionSignificant ReductionHigh ReductionThe hydrophilic and flexible nature of the PEG chain provides a steric shield that prevents intermolecular aggregation.[7]
Plasma Half-Life Moderate IncreaseSignificant IncreaseSubstantial IncreaseIncreased hydrodynamic size reduces renal clearance.[4][5][9]
In Vivo Clearance Moderate DecreaseSignificant DecreaseSubstantial DecreaseSlower clearance is a direct consequence of the increased plasma half-life.[3]
Table 2: Impact of PEG Linker Length on Efficacy
PropertyShort-Chain PEG (e.g., PEG4)Medium-Chain PEG (e.g., PEG8, PEG12)Long-Chain PEG (e.g., PEG24)Rationale
In Vitro Cytotoxicity (IC50) Generally Higher PotencyMay have slightly reduced potencyCan exhibit reduced potencyLonger PEG chains may sterically hinder the interaction of the payload with its intracellular target or slow its release.[1][9][10]
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveOften ImprovedFrequently EnhancedImproved pharmacokinetics and tumor accumulation can outweigh a potential decrease in in vitro potency, leading to better overall in vivo efficacy.[10][11]

Experimental Protocols

To enable a thorough and standardized comparison of different PEG linkers, the following detailed experimental protocols are provided for key performance assays.

Protocol 1: ADC Conjugation and Characterization

Objective: To synthesize an ADC with a defined PEG linker and determine its key characteristics, including Drug-to-Antibody Ratio (DAR) and aggregation levels.

Materials:

  • Monoclonal antibody (mAb)

  • Hydroxy-PEG-CH2-Boc linker

  • Cytotoxic payload with a reactive group for conjugation to the linker's hydroxyl group

  • Boc deprotection reagent (e.g., trifluoroacetic acid)

  • Conjugation buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system or LC-MS for DAR determination

Methodology:

  • Linker-Payload Synthesis: a. Activate the hydroxyl group of the Hydroxy-PEG-CH2-Boc linker. b. React the activated linker with the cytotoxic payload. c. Purify the linker-payload conjugate. d. Remove the Boc protecting group from the amine terminus of the linker.

  • Antibody Modification (for cysteine conjugation): a. Partially reduce the mAb with a controlled amount of TCEP to expose free sulfhydryl groups. b. Remove excess TCEP using a desalting column.

  • Conjugation: a. React the deprotected linker-payload with the modified antibody. b. The reaction is typically carried out at room temperature for a specified duration.

  • Purification: a. Purify the ADC from unconjugated linker-payload and antibody using SEC.

  • Characterization: a. DAR Determination: Analyze the purified ADC using HIC-HPLC or LC-MS to determine the average number of drug molecules per antibody.[][13] b. Aggregation Analysis: Use SEC to quantify the percentage of high molecular weight species (aggregates) in the purified ADC sample.[14][15][16]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cancer cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control (unconjugated mAb) in cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human tumor cells for xenograft establishment

  • ADC, control mAb, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

Methodology:

  • Tumor Inoculation: Subcutaneously inject the tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, control mAb, or vehicle via intravenous injection at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.[17][18]

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and workflows in the comparison and evaluation of PEG linkers.

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Antibody Linker This compound Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: Structure of an ADC with a this compound linker.

Experimental_Workflow cluster_Workflow ADC Evaluation Workflow A ADC Synthesis & Characterization (DAR, Aggregation) B In Vitro Cytotoxicity Assay (IC50 Determination) A->B C Pharmacokinetic Study (Half-life, Clearance) A->C D In Vivo Efficacy Study (Tumor Growth Inhibition) C->D

Caption: A typical experimental workflow for evaluating ADCs.

Signaling_Pathway cluster_Pathway ADC Mechanism of Action ADC ADC binds to a cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Release Payload release Lysosome->Release Apoptosis Induction of apoptosis Release->Apoptosis

Caption: Generalized signaling pathway of ADC-mediated cell killing.

Conclusion

The selection of a PEG linker is a critical decision in the design of antibody-drug conjugates and other targeted therapies. This compound, as a long-chain PEG linker, offers significant advantages in enhancing the hydrophilicity and pharmacokinetic profile of drug conjugates, which often translates to improved in vivo efficacy. However, this can sometimes be associated with a modest decrease in in vitro potency compared to shorter-chain linkers.

Ultimately, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen. A systematic evaluation of a series of PEG linkers with varying lengths, using the standardized experimental protocols outlined in this guide, is essential for the rational design of a safe and effective drug conjugate. By carefully considering the trade-offs between physicochemical properties, pharmacokinetics, and biological activity, researchers can harness the full potential of PEG linker technology to develop next-generation therapeutics.

References

The Decisive Advantage: A Comparative Guide to Monodisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a critical decision that profoundly impacts efficacy, safety, and manufacturability. This guide presents a comprehensive comparison of monodisperse polyethylene (B3416737) glycol (PEG) linkers, exemplified by Hydroxy-PEG24-CH2-Boc, against their traditional polydisperse counterparts. Through the synthesis of experimental data and detailed methodologies, we illuminate the superior advantages of monodisperse linkers in creating next-generation targeted therapies.

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their structural purity. Monodisperse PEGs consist of a single, precisely defined chain length, whereas polydisperse PEGs are a heterogeneous mixture of various chain lengths.[1][2][3] This seemingly subtle distinction has significant downstream consequences for the final drug product, impacting everything from its analytical characterization to its clinical performance.

Unveiling the Performance Gap: Monodisperse vs. Polydisperse PEG Linkers

The homogeneity of a therapeutic agent is paramount for ensuring predictable behavior and patient safety. The use of a monodisperse PEG linker, such as one with 24 ethylene (B1197577) glycol units, ensures the production of a homogeneous ADC with a consistent drug-to-antibody ratio (DAR).[1] This uniformity simplifies characterization, enhances batch-to-batch reproducibility, and mitigates the risks associated with heterogeneity.[4]

Conversely, the inherent variability of polydisperse PEGs translates to a heterogeneous mixture of ADCs with varying DARs and pharmacokinetic profiles. This complexity can complicate manufacturing, characterization, and regulatory approval.[4]

Quantitative Performance Metrics

The following table summarizes the key performance differences between ADCs constructed with monodisperse and polydisperse PEG linkers, based on data compiled from multiple preclinical studies.

FeatureMonodisperse PEG Linker (e.g., this compound)Polydisperse PEG LinkerReferences
Drug-to-Antibody Ratio (DAR) High (Uniform DAR)Low (Heterogeneous DAR)[1]
Homogeneity of Final Product HighLow[1][4]
Batch-to-Batch Reproducibility HighLow[1]
Characterization SimplifiedComplex[1][5]
Aggregation LowModerate to High[1]
In Vivo Half-Life Extended and PredictableVariable Extension[1]
Clearance Reduced and ConsistentVariable Reduction[1][6]
In Vivo Efficacy Enhanced and ConsistentVariable, Potentially Reduced[1]
Immunogenicity Potentially ReducedPotential for anti-PEG antibodies[1][4]

The Structural Advantage: A Visual Comparison

The difference in the composition of monodisperse and polydisperse PEG linkers is fundamental to their performance. The following diagram illustrates this structural disparity.

cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker m1 Single, defined length PEG chain p1 Mixture of varying length PEG chains p2 p3

Structural difference between monodisperse and polydisperse PEGs.

Enhancing Therapeutic Performance: The Role of PEG Length

Beyond monodispersity, the length of the PEG chain is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. Longer PEG chains, such as the 24 units in this compound, generally contribute to improved pharmacokinetics.[6][7]

The hydrophilic nature of the PEG linker creates a hydration shell around the drug molecule, increasing its hydrodynamic volume.[1][8] This "shielding" effect reduces renal clearance and extends the circulation half-life of the ADC, allowing for greater accumulation at the target site and enhanced therapeutic efficacy.[1][6]

Impact of PEG Linker Length on ADC Performance

The following table summarizes the general trends observed with varying PEG linker lengths in ADCs, compiled from various preclinical evaluations.

PropertyShort Chain PEG (e.g., PEG4)Long Chain PEG (e.g., PEG24)References
Solubility GoodExcellent[6]
Plasma Half-life Moderately IncreasedSignificantly Increased[6]
In Vitro Potency Generally HigherMay be slightly reduced[6]
In Vivo Efficacy GoodOften Superior[6][7]
Tolerability GoodImproved[7]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal linker for a specific ADC, a systematic experimental workflow is essential. Below are detailed methodologies for key experiments to compare the performance of ADCs synthesized with different PEG linkers.

Synthesis of Drug-Linker Conjugate (this compound Example)
  • Deprotection of Boc Group: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the Boc protecting group is completely removed, as monitored by TLC or LC-MS.

  • Payload Conjugation: The deprotected amine of the PEG linker is then reacted with an activated form of the cytotoxic payload. For a payload containing a carboxylic acid, activate it using a carbodiimide (B86325) (e.g., EDC) and an activating agent (e.g., NHS) to form an NHS ester. React the NHS-activated payload with the amino-PEG linker in an appropriate solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA).

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reverse-phase HPLC to achieve high purity.

ADC Synthesis and Characterization
  • Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugating to cysteine residues, partially reduce the antibody using a reducing agent like TCEP.

  • Conjugation: Add the purified drug-linker conjugate to the prepared antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period.

  • Purification: Remove unconjugated drug-linker and aggregates from the ADC solution using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[1]

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC.

    • In Vitro Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture a cancer cell line that expresses the target antigen in a suitable growth medium.

  • Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the ADCs (with monodisperse and polydisperse linkers) and control antibodies.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. Calculate the IC50 value for each ADC.

In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer a single intravenous dose of the ADCs to be compared.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Quantification: Isolate plasma and quantify the ADC concentration using a validated ELISA method that detects the antibody component.

  • Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing the Path to Efficacy: Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and comparative evaluation of ADCs with different linkers.

cluster_0 ADC Development Workflow A Drug-Linker Synthesis (Monodisperse vs. Polydisperse) B Antibody-Drug Conjugation A->B C Purification (e.g., SEC) B->C D Characterization (DAR, Purity, Binding) C->D E In Vitro Cytotoxicity Assay D->E F In Vivo Pharmacokinetic Study D->F H Data Analysis & Lead Selection E->H G In Vivo Efficacy Study F->G G->H

Workflow for ADC development and linker comparison.

Conclusion: A Clear Path to Superior Therapeutics

The adoption of monodisperse PEG linkers like this compound represents a significant advancement in the field of drug development. The precise control over linker length translates into tangible benefits, including the production of homogeneous and highly reproducible ADCs with improved pharmacokinetic profiles and enhanced therapeutic indices. While the optimal linker design is ultimately dependent on the specific antibody, payload, and target, the evidence strongly supports the superiority of monodisperse PEGs over their polydisperse counterparts. By leveraging the principles and methodologies outlined in this guide, researchers can rationally design and develop safer and more effective targeted therapies for the future.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Hydroxy-PEG24-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and research compounds. This guide provides a comprehensive comparison of mass spectrometry-based analysis for Hydroxy-PEG24-CH2-Boc conjugates, offering detailed experimental protocols and comparative data to inform your analytical strategy.

At the forefront of analytical techniques for PEGylated compounds is mass spectrometry (MS), prized for its sensitivity and ability to provide detailed structural information.[1][2] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying the desired conjugate from starting materials and impurities.[2][3] This guide will delve into the nuances of LC-MS analysis for this compound and compare its performance with other relevant analytical methodologies.

The Analytical Toolkit: A Comparative Overview

While mass spectrometry is a cornerstone for the analysis of PEGylated conjugates, a multi-faceted approach employing various techniques often provides the most complete picture. The choice of method depends on the specific information required, from purity assessment to detailed structural elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
LC-MS (ESI) Molecular Weight Confirmation, Purity Assessment, Impurity Profiling, Fragmentation AnalysisHigh sensitivity and specificity, provides structural information.[3][4]Polydispersity of PEG can complicate spectra, potential for ion suppression.
MALDI-TOF MS Average Molecular Weight, Degree of PEGylationHigh throughput, tolerant of some buffer components.[1]Primarily for larger molecules, less readily coupled to LC for complex mixtures.
NMR Spectroscopy Definitive Structural Elucidation, Confirmation of Functional GroupsProvides detailed structural information and connectivity.Lower sensitivity compared to MS, requires higher sample concentrations.
RP-HPLC (UV/ELSD) Purity Assessment, QuantificationRobust and widely available, good for routine purity checks.Limited structural information, requires a chromophore for UV detection.
Size-Exclusion Chromatography (SEC) Analysis of Aggregates and High Molecular Weight ImpuritiesSeparates based on hydrodynamic volume, useful for stability studies.Limited resolution for molecules of similar size.

In-Depth Analysis with LC-MS: An Experimental Protocol

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a highly effective method for the detailed characterization of small molecule-PEG conjugates like this compound.

Experimental Protocol: LC-ESI-MS of this compound
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[3]

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 200-2000.

    • Data Acquisition: Full scan mode for molecular weight confirmation and targeted MS/MS for structural fragmentation.

Expected Mass Spectrometry Results

The analysis of this compound by LC-MS is expected to yield key information for its characterization.

Molecular Weight Confirmation

The primary expectation is the detection of the protonated molecule, [M+H]+. Given the monodisperse nature of a PEG24 linker, a single dominant peak corresponding to the calculated molecular weight of the conjugate should be observed.

CompoundExpected [M+H]+ (m/z)
This compoundCalculated Molecular Weight + 1.0078

Note: The exact mass will depend on the precise chemical formula of the "Hydroxy" and "CH2-Boc" moieties attached to the PEG24 linker.

Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. For this compound, characteristic fragmentation patterns are expected. The Boc (tert-butyloxycarbonyl) protecting group is known to undergo specific losses under collision-induced dissociation (CID).[5][6]

Common neutral losses from the Boc group include:

The PEG chain itself can also fragment, typically resulting in the loss of ethylene (B1197577) glycol units (C2H4O, 44.03 Da).

Visualizing the Workflow and Structures

To better illustrate the analytical process and the relationships between the different components, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Conjugate This compound Dissolution Dissolution in ACN:Water Conjugate->Dissolution Injection Injection Dissolution->Injection RP_Column Reversed-Phase C18 Column Injection->RP_Column Gradient_Elution Gradient Elution RP_Column->Gradient_Elution ESI Electrospray Ionization Gradient_Elution->ESI MS_Scan Full Scan MS (Molecular Weight) ESI->MS_Scan MSMS_Scan MS/MS (Fragmentation) ESI->MSMS_Scan Data_Processing Data Processing & Interpretation MS_Scan->Data_Processing MSMS_Scan->Data_Processing

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway Parent [M+H]+ Frag1 [M+H - C4H8]+ Parent->Frag1 - Isobutylene Frag2 [M+H - C5H9O2]+ Parent->Frag2 - Boc group Frag3 [M+H - n(C2H4O)]+ Parent->Frag3 - PEG units

Caption: Expected MS/MS fragmentation pathways.

Conclusion

The mass spectrometric analysis, particularly LC-ESI-MS, of this compound conjugates provides indispensable data for their characterization. By combining molecular weight determination with detailed fragmentation analysis, researchers can confidently confirm the identity and structure of their target molecules. While other techniques such as NMR and HPLC offer complementary information, LC-MS stands out for its sensitivity and depth of structural insight, making it a critical tool in the development and quality control of PEGylated compounds.

References

Unveiling the Structure of Hydroxy-PEG24-CH2-Boc: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of polymer-drug conjugates is paramount. This guide provides a comparative analysis of analytical techniques for the structural validation of Hydroxy-PEG24-CH2-Boc, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. We delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry and Infrared Spectroscopy, offering a comprehensive toolkit for unequivocal structural elucidation.

At the heart of structural validation lies the ability to precisely map the molecular architecture of a compound. For a molecule like this compound, which features a long polyethylene (B3416737) glycol (PEG) chain, a hydroxyl (-OH) terminus, and a Boc-protected amine (-NHBoc) at the other end, a multi-faceted analytical approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy stands as the most powerful and informative technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR (¹H NMR) spectrum is expected to exhibit characteristic signals corresponding to the different chemical groups within the molecule.

Chemical GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Boc Group (-C(CH₃)₃)~1.45Singlet9H
PEG Backbone (-O-CH₂-CH₂-O-)~3.64Multiplet~96H
Methylene adjacent to Boc-NH (-CH₂-NHBoc)~3.2-3.4Triplet2H
Methylene adjacent to Hydroxyl (-CH₂-OH)~3.7Triplet2H
Hydroxyl Proton (-OH)VariableSinglet (broad)1H
NH Proton (-NH-Boc)VariableSinglet (broad)1H

Note: The integration values for the PEG backbone are approximate and depend on the exact length of the PEG chain.

Predicted ¹³C NMR Spectral Data for this compound

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information on the carbon framework of the molecule.

Chemical GroupPredicted Chemical Shift (δ, ppm)
Boc Group (-C (CH₃)₃)~28.5
Boc Group (-C (CH₃)₃)~79.0
Boc Carbonyl (-NH-C =O)~156.0
PEG Backbone (-O-C H₂-C H₂-O-)~70.5
Methylene adjacent to Boc-NH (-C H₂-NHBoc)~40.0
Methylene adjacent to Hydroxyl (-C H₂-OH)~61.5

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for structural validation is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each chemical group. Analyze the chemical shifts and multiplicities to assign the signals to the corresponding protons and carbons in the molecular structure.

Workflow for NMR Structural Validation

NMR_Workflow NMR Structural Validation Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Validation Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Acquire_1H Acquire 1H NMR NMR_Spec->Acquire_1H Acquire_13C Acquire 13C NMR NMR_Spec->Acquire_13C Raw_Data Raw FID Data Processing Fourier Transform, Phase & Baseline Correction Raw_Data->Processing Processed_Spectra Processed Spectra Processing->Processed_Spectra Analysis Chemical Shift, Integration, Multiplicity Analysis Processed_Spectra->Analysis Structure_Validation Structural Confirmation Analysis->Structure_Validation

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the cornerstone of structural validation, other techniques provide complementary and crucial information, particularly regarding molecular weight and the presence of specific functional groups.

Analytical TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight and distribution for polymers. Can detect impurities and byproducts.May not provide detailed structural information. Fragmentation can occur.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups (e.g., -OH, C=O, N-H).Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols for Alternative Techniques

MALDI-TOF Mass Spectrometry
  • Matrix and Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid). Mix the sample solution with the matrix solution at a ratio of approximately 1:10 (sample:matrix).

  • Sample Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in either linear or reflectron mode, depending on the required mass accuracy.

  • Data Analysis: Determine the molecular weight of the main species and analyze the distribution of PEG oligomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch (~3400 cm⁻¹), the C=O stretch of the Boc group (~1690 cm⁻¹), and the C-O-C stretch of the PEG backbone (~1100 cm⁻¹).

Logical Relationship of Analytical Techniques

Analytical_Techniques Complementary Analytical Techniques cluster_techniques Analytical Methods cluster_information Information Provided NMR NMR Spectroscopy Structure Detailed Structure & Connectivity NMR->Structure Primary Technique MS MALDI-TOF MS MW Molecular Weight & Distribution MS->MW Primary Technique FTIR FTIR Spectroscopy Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Confirmatory Structure->MW Complements Structure->Functional_Groups Complements

Caption: Interrelation of analytical techniques for comprehensive structural validation.

Stability of PROTAC® Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the stability of a PROTAC® (Proteolysis Targeting Chimera) is a critical determinant of its therapeutic efficacy and safety profile. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the overall stability of the PROTAC® molecule. This guide provides a comparative analysis of the in vivo and in vitro stability of various linker types, with a focus on polyethylene (B3416737) glycol (PEG)-based linkers like Hydroxy-PEG24-CH2-Boc, and provides supporting experimental data and protocols.

PROTAC®s are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. Their unique mechanism of action offers a promising therapeutic strategy for a wide range of diseases. However, the large and complex structure of PROTAC®s presents challenges in terms of their pharmacokinetic properties, including stability.[1]

Comparative Stability of PROTAC® Linkers

The choice of linker can significantly impact a PROTAC®'s solubility, permeability, and metabolic stability. While flexible linkers like PEG can enhance solubility, they may be more susceptible to metabolic degradation compared to more rigid structures.[2][3]

Linker TypeRepresentative Linker Structure/ExampleIn Vitro Stability (Plasma/Microsomes)In Vivo Stability (Half-life)Key Characteristics
Flexible PEG Linker Hydroxy-PEGn-CH2-BocGenerally moderate. Can be susceptible to oxidation by cytochrome P450 enzymes. The ether backbone can be a site of metabolic cleavage.[4]Variable. Can be relatively short due to metabolic instability. For example, the JQ1-based PROTAC with a PEG linker had a short half-life.[5]High hydrophilicity, improves solubility.[3] Can adopt multiple conformations.
Flexible Alkyl Linker Simple alkane chains (e.g., -(CH2)n-)Generally more stable to oxidation than PEG linkers.[6]Can be more stable than PEG linkers, leading to longer half-lives.Hydrophobic, may decrease solubility but can improve cell permeability.[6]
Rigid Linker Piperidine/Piperazine-containing linkers (e.g., in ARV-110)Generally high. The rigid structure can sterically hinder access by metabolic enzymes.Can be significantly longer. ARV-110, which has a more rigid linker, demonstrates improved stability and oral bioavailability.[2][7]Constrains the molecule into a more defined conformation, which can improve binding affinity and reduce off-target effects.
Cleavable Linker Linkers containing ester, amide, or disulfide bondsDesigned to be cleaved under specific physiological conditions (e.g., by esterases in plasma).Cleavage leads to the release of the active components, so the half-life of the intact PROTAC® is intentionally limited.Allows for targeted release of the PROTAC® at the site of action.

Experimental Protocols

Accurate assessment of linker stability is crucial for the selection and optimization of PROTAC® candidates. Below are detailed protocols for common in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PROTAC® linker in plasma from different species (e.g., human, mouse, rat) by monitoring the disappearance of the parent compound over time.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test PROTAC® (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution in an appropriate solvent (e.g., acetonitrile (B52724) or DMSO).

    • Thaw frozen plasma from the desired species at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the PROTAC® working solution to the plasma to achieve a final concentration of, for example, 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Immediately stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, containing an internal standard. The ratio of quenching solution to plasma is usually 3:1 or 4:1 (v/v).

  • Sample Processing:

    • Vortex the quenched samples to precipitate plasma proteins.

    • Centrifuge the samples at a high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent PROTAC® in the supernatant using a validated LC-MS/MS method.[8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC® against time.

    • Calculate the half-life (t½) from the slope of the linear regression line using the formula: t½ = -ln(2) / slope.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PROTAC_stock PROTAC® Stock (10 mM in DMSO) Incubate Incubate at 37°C (e.g., 1 µM PROTAC®) PROTAC_stock->Incubate Plasma Thawed Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-life (t½) LCMS->Data G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dose_IV Intravenous (IV) Administration Blood_Collection Serial Blood Collection (e.g., 0-24h) Dose_IV->Blood_Collection Dose_PO Oral (PO) Administration Dose_PO->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Extraction PROTAC® Extraction (Protein Precipitation) Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

References

The Tale of Two PEGs: A Comparative Guide to Discrete vs. Polydisperse Polyethylene Glycol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between discrete and polydisperse polyethylene (B3416737) glycol (PEG) for drug delivery applications is a critical decision that can significantly impact a therapeutic's efficacy, safety, and manufacturing reproducibility. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of key biological processes.

Polyethylene glycol (PEG) is a polymer widely used to modify therapeutic molecules, a process known as PEGylation. This modification can enhance a drug's stability, extend its circulation time in the bloodstream, and reduce its immunogenicity.[1][2] Traditionally, polydisperse PEGs, which are mixtures of polymer chains with varying lengths and molecular weights, have been the standard.[1][3] However, advancements in polymer synthesis have led to the development of discrete PEGs (dPEGs), which are single, pure molecules with a precise, uniform molecular weight.[1][4] This distinction is crucial, as the homogeneity of discrete PEGs offers several advantages over their polydisperse counterparts.[5][6]

At a Glance: Discrete vs. Polydisperse PEGs

FeatureDiscrete PEG (dPEG)Polydisperse PEG
Composition Single, pure molecule with a defined molecular weight (Polydispersity Index, PDI = 1)[1][2]A mixture of polymer chains with a range of molecular weights (PDI > 1)[1]
Synthesis Stepwise synthesis allowing for precise control over molecular weight and structure[5]Polymerization of ethylene (B1197577) oxide, resulting in a distribution of chain lengths[1]
Purity & Reproducibility High purity and batch-to-batch consistency[5]Heterogeneous mixture, leading to potential variability between batches[1]
Pharmacokinetics More predictable and uniform pharmacokinetic profile[7]Variable pharmacokinetics due to the mixture of different-sized molecules
Immunogenicity Potentially lower immunogenicity due to well-defined structure[5][8]Can elicit immune responses, including the production of anti-PEG antibodies[1]
Regulatory Approval Growing interest for next-generation PEGylated drugsUsed in many FDA-approved PEGylated drugs[1]

Performance Deep Dive: Experimental Data

The theoretical advantages of discrete PEGs translate into tangible performance benefits in drug delivery systems. Studies have shown that the uniformity of discrete PEGs can lead to improved pharmacokinetic profiles and reduced protein binding compared to polydisperse PEGs.

Pharmacokinetics of PEGylated Gold Nanoparticles

A study comparing gold nanoparticles (AuNPs) PEGylated with either monodisperse (discrete) or polydisperse mPEG-SH demonstrated the superior pharmacokinetic profile of the discretely PEGylated nanoparticles.

ParameterPolydisperse mPEG2k-AuNPsMonodisperse mPEG36-AuNPsMonodisperse mPEG45-AuNPs
Blood Circulation Half-life (t1/2) Significantly shorterSignificantly prolongedSignificantly prolonged
Tumor Accumulation LowerEnhancedEnhanced
Protein Adsorption IncreasedMarkedly lower and constantMarkedly lower and constant

Data summarized from a study by Tian et al. The study highlights that the uniform PEG layer on monodisperse PEG-AuNPs leads to reduced protein adsorption, resulting in a longer circulation time and better tumor accumulation.[7][9]

Experimental Protocols: A Look Under the Hood

To understand how these PEGylated drugs are developed and characterized, here are summaries of key experimental protocols.

Protocol 1: Amine-Reactive PEGylation of a Protein

This protocol outlines the general steps for conjugating an amine-reactive PEG to a protein, a common method for creating PEGylated biotherapeutics.

  • Protein Preparation: The protein is dissolved in a suitable buffer, typically at a pH of 7.5-8.5 to ensure the primary amine groups (lysine residues and the N-terminus) are deprotonated and reactive.

  • PEG Reagent Preparation: The amine-reactive PEG derivative (e.g., NHS-ester PEG) is dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) immediately before use to prevent hydrolysis.

  • Conjugation Reaction: The PEG reagent is added to the protein solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period, often with gentle stirring.

  • Quenching: The reaction is stopped by adding a quenching reagent, such as Tris buffer or glycine, which contains primary amines that react with the excess PEG reagent.

  • Purification: The PEGylated protein is separated from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: The final product is characterized using methods such as SDS-PAGE to determine the extent of PEGylation, and mass spectrometry to confirm the molecular weight.

Protocol 2: In Vivo Biodistribution Study of PEGylated Nanoparticles

This protocol describes a typical animal study to evaluate the biodistribution of PEGylated nanoparticles.

  • Animal Model: A relevant animal model, often mice bearing tumors, is used.

  • Nanoparticle Administration: The PEGylated nanoparticles, often labeled with a radioactive or fluorescent tag, are administered to the animals, typically via intravenous injection.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h).

  • Organ Harvesting: Major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) and blood are collected.

  • Quantification: The amount of the labeled nanoparticles in each organ is quantified using a suitable method (e.g., gamma counter for radioactivity, fluorescence imaging for fluorescent tags).

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the nanoparticles.

Signaling Pathways and Experimental Workflows in Focus

To visualize the complex processes involved in drug delivery and action, Graphviz diagrams are provided below.

Cellular Uptake of PEGylated Nanoparticles

The entry of PEGylated nanoparticles into a cell is a critical step for drug delivery. This process often occurs via endocytosis, where the cell membrane engulfs the nanoparticle.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell PEGylated_Nanoparticle PEGylated Nanoparticle Endosome Endosome PEGylated_Nanoparticle->Endosome Endocytosis Cell_Membrane Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Drug Release in Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake of a PEGylated nanoparticle via endocytosis.

Experimental Workflow for Comparing PEG Types

This diagram illustrates the logical flow of a comparative study between discrete and polydisperse PEGs.

Experimental_Workflow Start Start: Select Drug and PEGylation Strategy PEGylation PEGylation Start->PEGylation Discrete_PEG Discrete PEG Conjugation PEGylation->Discrete_PEG Polydisperse_PEG Polydisperse PEG Conjugation PEGylation->Polydisperse_PEG Characterization Physicochemical Characterization Discrete_PEG->Characterization Polydisperse_PEG->Characterization In_Vitro In Vitro Studies (Efficacy, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Immunogenicity) Characterization->In_Vivo Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing drug conjugates.

Signaling Pathway of Pegylated Interferon

Pegylated interferons are used to treat viral infections and some cancers. They act by binding to cell surface receptors and initiating a signaling cascade that leads to the expression of antiviral and antiproliferative genes. One of the key pathways activated is the JAK-STAT pathway.[10][11] Pegylated interferon can also inhibit cancer cell growth by affecting other pathways, such as the Wnt/β-catenin signaling pathway.[12]

Interferon_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Peg_IFN Pegylated Interferon IFNAR IFN Receptor (IFNAR1/IFNAR2) Peg_IFN->IFNAR Binding JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Dimerization Nucleus Nucleus ISGF3->Nucleus ISRE ISRE ISGF3->ISRE Binds to ISG Interferon Stimulated Genes (Antiviral/Antiproliferative) ISRE->ISG Transcription

Caption: The JAK-STAT signaling pathway activated by pegylated interferon.

Conclusion: A Clearer Path Forward with Discrete PEGs

The evidence strongly suggests that discrete PEGs offer significant advantages over their polydisperse counterparts in the realm of drug delivery. Their well-defined and homogenous nature leads to more predictable pharmacokinetics, potentially lower immunogenicity, and greater batch-to-batch consistency, which are all critical factors in the development of safe and effective medicines.[5][8] While polydisperse PEGs have a long history of use in approved drugs, the move towards precision medicine favors the adoption of discrete PEGs for the next generation of PEGylated therapeutics. As research continues, a deeper understanding of the structure-activity relationships enabled by discrete PEGs will undoubtedly pave the way for more innovative and effective drug delivery systems.

References

Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulatory half-life, increased stability, and reduced immunogenicity. However, the impact of PEGylation on the biological activity of a protein is a critical consideration that requires rigorous assessment. This guide provides a comparative overview of the biological activity of proteins post-PEGylation, supported by experimental data and detailed methodologies.

The Double-Edged Sword of PEGylation: Impact on Bioactivity

PEGylation can have varied effects on a protein's biological function. The size, structure (linear or branched), and attachment site of the PEG molecule can influence the degree to which the protein's activity is retained or diminished. While the increased hydrodynamic radius imparted by PEGylation is beneficial for extending a protein's in vivo residence time, it can also introduce steric hindrance, potentially impeding the protein's interaction with its target receptor or substrate.[1][2]

Conversely, in some instances, site-specific PEGylation has been shown to not only preserve but even enhance the in vitro bioactivity of proteins.[3] This highlights the importance of a well-designed PEGylation strategy and comprehensive bioactivity assessment.

Quantitative Comparison of Bioactivity: PEGylated vs. Non-PEGylated Proteins

The following tables summarize quantitative data from various studies comparing the biological activity of PEGylated proteins with their non-PEGylated counterparts.

Table 1: In Vitro Bioactivity of PEGylated Interferon-β (IFN-β) [3]

ProteinPEG Size (kDa)Site of PEGylationIC50 (ng/mL)Fold Change in Potency vs. UnPEGylated
IFN-β-1b (UnPEGylated)--1.1 ± 0.2-
PEG-N25C5N25C0.1 - 0.211 - 78 fold increase
PEG-F111C20F111C0.1 - 0.211 - 78 fold increase
PEG-F111C30F111C0.1 ± 0.0~11 fold increase
PEG-F111C40F111C0.2 ± 0.1~5.5 fold increase

Table 2: In Vivo Efficacy of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) in a Neutropenic Mouse Model

Treatment GroupDosageOutcomeReference
Non-PEGylated G-CSFDaily injectionsStandard leukocyte proliferation[4]
20 kDa PEG-G-CSFSingle injectionSimilar leukocyte proliferation to daily non-PEGylated G-CSF[4]
40 kDa PEG-G-CSFSingle injectionSignificantly prolonged leukocyte proliferation compared to 20 kDa PEG-G-CSF[4]
40 kDa PEG-G-CSFHalf-dose, single injectionLonger biological activity than standard dose 20 kDa PEG-G-CSF[4]

Table 3: Pharmacokinetics of PEGylated vs. Non-PEGylated Recombinant Human Non-glycosylated Erythropoietin (rh-ngEpo) in Rats [5]

ProteinPlasma Half-life (t½)Fold Increase in Half-life vs. Unmodified
rh-ngEpo (Unmodified)~2.5 hours-
20k-PEG-rh-ngEpo~24.2 hours9.7
30k-PEG-rh-ngEpo~35.5 hours14.2
40k-PEG-rh-ngEpo~43.5 hours17.4

Table 4: Pharmacokinetics of PEGylated vs. Non-PEGylated Factor VIII (FVIII) in Hemophilia A Mice [4]

FormulationApparent Terminal Half-life (t½)Fold Increase vs. Free FVIII
Free FVIII~8 hours-
FVIII–PI~16 hours2
FVIII–PI/PEG~48 hours6

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of protein bioactivity. Below are protocols for key experiments cited in this guide.

In Vitro Bioactivity Assay: Antiviral Assay for Interferon

This assay measures the ability of interferon to protect cells from the cytopathic effect (CPE) of a virus.

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • Encephalomyocarditis virus (EMCV)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Interferon standard and test samples

  • Crystal violet solution

  • Microplate reader

Protocol:

  • Seed A549 cells in 96-well plates and incubate until a confluent monolayer is formed.[3]

  • Prepare serial dilutions of the interferon standard and PEGylated and non-PEGylated test samples.

  • Remove the culture medium from the cells and add the interferon dilutions. Incubate for 18-24 hours at 37°C.[3]

  • Add a predetermined amount of EMCV to all wells except for the cell control wells.

  • Incubate the plates for 40-56 hours, until 100% CPE is observed in the virus control wells.[3]

  • Remove the medium and stain the remaining viable cells with crystal violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader.

  • The IC50 value (the concentration of interferon that protects 50% of the cells from the viral CPE) is calculated by plotting the absorbance against the interferon concentration.

In Vitro Bioactivity Assay: Cell Proliferation Assay for G-CSF

This assay determines the ability of G-CSF to stimulate the proliferation of a G-CSF-dependent cell line.

Materials:

  • Murine myeloblastic cell line (e.g., NFS-60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • G-CSF standard and test samples

  • Cell proliferation reagent (e.g., WST-8)

  • Microplate reader

Protocol:

  • Wash NFS-60 cells to remove any residual growth factors and resuspend them in fresh medium.

  • Seed the cells into 96-well plates at an optimized concentration (e.g., 7 x 10^5 cells/ml).[6]

  • Add serial dilutions of the G-CSF standard and PEGylated and non-PEGylated test samples to the wells.

  • Incubate the plates for 48 hours at 37°C.[6]

  • Add the cell proliferation reagent (WST-8) to each well and incubate for a further 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The EC50 value (the concentration of G-CSF that induces 50% of the maximal proliferation response) is calculated by plotting the absorbance against the G-CSF concentration.

Quantification of PEGylated Proteins: Sandwich ELISA

This protocol describes a general method for quantifying the concentration of a PEGylated protein in a sample.

Materials:

  • Microtiter plate pre-coated with an antibody specific to the protein

  • PEGylated protein standard and samples

  • Biotinylated detection antibody specific to a different epitope on the protein

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Microplate reader

Protocol:

  • Add the PEGylated protein standards and diluted samples to the wells of the pre-coated microtiter plate. Incubate for a specified time.

  • Wash the wells to remove unbound protein.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the wells again.

  • Add the streptavidin-HRP conjugate to each well and incubate.

  • Wash the wells to remove unbound conjugate.

  • Add the TMB substrate and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated protein standards. Use this curve to determine the concentration of the PEGylated protein in the samples.

Visualizing the Process and Impact of PEGylation

Diagrams generated using Graphviz can help to visualize the complex processes and relationships involved in PEGylation and its effect on protein bioactivity.

PEGylation_Workflow cluster_protein_prep Protein Preparation cluster_peg_activation PEG Activation cluster_conjugation Conjugation Reaction cluster_purification_analysis Purification & Analysis Protein Native Protein Purification1 Purification Protein->Purification1 Conjugation PEGylation Reaction Purification1->Conjugation PEG PEG Polymer Activation Chemical Activation PEG->Activation Activation->Conjugation Purification2 Purification of PEG-Protein Conjugation->Purification2 Bioactivity_Assay Bioactivity Assessment (In Vitro / In Vivo) Purification2->Bioactivity_Assay Characterization Physicochemical Characterization Purification2->Characterization Signaling_Pathway_Impact cluster_pegylated PEGylated Protein cluster_native Native Protein PEG_Protein PEG-Protein Receptor_P Receptor PEG_Protein->Receptor_P Potentially Hindered Binding Signal_Transduction_P Signal Transduction Receptor_P->Signal_Transduction_P Native_Protein Native Protein Receptor_N Receptor Native_Protein->Receptor_N Optimal Binding Signal_Transduction_N Signal Transduction Receptor_N->Signal_Transduction_N Cellular_Response_P Cellular Response Signal_Transduction_P->Cellular_Response_P Cellular_Response_N Cellular Response Signal_Transduction_N->Cellular_Response_N Logical_Relationship cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages PEGylation Protein PEGylation Increased_HalfLife Increased Half-Life PEGylation->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Increased_Stability Increased Stability PEGylation->Increased_Stability Reduced_Bioactivity Reduced Bioactivity (Steric Hindrance) PEGylation->Reduced_Bioactivity Altered_PK_PD Altered PK/PD Profile PEGylation->Altered_PK_PD Reduced_Bioactivity->Altered_PK_PD

References

Navigating the PEGylation Landscape: A Comparative Guide to Drug Pharmacokinetics Using Hydroxy-PEG24-CH2-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules through PEGylation is a cornerstone of enhancing pharmacokinetic profiles. The choice of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a drug's stability, circulation half-life, and overall efficacy. This guide provides an objective comparison of the pharmacokinetic performance of drugs conjugated with Hydroxy-PEG24-CH2-Boc and its alternatives, supported by experimental data and detailed methodologies.

The addition of a PEG chain to a drug molecule, a process known as PEGylation, can significantly improve its biopharmaceutical properties. These enhancements include increased solubility, extended plasma half-life, reduced immunogenicity, and improved stability. This compound is a discrete, heterobifunctional PEG linker that offers a defined chain length of 24 ethylene (B1197577) glycol units, providing precise control over the modification of a therapeutic agent. One end features a hydroxyl group for further derivatization or to remain as a terminal group, while the other end has a Boc-protected carboxylic acid, allowing for controlled, sequential conjugation to biomolecules.

Comparative Pharmacokinetic Data

The length and architecture of the PEG linker are pivotal in modulating the pharmacokinetic (PK) profile of a conjugated drug, particularly for complex biologics like antibody-drug conjugates (ADCs). While direct comparative studies featuring this compound are not extensively published, data from studies using structurally similar mPEG24 linkers and other PEG chain lengths provide valuable insights into the expected performance.

Generally, increasing the length of the PEG linker leads to a decrease in the clearance rate of the ADC, thereby extending its circulation time in the body. This trend is observed up to a certain point, after which further increases in PEG length may have a diminished effect on clearance.

Table 1: Impact of Linear PEG Linker Length on ADC Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study evaluating the impact of PEG linker length on ADC pharmacokinetics in rats.[1]

The architecture of the PEG linker also plays a significant role. A branched or "pendant" PEG configuration can offer superior shielding of the drug molecule compared to a linear chain of a similar molecular weight.

Table 2: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Pharmacokinetics in Mice

Linker ConfigurationDrug-LinkerClearance Rate (mL/h/kg)Area Under the Curve (AUC) (µg·h/mL)
LinearL-PEG240.122500
Branched (Pendant)P-(PEG12)20.087000

Data adapted from a study comparing amide-coupled ADCs with linear and pendant PEG configurations.[2]

These data suggest that an ADC modified with a branched PEG linker (P-(PEG12)2) exhibits a significantly slower clearance rate and a nearly 3-fold higher overall exposure (AUC) compared to an ADC with a linear PEG24 linker.[2] This indicates that the spatial arrangement of the PEG chains can have a profound impact on the pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PEGylated drugs. Below are representative protocols for the key experimental procedures.

General Protocol for Drug Conjugation using a Heterobifunctional Boc-Protected PEG Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a heterobifunctional PEG linker containing a Boc-protected amine and a carboxylic acid (a close analogue to the target molecule, requiring activation of the carboxylic acid).

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Boc-NH-PEG-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Drug molecule with a reactive amine group

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Deprotection solution (e.g., Trifluoroacetic acid, TFA)

  • Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

  • Activation of the PEG Linker:

    • Dissolve Boc-NH-PEG-COOH, EDC, and NHS in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the Boc-NH-PEG-NHS ester.

  • Conjugation to the Antibody:

    • Add the activated Boc-NH-PEG-NHS ester solution to the antibody solution. The pH of the antibody solution should be between 7.2 and 8.5 for efficient conjugation to lysine (B10760008) residues.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.

  • Purification of the PEGylated Antibody:

    • Purify the PEGylated antibody using SEC to remove excess linker and other small molecules.

  • Boc Deprotection:

    • Treat the purified PEGylated antibody with a deprotection solution (e.g., TFA) to remove the Boc protecting group, exposing the terminal amine.

  • Conjugation of the Drug Molecule:

    • Activate the drug molecule (if necessary) and react it with the deprotected amine on the PEGylated antibody.

  • Final Purification:

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted drug and other impurities.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of a PEGylated drug.[1]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • PEGylated drug solution in a sterile, biocompatible buffer

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for drug quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the PEGylated drug (e.g., 5 mg/kg) to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr) post-injection.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Quantification:

    • Quantify the concentration of the PEGylated drug in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

Visualizing the Process and Concepts

To better illustrate the workflows and relationships described, the following diagrams have been generated using Graphviz.

G Workflow for PEGylated Drug Synthesis cluster_activation Linker Activation cluster_conjugation Conjugation & Deprotection cluster_final_conjugation Final Drug Conjugation cluster_purification Purification Linker This compound Activator Activating Agent (e.g., EDC/NHS) Linker->Activator Reaction ActivatedLinker Activated PEG Linker Activator->ActivatedLinker Antibody Antibody ActivatedLinker->Antibody Coupling PEG_Antibody Boc-PEG-Antibody Antibody->PEG_Antibody Deprotection Deprotection (TFA) PEG_Antibody->Deprotection Purification1 SEC Purification PEG_Antibody->Purification1 Amine_PEG_Antibody H2N-PEG-Antibody Deprotection->Amine_PEG_Antibody Drug Drug Molecule Amine_PEG_Antibody->Drug Conjugation Final_ADC Antibody-Drug Conjugate Drug->Final_ADC Purification2 SEC Purification Final_ADC->Purification2

Caption: Workflow for the synthesis of a PEGylated antibody-drug conjugate.

G Impact of PEG Linker Architecture on Pharmacokinetics cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Linear_ADC Drug-Antibody Conjugate (Linear PEG24) Linear_PK Pharmacokinetic Profile Linear_ADC->Linear_PK Linear_Clearance Higher Clearance Linear_PK->Linear_Clearance Linear_AUC Lower AUC Linear_PK->Linear_AUC Branched_ADC Drug-Antibody Conjugate (Branched 2xPEG12) Branched_PK Pharmacokinetic Profile Branched_ADC->Branched_PK Branched_Clearance Lower Clearance Branched_PK->Branched_Clearance Branched_AUC Higher AUC Branched_PK->Branched_AUC

Caption: Comparison of pharmacokinetic outcomes for linear vs. branched PEG linkers.

References

A Comparative Guide to Cytotoxicity Assays for Hydroxy-PEG24-CH2-Boc and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG24-CH2-Boc, into therapeutic conjugates is a widely adopted strategy to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] However, it is crucial to assess the cytotoxic potential of both the PEG linker itself and the final conjugate to ensure that the desired therapeutic effect is not compromised by unintended toxicity. This guide provides a comparative analysis of common cytotoxicity assays applicable to this compound and its conjugates, supported by established experimental protocols.

The Impact of PEGylation on Cytotoxicity

PEGylation is a critical tool in drug delivery, often improving the therapeutic index of conjugated molecules.[2][4] While PEG itself is generally considered biocompatible and non-toxic, its presence can influence the cytotoxic profile of a conjugate.[3] Studies have shown that PEG chains can sometimes reduce the in vitro cytotoxicity of a conjugated drug, a factor that must be weighed against the benefits of improved pharmacokinetics.[1][5] The length and structure of the PEG linker are key determinants of the conjugate's overall behavior.[1] Therefore, rigorous cytotoxicity testing is essential.

Comparison of Key Cytotoxicity Assays

Several assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay can be influenced by the specific research question, the nature of the test compound, and the cell type used.[6] Below is a comparison of three widely used methods: MTT, XTT, and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.Well-established and widely used.[7] Cost-effective.Can be interfered with by colored compounds or nanoparticles.[8][9][10] Requires a solubilization step for the formazan crystals.
XTT Assay Similar to MTT, it measures mitochondrial dehydrogenase activity. The tetrazolium salt XTT is reduced to a water-soluble formazan product.Does not require a solubilization step, simplifying the protocol. Higher sensitivity than MTT in some cases.Can also be subject to interference from colored or reducing compounds.
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12][13]Directly measures cell death by assessing membrane integrity.[12] Suitable for high-throughput screening.[11]Less sensitive for detecting early-stage apoptosis before significant membrane damage occurs. Can be affected by LDH present in serum-containing culture media.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible cytotoxicity data. The following are representative protocols for the MTT and LDH assays, which can be adapted for testing this compound and its conjugates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard method for assessing cell viability.[14]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (this compound or its conjugate)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Release Assay Protocol

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[11][13]

Materials:

  • Commercially available LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and dye)

  • Test compound

  • Cell culture medium (preferably serum-free for the treatment period to avoid background LDH activity)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate as described for the MTT assay.

  • Controls: Designate wells for the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Medium only.

  • Compound Treatment: Add serial dilutions of the test compound to the appropriate wells and incubate for the desired period.

  • Supernatant Transfer: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's formula.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams can help clarify complex processes in cytotoxicity testing.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate Seed cells in 96-well plate compound Prepare serial dilutions of test compound treat Add compound to cells compound->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add assay reagent (e.g., MTT, LDH substrate) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure Measure signal (e.g., absorbance) incubate_reagent->measure analyze Calculate % viability or % cytotoxicity measure->analyze

Caption: A generalized workflow for in vitro cytotoxicity assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug Drug Conjugate receptor Surface Receptor drug->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload Released Cytotoxic Payload lysosome->payload Linker Cleavage caspase_cascade Caspase Cascade Activation payload->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothetical pathway of an antibody-drug conjugate inducing apoptosis.

Conclusion

When evaluating the cytotoxicity of this compound and its conjugates, a multi-assay approach is often beneficial for a comprehensive understanding.[6] While the inherent properties of the PEG linker itself are unlikely to be highly cytotoxic, its influence on the delivery and activity of a conjugated payload necessitates careful empirical validation. The choice between metabolic assays like MTT/XTT and membrane integrity assays like LDH will depend on the specific mechanisms of toxicity being investigated. Adherence to detailed and validated protocols will ensure the generation of high-quality, reliable data crucial for the advancement of drug development projects.

References

The Strategic Advantage of Length: A Comparative Guide to Long PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a linker molecule is a critical decision that can significantly influence the efficacy, stability, and pharmacokinetic profile of a therapeutic or diagnostic agent.[1] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained widespread adoption due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1][2][3] This guide provides a detailed comparison of long versus short PEG linkers and presents case studies showcasing the successful application of long PEG linkers in enhancing drug delivery and therapeutic outcomes, supported by experimental data and protocols.

Long vs. Short PEG Linkers: A Comparative Analysis

The length of a PEG linker is a crucial parameter that dictates its impact on the overall properties of a bioconjugate. While shorter PEG linkers can be advantageous for creating compact conjugates, longer linkers are often necessary to overcome steric hindrance, improve solubility, and extend circulation time.[1][2][3]

FeatureShort PEG Linkers (e.g., PEG2-PEG12)Long PEG Linkers (e.g., PEG24, PEG2k-10k)
Primary Use Compact labeling, situations where a constrained linker is beneficial for receptor-ligand interactions.[1][3][4]Improving solubility, reducing immunogenicity, extending circulation half-life, overcoming steric hindrance.[2][3][5]
Steric Hindrance Minimal, allowing for more direct interaction between the conjugated molecules.[3]Provides greater spatial separation, which can be crucial for the function of large biomolecules.[2]
Solubility Enhancement Moderate improvement in aqueous solubility.[6]Significant enhancement of solubility, particularly for hydrophobic drugs and proteins.[2][6][7]
Pharmacokinetics Less pronounced "stealth" effect, potentially leading to faster clearance.[8]Dramatically improves pharmacokinetic profiles, leading to prolonged half-life and increased area under the curve (AUC).[5][8]
Immunogenicity May offer some shielding of immunogenic epitopes.Provides a more effective shield against the immune system, reducing the risk of an immune response.[2][5][7]
Flexibility Limited conformational freedom.[4][9]High flexibility, allowing for better interaction between the conjugated partners in certain applications.[2]

Case Study 1: Enhancing Tumor Targeting of Liposomal Doxorubicin (B1662922) with Long PEG Linkers

In the field of targeted drug delivery, ligand-conjugated liposomes are a promising strategy for treating cancers that overexpress specific receptors.[9] A study investigating the impact of PEG linker length on the efficacy of folate-conjugated liposomes for delivering doxorubicin (Dox) to folate receptor-overexpressing cancer cells revealed the significant advantages of longer linkers.[4][9]

Key Findings:

  • While the length of the PEG linker did not show a significant difference in cellular uptake in vitro, it played a crucial role in vivo.[4][9]

  • As the length of the PEG linker increased from 2 kDa to 10 kDa, the tumor accumulation of the liposomes significantly increased.[4][9]

  • The group treated with Dox-loaded folate-conjugated liposomes with a 10 kDa PEG linker (Dox/FL-10K) showed a tumor size reduction of over 40% compared to those treated with 2 kDa or 5 kDa linkers.[4][9]

Quantitative Data Summary:

FormulationMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionIn Vivo Tumor Accumulation (AUC)
Saline~1800--
Doxil®~120033%-
Dox/FL-2K~100044%Low
Dox/FL-5K~90050%Medium
Dox/FL-10K~70061%High

Data adapted from a study on folate-conjugated liposomes in a xenograft mouse model.[9]

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

  • Cell Line and Animal Model: KB cells, which overexpress the folate receptor, were subcutaneously injected into the flank of BALB/c nude mice.

  • Treatment Groups: Mice were randomly assigned to groups receiving saline, Doxil®, or doxorubicin-loaded folate-conjugated liposomes with 2 kDa, 5 kDa, or 10 kDa PEG linkers (Dox/FL-2K, Dox/FL-5K, Dox/FL-10K).

  • Administration: The formulations were administered intravenously at a doxorubicin dose of 5 mg/kg on days 0, 7, and 14.

  • Tumor Measurement: Tumor volume was measured with a caliper every 3 days for 21 days.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the saline control group.[8]

G cluster_0 Preparation of Folate-Conjugated Liposomes cluster_1 In Vivo Evaluation a Lipid Mixture (DSPC, Cholesterol, DSPE-PEG) b Hydration with Doxorubicin Solution a->b c Extrusion to Form Liposomes b->c d Conjugation with Folate-PEG-NHS c->d f Intravenous Injection of Liposomal Formulations d->f Test Formulations (2k, 5k, 10k PEG) e Xenograft Tumor Model (KB cells in nude mice) e->f g Tumor Growth Monitoring f->g h Biodistribution Analysis f->h G cluster_0 HER2-Targeted Affibody-Drug Conjugate Action ADC Affibody-PEG-MMAE Conjugate HER2 HER2 Receptor on Tumor Cell ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release MMAE Release Lysosome->Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis G PEG_Length PEG Linker Length Clearance Plasma Clearance PEG_Length->Clearance inversely proportional (up to a threshold) Exposure Drug Exposure Clearance->Exposure inversely proportional Toxicity Off-Target Toxicity Clearance->Toxicity inversely proportional Efficacy In Vivo Efficacy Exposure->Efficacy directly proportional Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window negatively impacts

References

Safety Operating Guide

Navigating the Disposal of Hydroxy-PEG24-CH2-Boc: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like Hydroxy-PEG24-CH2-Boc is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are contingent on the Safety Data Sheet (SDS) and local institutional and governmental regulations, this guide provides a framework for the safe handling and disposal of this polyethylene (B3416737) glycol (PEG)-containing compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the compound's SDS. In the absence of a specific SDS for this compound, general principles for handling similar chemical structures should be applied.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Spill Response: In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed using an inert material, such as vermiculite (B1170534) or sand. The absorbent material should then be collected into a designated, sealable container for hazardous waste. Do not use combustible materials like paper towels to absorb flammable solvents.

Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, is governed by the principle of cradle-to-grave management, meaning its journey from acquisition to disposal must be documented and handled correctly.[1]

  • Waste Identification and Classification: Unless explicitly stated otherwise by a reliable source, all chemical waste should be treated as hazardous.[2] Polyethylene glycol (PEG) compounds are often considered non-hazardous and biodegradable.[3] However, the presence of the Boc (tert-butyloxycarbonyl) protecting group and the overall molecular structure necessitates a cautious approach. It is crucial to check with your institution's Environmental Health and Safety (EHS) office for a definitive waste classification.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be clearly labeled as "Hazardous Waste."[1] The label should include the full chemical name ("this compound"), the quantity, the date of accumulation, and the name and contact information of the principal investigator or responsible party.[1] Do not use abbreviations or chemical formulas on the primary label.[1]

    • Ensure the container is kept securely closed except when adding waste.[4]

  • Storage:

    • Store the waste container in a designated and well-ventilated hazardous waste accumulation area.

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[4] The secondary container should be able to hold at least 110% of the volume of the primary container.[4]

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), submit a hazardous waste pickup request to your EHS office.[4]

    • Complete all required paperwork accurately and thoroughly, listing all components of any chemical mixtures.[1]

Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless you have explicit written permission from your EHS department. [1][5] Improper disposal can lead to environmental contamination and regulatory violations.

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters often encountered in hazardous waste management guidelines.

ParameterGuideline
pH Range for Sink Disposal 5.5 - 10.5 (for approved, dilute aqueous solutions only)[5]
Maximum Accumulation Time Typically 90 days from the start of waste accumulation in the container.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within three days.[4]
Secondary Containment Volume Must be capable of holding 110% of the volume of the largest primary container.[4]
Triple Rinse Solvent Volume For acutely hazardous waste containers, each rinse should be approximately 5% of the container's volume.[2]

Disposal Workflow

The following diagram illustrates the general decision-making and procedural flow for the disposal of a laboratory chemical like this compound.

Figure 1. A flowchart outlining the procedural steps for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling Hydroxy-PEG24-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Hydroxy-PEG24-CH2-Boc, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally similar PEGylated and Boc-protected compounds. A site-specific risk assessment is essential before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid or powder.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended.[1][2]Prevents skin contact with the chemical.[1][2][3]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1][2]Prevents inhalation of dust particles.[1]
Body Protection A lab coat or a chemical-resistant apron to protect skin and personal clothing from contamination.[1]Minimizes the risk of skin exposure.[3]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.[1]

Handling and Operational Plan

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.

Preparation:

  • Ensure all personnel are trained on the handling of PEGylated and Boc-protected compounds.

  • Verify that all necessary PPE is available and in good condition.

  • Designate a specific handling area, preferably within a certified chemical fume hood, to control potential dust.[1]

  • Ensure all equipment, such as spatulas and weigh boats, are clean and readily accessible.

Weighing and Transfer:

  • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.[1]

  • Use appropriate tools to handle the material and avoid the creation of dust clouds.[1]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from strong oxidizing agents.[2][3]

Disposal Plan

The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[4]

Waste Segregation:

  • Collect all waste materials, including unused compounds, contaminated labware (e.g., pipette tips, weigh boats), and used PPE, in a designated and clearly labeled hazardous waste container.[1]

  • Ensure the waste container is made of a compatible material and is kept closed when not in use.[1]

Disposal Procedure:

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[3]

  • Do not allow the chemical to enter drains or wastewater systems.[1][5][6]

  • Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[3] While polyethylene (B3416737) glycol is biodegradable, it is still crucial to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[6]

Diagrams

G cluster_handling Operational Workflow cluster_disposal Disposal Workflow prep Preparation: - Don appropriate PPE - Prepare handling area (fume hood) - Gather necessary equipment weigh Weighing and Transfer: - Perform in fume hood - Avoid dust generation - Use proper tools prep->weigh use Experimental Use: - Follow protocol - Minimize exposure weigh->use storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area use->storage collect Waste Collection: - Segregate waste (solid & liquid) - Use labeled, compatible containers use->collect Generate Waste dispose Final Disposal: - Arrange for licensed waste disposal service - Adhere to all regulations collect->dispose

Caption: Procedural workflow for handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.